molecular formula C4H3BrN2O2 B1506128 4-Bromo-1H-imidazole-2-carboxylic acid CAS No. 1260753-02-3

4-Bromo-1H-imidazole-2-carboxylic acid

Número de catálogo: B1506128
Número CAS: 1260753-02-3
Peso molecular: 190.98 g/mol
Clave InChI: ZLWMWGLWSFVWIW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-Bromo-1H-imidazole-2-carboxylic acid is a useful research compound. Its molecular formula is C4H3BrN2O2 and its molecular weight is 190.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1H-imidazole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1H-imidazole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-1H-imidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O2/c5-2-1-6-3(7-2)4(8)9/h1H,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWMWGLWSFVWIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50717171
Record name 5-Bromo-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260753-02-3
Record name 5-Bromo-1H-imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50717171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Strategic Utilization of 4-Bromo-1H-imidazole-2-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1H-imidazole-2-carboxylic acid (CAS: 1260753-02-3 ) represents a high-value "bifunctional anchor" in modern drug discovery. Unlike simple imidazoles, this scaffold offers two distinct orthogonal handles: an electrophilic bromine at the C4/C5 position for cross-coupling reactions and a nucleophilic/acidic carboxylate at the C2 position for amide bond formation or metal chelation.

This guide addresses the technical challenges of working with this amphoteric, potentially unstable intermediate. It provides validated protocols for its synthesis, stabilization, and application in Fragment-Based Drug Discovery (FBDD), specifically highlighting its utility in designing Metallo-


-Lactamase (MBL) inhibitors and peptidomimetics.

Part 1: Chemical Identity & Technical Specifications[1]

This compound exists in a tautomeric equilibrium.[1][2] While often drawn as the 4-bromo tautomer, the hydrogen can migrate between N1 and N3. In solution, the zwitterionic form dominates at neutral pH.

Core Data Table[4]
PropertySpecificationNotes
CAS Number 1260753-02-3 Primary identifier for the free acid.
Formula

MW: 190.98 g/mol
Appearance Off-white to pale yellow solidHygroscopic; light sensitive.
pKa (Predicted)


The bromine atom lowers the pKa of the ring nitrogen via inductive electron withdrawal compared to unsubstituted imidazole.
Solubility DMSO, DMF, MeOH (Moderate)Poor solubility in non-polar solvents (DCM, Hexane).
Storage -20°C (Desiccated) Critical: Prone to spontaneous decarboxylation at elevated temperatures.

Part 2: Synthetic Access & Protocols[5]

Direct bromination of imidazole-2-carboxylic acid is low-yielding due to the deactivating nature of the carboxylic acid group and solubility issues. The industry-standard approach utilizes a "Protect-Lithiate-Trap" strategy starting from commercially available 4-bromoimidazole.

The "Lithiation-Trap" Protocol

Rationale: This method installs the carboxylate at C2 regioselectively while preserving the bromine handle.

Step-by-Step Methodology
  • Protection (SEM-Cl):

    • Dissolve 4-bromoimidazole in anhydrous THF/DMF at 0°C.

    • Add NaH (1.1 eq) followed by SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride).

    • Why: The SEM group protects the nitrogen from lithiation and directs the subsequent C2-lithiation via coordination (Directed Ortho Metalation).

  • Lithiation (C2-Functionalization):

    • Cool the protected intermediate to -78°C in dry THF.

    • Add LDA (Lithium Diisopropylamide) or

      
      -BuLi (1.1 eq) dropwise.
      
    • Critical Control: Maintain temperature below -70°C to prevent halogen-lithium exchange (scrambling the bromine).

  • Electrophilic Trap (Carboxylation):

    • Bubble anhydrous

      
       gas through the solution or add crushed dry ice.
      
    • Allow to warm to room temperature.[3]

  • Deprotection:

    • Treat with TFA (Trifluoroacetic acid) in DCM or TBAF in THF to remove the SEM group.

    • Purification: Isolate via reverse-phase HPLC or recrystallization from MeOH/Water.

Visualization: Synthetic Workflow

Synthesis Start 4-Bromoimidazole (CAS 2302-25-2) Step1 N-Protection (SEM-Cl / NaH) Start->Step1 Inter1 SEM-Protected Intermediate Step1->Inter1 Step2 C2-Lithiation (-78°C, LDA) Inter1->Step2 Regioselective Step3 CO2 Quench (Carboxylation) Step2->Step3 Step4 Deprotection (TFA or TBAF) Step3->Step4 Product 4-Bromo-1H-imidazole- 2-carboxylic acid (CAS 1260753-02-3) Step4->Product

Figure 1: Regioselective synthesis of the target acid via the protected lithiation route.

Part 3: Reactivity Profile & "The Divergent Hub"

This molecule serves as a divergent hub. The researcher must decide which "handle" to manipulate first based on the stability of the intermediate.

The Electrophilic Handle (C-Br)
  • Reaction: Suzuki-Miyaura or Sonogashira Coupling.

  • Protocol Note: Standard Pd-catalyzed couplings work well, but the free carboxylic acid can poison catalysts.

  • Recommendation: Convert to the methyl or ethyl ester before performing cross-coupling reactions. Hydrolyze back to the acid at the final step.

The Nucleophilic/Acidic Handle (C-COOH)
  • Reaction: Amide Coupling (EDC/HOBt or HATU).

  • Protocol Note: The imidazole nitrogen can interfere by acting as a nucleophile (self-acylation).

  • Recommendation: Use N1-protection (e.g., Boc, Trityl) during amide coupling to prevent polymerization or side reactions.

Visualization: Divergent Reactivity

Reactivity Core 4-Bromo-1H-imidazole- 2-carboxylic acid PathA Path A: C-Br Functionalization (Suzuki/Sonogashira) Core->PathA Requires Esterification First PathB Path B: Amide Coupling (Peptidomimetics) Core->PathB Requires N-Protection Risk Risk: Decarboxylation (>60°C / Acidic) Core->Risk Thermal Stress ProdA 2-Carboxy-4-Aryl-Imidazole (Kinase Inhibitors) PathA->ProdA ProdB 4-Bromo-Imidazole-2-Carboxamides (MBL Inhibitors) PathB->ProdB Waste 4-Bromoimidazole (Dead End) Risk->Waste

Figure 2: Decision tree for functionalizing the scaffold. Note the critical risk of decarboxylation.

Part 4: Applications in Drug Discovery[1][2][3]

Metallo- -Lactamase (MBL) Inhibitors

Antibiotic resistance mediated by MBLs (e.g., VIM-2, NDM-1) is a critical global health threat.

  • Mechanism: The imidazole-2-carboxylic acid motif acts as a Metal-Binding Pharmacophore (MBP) .[4] The carboxylate and the imidazole nitrogen chelate the Zinc ions (

    
    ) in the enzyme's active site.
    
  • Role of Bromine: The bromine at C4 extends into the hydrophobic pocket of the enzyme, improving binding affinity (

    
    ) and membrane permeability compared to the unsubstituted parent acid [1].
    
Fragment-Based Drug Discovery (FBDD)

With a Molecular Weight of ~191 Da and high polarity, this molecule is an ideal "fragment."

  • Ligand Efficiency (LE): High.

  • Vectors: It provides growth vectors at the 4-position (via Br) and the 2-position (via COOH), allowing medicinal chemists to "grow" the fragment into a lead compound.

References

  • Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Source: PubMed (NIH) Significance: Validates the scaffold as a Zinc-chelating core for antibiotic resistance. URL:[Link]

  • Imidazoles in Medicine: A Review of Pharmacological Applications Source: Taylor & Francis Online Significance: Contextualizes the imidazole scaffold in broader drug design (e.g., kinase inhibition). URL:[Link]

Sources

Chemo-Structural Analysis & Applications of 4-Bromo-1H-imidazole-2-carboxylic Acid

[1]

Executive Summary

4-Bromo-1H-imidazole-2-carboxylic acid (CAS: 1260753-02-3) represents a high-value bifunctional scaffold in medicinal chemistry.[1] Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid at the C2 position serves as a polar anchor or amide coupling partner, while the bromine at C4/C5 provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura).

This guide analyzes the compound’s physicochemical properties, focusing on the critical isotopic molecular weight distribution required for mass spectrometry (MS) validation.[1] It further details synthetic routes and its emerging role as a pharmacophore in Metallo-β-Lactamase (MBL) inhibitors.[1]

Part 1: Physicochemical Profile & Molecular Weight Analysis[1]

Molecular Weight Data

For researchers utilizing LC-MS for library validation, relying on the "Average Molecular Weight" is insufficient due to the unique isotopic signature of bromine.[1] The natural abundance of


1

Table 1: Molecular Weight Specifications

ParameterValueContext for Application
Formula

Stoichiometry calculations
Average MW 190.98 g/mol Weighing & Molarity Prep
Monoisotopic Mass (

)
189.938 Da Target Mass for HRMS (Peak M)
Isotopic Mass (

)
191.936 Da Target Mass for HRMS (Peak M+2)
pKa (Predicted) ~1.5 (Acid), ~6.0 (Imidazole H)Buffer selection for HPLC
Mass Spectrometry Validation Logic

When analyzing this compound, the [M+H]+ signal will not appear as a single peak.[1] You must look for two peaks of nearly equal intensity separated by 2 mass units.[1][2]

MS_Patterncluster_isotopesIsotopic SplittingSampleSample: 4-Bromo-1H-imidazole-2-carboxylic acidIonizationESI+ Ionization[M+H]+Sample->IonizationIso7979-Br Isotopem/z ~190.9Ionization->Iso79~50.7%Iso8181-Br Isotopem/z ~192.9Ionization->Iso81~49.3%DetectionDetector Signal(1:1 Intensity Ratio)Iso79->DetectionIso81->Detection

Figure 1: The mass spectral signature is defined by the bromine isotope split, resulting in a characteristic "doublet" pattern essential for confirming product identity.[1]

Part 2: Synthetic Routes & Handling[3]

Stability & Decarboxylation Risk

Critical Insight: Imidazole-2-carboxylic acids are prone to thermal decarboxylation, especially under acidic conditions at high temperatures, yielding the corresponding 4-bromoimidazole.[1]

  • Storage: Store at -20°C under inert atmosphere.

  • Handling: Avoid prolonged heating in acidic media.

Primary Synthetic Workflow

Direct bromination of imidazole-2-carboxylic acid is often low-yielding due to the electron-withdrawing nature of the carboxylic acid.[1] The preferred industrial route involves the hydrolysis of the ethyl ester precursor.[1]

Protocol: Hydrolysis of Ethyl 4-bromo-1H-imidazole-2-carboxylate

  • Dissolution: Dissolve Ethyl 4-bromo-1H-imidazole-2-carboxylate (1.0 eq) in THF/Water (1:1 v/v).

  • Saponification: Add LiOH·H2O (2.5 eq) at 0°C.[1]

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc/MeOH) or LCMS.[1]

    • Checkpoint: Look for disappearance of ester peak (M+Et).[1]

  • Workup (Crucial Step): Carefully acidify with 1N HCl to pH ~3–4 at 0°C.

    • Note: Do not drop below pH 2 to minimize decarboxylation risk.[1]

  • Isolation: The product often precipitates.[1] Filter and wash with cold water.[1] If no precipitate, extract with EtOAc (3x), dry over Na2SO4, and concentrate in vacuo at <40°C.

Synthesis_WorkflowStartPrecursor:Ethyl 4-bromo-1H-imidazole-2-carboxylateIntermediateLithium Carboxylate Salt(In Solution)Start->IntermediateHydrolysis (RT)ReagentReagents:LiOH / THF / H2OReagent->IntermediateAcidificationAcidification (HCl)pH 3-4 (Controlled)Intermediate->AcidificationProductTarget:4-Bromo-1H-imidazole-2-carboxylic acidAcidification->ProductPrecipitationSideProductRisk:Decarboxylation to 4-BromoimidazoleAcidification->SideProductIf T > 50°C or pH < 1

Figure 2: Synthetic pathway emphasizing the critical acidification step to prevent decarboxylation.

Part 3: Applications in Drug Discovery[4]

Metallo-β-Lactamase (MBL) Inhibition

Recent structural optimization studies have identified 1H-imidazole-2-carboxylic acid derivatives as potent inhibitors of VIM-type metallo-β-lactamases.[1][3][4]

  • Mechanism: The carboxylic acid and the imidazole nitrogen coordinate with the Zinc ions in the enzyme's active site.[1]

  • Role of Bromine: The 4-bromo substituent fills the hydrophobic pocket of the enzyme, improving binding affinity (

    
    ) compared to the unsubstituted parent.[1]
    
Building Block Utility

The compound is a "linchpin" scaffold:

  • Amide Coupling: The C2-COOH reacts with amines (using HATU/DIPEA) to form amide libraries.[1]

  • Suzuki Coupling: The C4-Br allows for subsequent arylation, expanding the molecule into the C4 vector.[1]

References

  • PubChem. (2025).[1] 4-Bromo-1H-imidazole-2-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link][1]

  • Wang, Z., et al. (2022).[1] Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.[1][3][4] European Journal of Medicinal Chemistry.[1] [Link]

  • NIST. (2023). Atomic Weights and Isotopic Compositions for Bromine.[1][2][5][6] National Institute of Standards and Technology.[1] [Link]

Technical Monograph: 4-Bromo-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Scaffold for Fragment-Based Drug Discovery (FBDD)

Executive Summary

4-Bromo-1H-imidazole-2-carboxylic acid represents a high-value, bifunctional heterocyclic scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile : the C2-carboxylic acid provides a handle for hydrogen bond-directed binding or amide diversification, while the C4-bromide serves as a reliable electrophile for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

However, this molecule presents specific handling challenges—primarily thermal decarboxylation and zwitterionic solubility issues —that often lead to yield attrition during scale-up. This guide provides a mechanistic breakdown of its properties, optimized synthetic workflows, and stability protocols designed to maximize recovery and purity.

Structural & Electronic Profile

Tautomerism and Regiochemistry

In solution, the 1H-imidazole ring undergoes rapid annular tautomerism. For the 4-bromo derivative, the proton transfer shifts the bromine substituent between the C4 and C5 positions.

  • Tautomer A (4-Bromo): The proton is on N1; Br is at C4.

  • Tautomer B (5-Bromo): The proton is on N3; Br is at C5.

While chemically equivalent in the unsubstituted parent, the presence of the C2-carboxylate creates an intramolecular hydrogen bond network that stabilizes specific tautomers depending on solvent polarity.

Acid-Base Properties (Zwitterionic Nature)

Unlike simple imidazoles, this molecule exists primarily as a zwitterion in neutral aqueous media.

  • COOH (pKa ~1.5 - 2.5): Significantly more acidic than benzoic acid due to the electron-withdrawing nature of the diaza-ring and the bromine atom.

  • Imidazole NH⁺ (pKa ~3.0 - 4.0): The C2-carboxyl group withdraws electron density, drastically lowering the basicity of the imidazole nitrogen compared to unsubstituted imidazole (pKa 6.95).

Implication: Direct extraction into organic solvents (DCM, EtOAc) from aqueous reaction mixtures is inefficient at neutral pH. Protocol Adjustment: Acidification to pH < 1 is required to protonate the carboxylate, but this protonates the imidazole ring, maintaining water solubility. Recommended Strategy: Isolate via lyophilization or in-situ esterification.

Stability & Handling: The Decarboxylation Risk

The most critical instability mode is thermal decarboxylation . Imidazole-2-carboxylic acids are prone to losing CO₂ to generate the parent 4-bromoimidazole.

  • Mechanism: The reaction proceeds via a zwitterionic intermediate where the protonated imidazole ring facilitates the extrusion of CO₂ from the C2 position.

  • Trigger: Heating > 60°C in acidic media or > 100°C in neutral media.

  • Mitigation:

    • Avoid reflux in high-boiling solvents (DMSO, DMF) unless the acid is protected as an ester.

    • Perform drying steps under vacuum at

      
       40°C.
      

Synthetic Routes & Manufacturing Logic[1]

The synthesis of 4-bromo-1H-imidazole-2-carboxylic acid generally avoids direct bromination of imidazole-2-carboxylic acid due to the deactivating effect of the carboxyl group.

Pathway A: The Lithiation-Carboxylation Route (Preferred)

This route offers the highest regiocontrol.

  • Starting Material: 4-Bromo-1-(protected)-imidazole (e.g., SEM or THP protection).

  • Lithiation: Treatment with LiTMP or n-BuLi at -78°C selectively lithiates the C2 position (the most acidic proton).

  • Quench: Trapping with CO₂ (dry ice).

  • Deprotection: Acidic removal of the protecting group.

Pathway B: Oxidation of 2-Substituted Imidazoles

Oxidation of 4-bromo-2-hydroxymethylimidazole or 4-bromo-2-formylimidazole.

  • Reagents: KMnO₄ or Pinnick oxidation (NaClO₂).

  • Drawback: Strong oxidants can cause oxidative debromination or ring degradation.

Visualization: Synthetic Logic & Reactivity

G Start 4-Bromoimidazole Protected N-Protected 4-Bromoimidazole Start->Protected Protection (SEM/Boc) Lithio C2-Lithio Species (Intermediate) Protected->Lithio LiTMP, -78°C Product 4-Bromo-1H-imidazole- 2-carboxylic Acid Lithio->Product 1. CO2 (g) 2. Deprotection Amide Amide Derivatives (Target Binding) Product->Amide Amine, HATU (C2 Functionalization) Biaryl Biaryl Imidazoles (Suzuki Coupling) Product->Biaryl Ar-B(OH)2, Pd(0) (C4 Functionalization) Decarb Degradation: 4-Bromoimidazole + CO2 Product->Decarb Heat > 60°C

Caption: Synthetic workflow showing the lithiation route and the divergent reactivity of the C2-acid and C4-bromide, highlighting the thermal degradation risk.

Experimental Protocols

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Rationale: Conducting Suzuki coupling on the free acid is challenging due to catalyst poisoning by the carboxylate. In-situ protection or esterification is recommended.

Reagents:

  • Substrate: Methyl 4-bromo-1H-imidazole-2-carboxylate (Esterified form preferred)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (5 mol%)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: Dioxane:Water (4:1)

Step-by-Step:

  • Degassing: Charge a reaction vial with the bromo-imidazole, boronic acid, and base. Seal and purge with Argon for 5 minutes.

  • Solvation: Add degassed Dioxane/Water.

  • Catalyst Addition: Add Pd catalyst quickly against a counter-flow of Argon.

  • Reaction: Heat to 80°C for 4-6 hours. Note: Do not exceed 90°C to prevent hydrolysis/decarboxylation of the ester.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (0-5% MeOH in DCM).

Protocol 2: Amide Coupling (C2-Derivatization)

Rationale: The electron-poor imidazole makes the carboxylate less nucleophilic. High-activity coupling agents (HATU/COMU) are required.

Reagents:

  • Acid: 4-Bromo-1H-imidazole-2-carboxylic acid[1][2]

  • Amine: R-NH₂ (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step:

  • Activation: Dissolve the acid and DIPEA in DMF at 0°C. Stir for 10 mins.

  • Coupling: Add HATU. Stir for 15 mins at 0°C to form the active ester.

  • Addition: Add the amine dropwise.

  • Completion: Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Quench: Pour into ice water. If the product precipitates, filter. If not, extract with n-Butanol (due to polarity).

Data Summary: Physicochemical Properties

PropertyValue / DescriptionNote
Formula C₄H₃BrN₂O₂
MW 190.98 g/mol
Appearance Off-white to beige powderDarkens upon oxidation/heating
Predicted pKa (COOH) 1.8 ± 0.2Highly acidic for a heterocyclic acid
Predicted pKa (NH) 11.8 (Neutral to Anion)Very weak acid
Solubility DMSO, DMF, Dilute HCl, Dilute NaOHPoor in DCM/EtOAc/Water (neutral)
Storage -20°C, DesiccatedHygroscopic; protect from light

References

  • Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. Thieme Connect. (2023).[3] Describes the Suzuki coupling and bromination sequences relevant to the scaffold.

  • Decarboxylation of Heterocyclic Carboxylic Acids. Organic Chemistry Portal. (2022). Mechanisms of decarboxylation in heteroaromatic systems.

  • Imidazoles in Medicine: Pharmacological Applications. Taylor & Francis. (2025). Review of imidazole scaffolds in drug discovery, including kinase inhibitors.

  • 4-Bromo-1H-imidazole-2-carboxylic acid Properties. ChemicalBook. (2025). Physical property data and CAS registry information.[2]

  • Transition-metal-free decarboxylative bromination. NIH / PMC. (2016). Discusses the stability and reactivity of aromatic carboxylic acids toward bromination and decarboxylation.

Sources

Structural Elucidation and Tautomeric Analysis: A Technical Guide to the 1H NMR of 4-Bromo-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and medicinal chemists. It prioritizes mechanistic understanding, spectral interpretation, and rigorous troubleshooting over generic descriptions.

Executive Summary & Compound Profile

4-Bromo-1H-imidazole-2-carboxylic acid is a bifunctional heterocyclic scaffold critical in fragment-based drug discovery (FBDD). Its structural analysis is complicated by two factors: prototropic tautomerism (4-bromo vs. 5-bromo isomers) and zwitterionic potential (isoelectric point effects).

This guide provides a definitive protocol for the acquisition and interpretation of its 1H NMR spectrum, distinguishing the authentic compound from common synthetic impurities (e.g., decarboxylated 4-bromoimidazole).

Chemical Structure & Numbering[1][2][3][4][5]
  • Formula: C₄H₃BrN₂O₂

  • MW: 190.98 g/mol

  • Key Spin Systems:

    • H-5: The diagnostic aromatic singlet.

    • NH/COOH: Labile protons subject to chemical exchange.

Experimental Protocol: Sample Preparation

Standardization is vital to prevent chemical shift drifting caused by concentration-dependent aggregation.

Solvent Selection Strategy
SolventSuitabilityTechnical Rationale
DMSO-d₆ Optimal Excellent solubility; slows proton exchange, allowing observation of broad NH/COOH signals.
MeOD-d₄ Sub-optimalCauses rapid H/D exchange; NH and COOH signals disappear. Useful only for characterizing the C-H ring proton.
D₂O AvoidPoor solubility for the neutral acid; requires pH adjustment (NaOD) which alters chemical shifts significantly.
CDCl₃ UnsuitableCompound is insoluble.
Preparation Workflow
  • Mass: Weigh 5–10 mg of the solid.

  • Solvation: Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Note: Use an ampoule from a fresh box to minimize water content. Water (3.33 ppm) interferes with the integration of exchangeable protons.

  • Homogenization: Sonicate for 30 seconds. If the solution is cloudy, the spectrum will suffer from line broadening.

  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for accurate 0.00 ppm referencing.

Spectral Analysis: The Diagnostic Fingerprint

The 1H NMR spectrum in DMSO-d₆ is characterized by its simplicity, yet the absence of peaks is as important as their presence.

Chemical Shift Table (DMSO-d₆)[4]
SignalShift (δ ppm)MultiplicityIntegrationAssignmentMechanistic Insight
A 13.0 – 14.5 Broad Singlet2H*COOH & NH Protons are in rapid exchange. Often appears as a very wide "hump" or two distinct broad peaks depending on water content.
B 7.45 – 7.85 Singlet (s)1HC5-H The diagnostic peak. Deshielded by the C2-COOH and C4-Br electron-withdrawing groups.
C 3.33 SingletVariableH₂O Residual water from DMSO.
D 2.50 QuintetSolventDMSO Residual solvent peak (CHD₂-S(O)-CD₃).

*Note: Integration of Region A is unreliable due to exchange with residual water.

Detailed Interpretation
The Aromatic Region (The "Truth" Peak)

The proton at the C5 position (assuming the 4-bromo tautomer nomenclature) appears as a sharp singlet.

  • Why a singlet? There are no adjacent protons for vicinal coupling.

  • Why this shift? The base imidazole C4/C5 protons resonate ~7.1 ppm.

    • +0.4 ppm shift due to C2-COOH (anisotropy and electron withdrawal).

    • +0.1–0.2 ppm shift due to the ortho/meta effect of Bromine.

    • Validation: If this peak appears as a doublet, your sample is contaminated (likely starting material). If it appears upfield (< 7.2 ppm), check for decarboxylation (yielding 4-bromoimidazole).

The Exchangeable Region (The "Ghost" Peaks)

The Carboxylic Acid (COOH) and Imidazole Amine (NH) protons are acidic. In "wet" DMSO, they exchange with water and broaden into the baseline. In "dry" DMSO, they appear downfield (>13 ppm).

  • Self-Validating Check: If you see sharp singlets at 13-14 ppm, your sample is extremely dry and pure. If you see nothing, check the baseline between 10-15 ppm for a "rolling" distortion.

Advanced Topic: Tautomerism & Dynamics

This section addresses the most common question from medicinal chemists regarding this scaffold.

The compound exists in dynamic equilibrium between the 4-bromo and 5-bromo tautomers.

The Tautomeric Equilibrium

In solution at room temperature, the proton on the imidazole nitrogen hops rapidly between N1 and N3.

  • NMR Consequence: You do not see two distinct sets of signals for the 4-Br and 5-Br forms. You see a time-averaged spectrum .

  • Symmetry: The C5-H signal represents the weighted average of the H-5 (in 4-Br tautomer) and H-4 (in 5-Br tautomer) environments.

Visualization of Tautomerism (DOT Diagram)

Tautomerism Fig 1. Fast exchange tautomerism results in a single averaged NMR signal at 298K. T1 4-Bromo-1H-imidazole-2-COOH (Major Tautomer) TS Proton Transfer (Fast Exchange Scale) T1->TS rapid k_ex NMR Observed NMR Spectrum (Single Averaged Set of Peaks) T1->NMR T2 5-Bromo-1H-imidazole-2-COOH (Minor Tautomer) TS->T2 T2->NMR

Caption: Fig 1. In DMSO-d6 at 298K, rapid proton transfer averages the chemical environments, resulting in a simplified spectrum rather than two distinct species.

Troubleshooting & Quality Control

Use this logic flow to diagnose spectral anomalies.

Common Impurities
  • Imidazole-2-carboxylic acid (Starting Material):

    • Signal: Two singlets (or a doublet if coupling resolves) around 7.1 - 7.3 ppm.

    • Reason: Incomplete bromination.

  • 4-Bromoimidazole (Decarboxylation Product):

    • Signal: Two distinct signals in the aromatic region (C2-H at ~7.6 ppm, C5-H at ~7.2 ppm).

    • Reason: Thermal degradation during workup.

Troubleshooting Workflow (DOT Diagram)

Troubleshooting Start Analyze Aromatic Region (7.0 - 8.0 ppm) Check1 Is there a single sharp singlet? Start->Check1 Yes1 Yes Check1->Yes1 No1 No (Multiple Peaks) Check1->No1 CheckShift Is shift 7.4 - 7.9 ppm? Yes1->CheckShift Pass PASS: Pure Compound CheckShift->Pass Yes FailShift Shift < 7.3 ppm? CheckShift->FailShift No Impurity1 Suspect: Unbrominated Precursor FailShift->Impurity1 Check2 Two singlets present? No1->Check2 Impurity2 Suspect: 4-Bromoimidazole (Decarboxylation) Check2->Impurity2 Yes

Caption: Fig 2. Logic gate for assessing sample purity based on the aromatic proton signal multiplicity and chemical shift.

References

  • Spectral Database for Organic Compounds (SDBS). SDBS No. 16550 (Analogous Imidazole Spectra). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Reich, H. J. Structure Determination Using NMR: Chemical Shift Tables for Heterocycles. University of Wisconsin-Madison. [Link]

  • Lázaro Martínez, J. M., et al. (2010). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. Journal of Organic Chemistry, 75(10), 3209. [Link]

  • Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

An In-depth Technical Guide to the Mass Spectrometry of 4-Bromo-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Distribution: For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Bromo-1H-imidazole-2-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] This document outlines the fundamental chemical properties of the molecule, predicts its fragmentation behavior under electrospray ionization (ESI), and provides a detailed, field-proven protocol for its analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). The guide is designed to equip researchers with the necessary expertise to confidently identify and characterize this compound, explaining the causality behind experimental choices to ensure robust and reproducible results.

Introduction to 4-Bromo-1H-imidazole-2-carboxylic acid

4-Bromo-1H-imidazole-2-carboxylic acid is a substituted imidazole, a class of compounds that forms the structural backbone of many biologically active molecules, including the amino acid histidine.[1] Understanding its analytical behavior is crucial for its application in pharmaceutical development and quality control.

1.1 Chemical Structure and Properties

The molecule consists of a five-membered imidazole ring substituted with a bromine atom and a carboxylic acid group. These functional groups dictate its chemical reactivity, polarity, and, consequently, its behavior during mass spectrometric analysis.

Table 1: Key Chemical Properties of 4-Bromo-1H-imidazole-2-carboxylic acid

PropertyValueSource
Molecular Formula C₄H₃BrN₂O₂[2][3]
Average Molecular Weight 190.98 g/mol [2][3]
Monoisotopic Mass 189.94049 DaCalculated
CAS Number 1260753-02-3[2][4]

Principles of Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is the preferred method for analyzing polar, thermally labile molecules like 4-Bromo-1H-imidazole-2-carboxylic acid.[5][6] It is a "soft" ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal in-source fragmentation.[6][7]

The process involves three key steps:

  • Droplet Formation: The sample solution is sprayed through a high-voltage capillary, forming a fine mist of charged droplets.[5][8]

  • Solvent Evaporation: A drying gas causes the solvent to evaporate, shrinking the droplets and increasing the surface charge density.[5]

  • Ion Ejection: Eventually, the electrostatic repulsion overcomes the droplet's surface tension, releasing gas-phase ions that are then directed into the mass analyzer.[5]

Due to the presence of both an acidic carboxylic group and basic nitrogen atoms in the imidazole ring, the compound can be analyzed in either positive or negative ion mode.[8] Negative ion mode is often preferred for carboxylic acids as they readily lose a proton to form a stable [M-H]⁻ ion.

Predicted Mass Spectrum and Fragmentation Pathways

A key aspect of structural elucidation is the interpretation of fragmentation patterns.[9] By applying collision energy in a tandem mass spectrometer (MS/MS), the molecular ion is fragmented into smaller, characteristic product ions.

3.1 Isotopic Pattern of the Molecular Ion

A hallmark of a bromine-containing compound is its distinctive isotopic signature.[10][11] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance (approximately 50.5% and 49.5%, respectively).[11][12] This results in a characteristic pair of peaks for the molecular ion (and any bromine-containing fragments) separated by 2 m/z units, with nearly equal intensity (an M and M+2 peak).[10][11] This pattern is a powerful diagnostic tool for confirming the presence of bromine.[10][13]

Table 2: Predicted m/z for the Molecular Ion in Negative ESI Mode

Ion SpeciesIsotope CompositionCalculated Monoisotopic m/z
[M-H]⁻ C₄H₂⁷⁹BrN₂O₂⁻188.9327
[M+2-H]⁻ C₄H₂⁸¹BrN₂O₂⁻190.9306

3.2 Key Fragmentation Mechanisms

In negative ion mode MS/MS, the deprotonated molecule [M-H]⁻ is expected to undergo fragmentation through predictable pathways. The most energetically favorable fragmentation is typically the loss of small, stable neutral molecules.

  • Decarboxylation: The most prominent fragmentation pathway for carboxylic acids is the loss of carbon dioxide (CO₂), a neutral molecule with a mass of 44.00 Da.[14][15] This is a highly characteristic fragmentation that strongly indicates the presence of a carboxylic acid group.[16][17]

  • Loss of Bromine: Cleavage of the carbon-bromine bond can also occur, resulting in the loss of a bromine radical (Br•).

The proposed fragmentation pathway is illustrated below.

G M_H [M-H]⁻ m/z 189/191 Fragment1 [M-H-CO₂]⁻ (4-Bromo-1H-imidazolide) m/z 145/147 M_H->Fragment1 - CO₂ (44 Da) Fragment2 [M-H-Br]⁻ (1H-imidazole-2-carboxylate) m/z 111 M_H->Fragment2 - Br• (79/81 Da) G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep1 Prepare Stock (1 mg/mL) Prep2 Dilute to Working Conc. (1 µg/mL) Prep1->Prep2 LC LC Separation (HILIC or AQ-C18) Prep2->LC ESI ESI Source (Negative Mode) LC->ESI MS1 MS1: Full Scan (Detect Parent Ion) ESI->MS1 MS2 MS2: Product Ion Scan (Fragment and Detect) MS1->MS2 Data1 Confirm [M-H]⁻ (m/z 189/191) MS2->Data1 Data2 Verify Isotope Pattern (1:1 Ratio) Data1->Data2 Data3 Identify Fragments (e.g., Loss of CO₂) Data2->Data3

Sources

An In-depth Technical Guide to the Crystal Structure of 4-Bromo-1H-imidazole-2-carboxylic acid: From Synthesis to Structural Elucidation and Application

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-1H-imidazole-2-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry due to its potential as a versatile scaffold in drug design. The precise three-dimensional arrangement of its atoms and the nature of its intermolecular interactions in the solid state are critical for understanding its physicochemical properties and for guiding structure-based drug discovery efforts. While a definitive crystal structure for this specific molecule is not yet publicly available, this guide provides a comprehensive roadmap for its determination and offers expert predictions on its structural features. We will delve into the synthesis and crystallization of 4-Bromo-1H-imidazole-2-carboxylic acid, present a detailed workflow for its crystal structure determination via single-crystal X-ray diffraction, and explore the anticipated intermolecular interactions that govern its crystal packing. Furthermore, we will discuss the role of computational modeling in complementing experimental data and the profound implications of its structural elucidation for the rational design of novel therapeutics.

Introduction: The Significance of 4-Bromo-1H-imidazole-2-carboxylic acid in Drug Discovery

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antifungal, antibacterial, and antitumor properties. The imidazole ring, with its two nitrogen atoms, can act as a proton donor and acceptor, making it a key player in crucial hydrogen bonding interactions with biological targets.

The introduction of a bromine atom and a carboxylic acid group to the imidazole scaffold, as in 4-Bromo-1H-imidazole-2-carboxylic acid, adds further layers of chemical functionality. The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in molecular recognition and protein-ligand binding. The carboxylic acid group provides a strong hydrogen bond donor and acceptor, as well as a potential coordination site for metal ions in metalloenzymes.

A detailed understanding of the crystal structure of 4-Bromo-1H-imidazole-2-carboxylic acid is paramount. It would provide invaluable information on:

  • Molecular Conformation: The preferred three-dimensional shape of the molecule.

  • Intermolecular Interactions: The specific hydrogen bonds, halogen bonds, and other non-covalent forces that dictate how the molecules pack together in a crystal. This is a crucial indicator of the molecule's behavior in a biological environment.

  • Solid-State Properties: Influencing factors such as solubility, stability, and bioavailability, which are critical for drug development.

This guide will serve as a comprehensive resource for researchers aiming to determine and understand the crystal structure of this important molecule.

Synthesis and Crystallization: The Gateway to a High-Resolution Structure

The journey to elucidating a crystal structure begins with the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

Proposed Synthetic Pathway

While various synthetic routes to substituted imidazoles exist, a plausible and efficient method for preparing 4-Bromo-1H-imidazole-2-carboxylic acid can be adapted from established protocols. A potential two-step synthesis is outlined below:

Step 1: Bromination of 1H-imidazole-2-carboxylic acid

A direct bromination of the commercially available 1H-imidazole-2-carboxylic acid would be the most straightforward approach.

  • Protocol:

    • Dissolve 1H-imidazole-2-carboxylic acid in a suitable solvent, such as glacial acetic acid.

    • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or liquid bromine, to the solution at room temperature. The reaction should be monitored by Thin Layer Chromatography (TLC) to determine completion.

    • Upon completion, the reaction mixture is quenched, and the product is precipitated.

    • The crude product is then purified by recrystallization to obtain pure 4-Bromo-1H-imidazole-2-carboxylic acid.

Causality behind Experimental Choices:

  • Solvent: Glacial acetic acid is often used for bromination reactions as it is polar enough to dissolve the starting material and is relatively inert to the brominating agent.

  • Brominating Agent: NBS is a milder and safer alternative to liquid bromine, often leading to more selective bromination.

  • Purification: Recrystallization is a critical step to ensure the high purity required for growing high-quality single crystals.

Crystallization Methodologies

Obtaining single crystals of sufficient size and quality is often the most challenging step. Several techniques can be employed, and the choice of solvent is crucial.

Table 1: Recommended Crystallization Techniques and Solvents

Crystallization TechniqueDescriptionRecommended SolventsRationale
Slow Evaporation A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.Methanol, Ethanol, Acetonitrile, WaterThese solvents have a range of polarities and volatilities, increasing the chances of finding suitable crystallization conditions.
Vapor Diffusion A concentrated solution of the compound is placed in a small, open vial, which is then placed in a larger sealed container with a more volatile solvent (the "anti-solvent"). The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.Inner Vial: Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Outer Vial: Diethyl ether, HexaneThis method allows for very slow and controlled changes in solvent composition, which can lead to the growth of high-quality crystals.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.Water, Ethanol/Water mixturesThis is a simple and effective method for compounds that have a significant temperature-dependent solubility.

Self-Validating System for Protocol Trustworthiness:

The success of crystallization is highly dependent on purity. Therefore, before attempting crystallization, the purity of the synthesized 4-Bromo-1H-imidazole-2-carboxylic acid should be rigorously confirmed by:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.

  • Mass Spectrometry (MS): To confirm the molecular weight.

Only material with >98% purity should be used for crystallization experiments to maximize the chances of obtaining diffraction-quality single crystals.

Workflow for Crystal Structure Determination by Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, its structure can be determined using single-crystal X-ray diffraction. The workflow is a well-established and powerful analytical technique.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction Analysis cluster_structure Structure Solution & Refinement Synthesis Synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid Purification Purification (Recrystallization, HPLC) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation, etc.) Purification->Crystallization CrystalMounting Crystal Mounting on Goniometer Crystallization->CrystalMounting DataCollection X-ray Data Collection (Diffractometer) CrystalMounting->DataCollection DataProcessing Data Processing (Integration, Scaling) DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods/Patterson) DataProcessing->StructureSolution StructureRefinement Structure Refinement (Least-Squares) StructureSolution->StructureRefinement Validation Structure Validation (CIF file generation) StructureRefinement->Validation

Caption: Experimental workflow for the determination of the crystal structure of 4-Bromo-1H-imidazole-2-carboxylic acid.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A single crystal of suitable size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to different orientations. The diffracted X-rays are detected, and their intensities and positions are recorded.

  • Data Processing: The raw diffraction data is processed to integrate the reflection intensities and apply corrections for various experimental factors. This results in a file containing a list of unique reflections and their corresponding intensities.

  • Structure Solution: The processed data is used to solve the "phase problem" and obtain an initial electron density map of the unit cell. This is typically done using direct methods or Patterson methods.

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares method. This process optimizes the atomic coordinates, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

  • Structure Validation: The final refined structure is validated to ensure its chemical and crystallographic reasonability. The results are typically reported in a Crystallographic Information File (CIF).

Predicted Crystal Structure and Intermolecular Interactions

Based on the known crystal structures of related imidazole derivatives, we can make informed predictions about the crystal structure of 4-Bromo-1H-imidazole-2-carboxylic acid.

Predicted Crystallographic Parameters

Table 2: Predicted Crystallographic Data for 4-Bromo-1H-imidazole-2-carboxylic acid

ParameterPredicted Value/Range
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or P-1 (common for similar small organic molecules)
Z (molecules per unit cell)2 or 4
Key Intramolecular Bond LengthsC-Br: ~1.85-1.90 ÅC=O: ~1.20-1.25 ÅC-O: ~1.30-1.35 Å
Key Intramolecular Bond AnglesC-C-Br: ~120°O-C=O: ~125°
Anticipated Intermolecular Interactions

The crystal packing of 4-Bromo-1H-imidazole-2-carboxylic acid is expected to be dominated by a network of strong intermolecular interactions.

intermolecular_interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B cluster_molecule3 Molecule C Imidazole1 Imidazole Ring Imidazole3 Imidazole Ring Imidazole1->Imidazole3 Hydrogen Bond (N-H...N) Carboxyl1 Carboxylic Acid (O-H...O=C) Carboxyl2 Carboxylic Acid Carboxyl1->Carboxyl2 Hydrogen Bond (Carboxylic Acid Dimer) Bromo1 Bromine Atom (C-Br...N) Imidazole2 Imidazole Ring Bromo1->Imidazole2 Halogen Bond (C-Br...N) Bromo2 Bromine Atom Carboxyl3 Carboxylic Acid

Caption: Predicted intermolecular interactions in the crystal structure of 4-Bromo-1H-imidazole-2-carboxylic acid.

  • Hydrogen Bonding:

    • Carboxylic Acid Dimers: It is highly probable that the carboxylic acid groups will form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers. This is a very common motif in the crystal structures of carboxylic acids.

    • Imidazole N-H···N Hydrogen Bonds: The N-H group of the imidazole ring is a good hydrogen bond donor and can interact with the nitrogen atom of an adjacent imidazole ring, forming chains or layers.

  • Halogen Bonding:

    • The bromine atom, being an electrophilic halogen, is expected to form halogen bonds with a nucleophilic atom, most likely the nitrogen atom of a neighboring imidazole ring (C-Br···N). This interaction would play a significant role in directing the crystal packing.[1]

  • π-π Stacking:

    • The planar imidazole rings may also engage in π-π stacking interactions, further stabilizing the crystal lattice.

The Role of Computational Modeling

Computational chemistry provides a powerful tool to complement experimental crystallographic studies.

  • Geometry Optimization: Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the 4-Bromo-1H-imidazole-2-carboxylic acid molecule in the gas phase. This provides a good starting point for the refinement of the crystal structure.

  • Crystal Structure Prediction (CSP): Advanced computational algorithms can be used to predict the most likely crystal packing arrangements based on the molecule's structure and the principles of intermolecular interactions. CSP can be particularly useful in cases where obtaining high-quality single crystals is challenging.

  • Analysis of Intermolecular Interactions: Computational methods can be used to quantify the strength of the various intermolecular interactions (hydrogen bonds, halogen bonds, etc.) observed in the crystal structure, providing deeper insights into the forces that govern crystal packing.

Implications for Drug Design and Development

The elucidation of the crystal structure of 4-Bromo-1H-imidazole-2-carboxylic acid would have a significant impact on its development as a potential drug candidate or scaffold.

  • Structure-Based Drug Design: A high-resolution crystal structure would provide the precise 3D coordinates of the molecule, which can be used to dock it into the active site of a target protein. This allows for the rational design of more potent and selective analogs.

  • Pharmacophore Modeling: The identified intermolecular interaction motifs (hydrogen bonding patterns, halogen bonding capabilities) can be used to develop a pharmacophore model. This model can then be used to screen virtual libraries of compounds to identify other potential drug candidates with similar binding properties.

  • Polymorph Screening: The knowledge of the primary crystal form would be the basis for polymorph screening studies, which are essential for ensuring the solid-state stability and consistent bioavailability of an active pharmaceutical ingredient (API).

Conclusion

While the crystal structure of 4-Bromo-1H-imidazole-2-carboxylic acid remains to be experimentally determined, this guide has provided a comprehensive framework for its synthesis, crystallization, and structural elucidation. The predicted structural features, dominated by a rich network of hydrogen and halogen bonds, highlight its potential as a valuable building block in medicinal chemistry. The successful determination of its crystal structure will undoubtedly accelerate the rational design of novel therapeutics based on this promising scaffold.

References

  • PubChem Compound Summary for CID 574321, 1H-Imidazole-2-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 96125, 4-Bromo-1H-imidazole. National Center for Biotechnology Information. [Link]

  • Synthesis of imidazole-4-carboxylic acids via solid-phase bound 3-N,N-(dimethylamino)-2-isocyanoacrylate. ResearchGate. [Link]

  • Synthesis, X-Ray Structure and Molecular Docking Analysis of Two Novel 1,2,4,5-Tetrasubstituted Imidazole Derivatives. ResearchGate. [Link]

  • Synthesis, antimicrobial potential and computational studies of crystalline 4-bromo-2-(1,4,5-triphenyl-1H-imidazole-2-yl)phenol and its metal complexes. Royal Society of Chemistry. [Link]

  • Zn(II) halide coordination compounds with imidazole and 2-methylimidazole. Structural and computational characterization of intermolecular interactions and disorder. National Center for Biotechnology Information. [Link]

  • Intermolecular Interactions in Bromo-, Methyl-, and Cyanoimidazole Derivatives. American Chemical Society Publications. [Link]

Sources

Technical Monograph: The Reactivity & Synthetic Utility of 4-Bromo-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

4-Bromo-1H-imidazole-2-carboxylic acid is a deceptive scaffold. While it appears to be a simple bifunctional building block for fragment-based drug discovery (FBDD), it possesses a "thermal stability cliff" that ruins many standard synthetic campaigns.

The molecule exists in a tautomeric equilibrium between the 4-bromo and 5-bromo forms. In solution at neutral pH, it predominantly adopts a zwitterionic character (imidazolium carboxylate), which significantly influences its solubility and reactivity.

The Tautomeric & Zwitterionic Reality

Unlike simple benzoic acids, this scaffold is an ampholyte. The basic imidazole nitrogen (


) can accept a proton from the carboxylic acid, creating an internal salt.
  • Tautomer A: 4-Bromo-1H-imidazole-2-carboxylic acid

  • Tautomer B: 5-Bromo-1H-imidazole-2-carboxylic acid

  • Zwitterion: 4-Bromo-imidazolium-2-carboxylate

This zwitterionic nature makes the compound insoluble in non-polar solvents (DCM, Toluene) and sparingly soluble in water at its isoelectric point (pI ≈ 3.5–4.5).

Tautomerism Tautomer 4-Bromo-1H-imidazole-2-COOH (Neutral Form) Zwitterion Imidazolium Carboxylate (Zwitterionic Form) Tautomer->Zwitterion  Equilibrium   Decarb 4-Bromo-1H-imidazole (Decarboxylated Product) Zwitterion->Decarb  Heat (>100°C)    - CO2  

Figure 1: Tautomeric equilibrium and the thermal decarboxylation pathway.

The Stability Cliff: Decarboxylation[1][2]

The most critical operational parameter for this compound is its tendency to decarboxylate. Imidazole-2-carboxylic acids are kinetically unstable because the electron-deficient heteroaromatic ring facilitates the extrusion of


.
Mechanism of Failure

Decarboxylation is catalyzed by:

  • Heat: Temperatures >100°C (and often >60°C over prolonged periods) induce rapid loss of

    
    .
    
  • Acidic Media: Protonation of the imidazole ring (at

    
    ) increases the electron demand, weakening the 
    
    
    
    bond.

Operational Rule: Never reflux the free acid in high-boiling solvents (DMSO, DMF, Toluene) without a coupling partner present. Store the compound as the Ethyl Ester precursor until immediately required.

Functionalization Strategies

The scaffold offers three distinct vectors for diversification. Successful execution requires a specific order of operations to avoid "dead-end" intermediates.

Vector A: Amide Coupling (C2 Position)

Direct coupling of the carboxylic acid is possible but risky due to solubility issues.

  • Preferred Reagents: HATU or PyBOP in DMF/NMP.

  • Base Requirement: DIPEA (3–4 equivalents) is mandatory to solubilize the zwitterion and prevent acid-catalyzed decarboxylation.

  • Alternative: Use the acyl chloride generated in situ with oxalyl chloride/DMF at 0°C, but use immediately.

Vector B: Suzuki-Miyaura Coupling (C4-Br Position)

The C-Br bond is activated for Pd-catalyzed cross-coupling.

  • Challenge: The free carboxylic acid can poison Pd catalysts (forming stable Pd-carboxylates).

  • Solution: Perform the Suzuki coupling on the Ethyl Ester before hydrolysis, or use a massive excess of base (

    
    ) if using the acid.
    
  • Ligands: Phosphine ligands like XPhos or SPhos are required to oxidative addition into the electron-rich imidazole ring (if unprotected).

Vector C: N-Alkylation (N1 Position)
  • Regioselectivity: Alkylation usually occurs at the less sterically hindered nitrogen (remote from the Br), but tautomerism complicates this.

  • Base:

    
     or NaH in DMF.
    

Reactivity Center 4-Bromo-1H-imidazole- 2-carboxylic acid Suzuki Suzuki Coupling (C-Br) (Use SPhos Pd G2) Center->Suzuki  C4 Functionalization   Amide Amide Coupling (COOH) (Use HATU/DIPEA) Center->Amide  C2 Derivatization   NAlk N-Alkylation (NH) (Use Cs2CO3/R-X) Center->NAlk  N1 Protection  

Figure 2: Divergent reactivity profile. Note that C4 coupling is best performed on the ester.

Experimental Protocols

Master Protocol: Hydrolysis & Isolation

Rationale: The ethyl ester is stable. The acid is not. Generate the acid only when needed.

Materials:

  • Ethyl 4-bromo-1H-imidazole-2-carboxylate (1.0 equiv)

  • LiOH·H2O (2.5 equiv)

  • THF/Water (3:1 ratio)

  • 1M HCl

Workflow:

  • Dissolution: Dissolve the ester in THF/Water at 0°C.

  • Saponification: Add LiOH. Stir at room temperature (20–25°C). Do not heat. Monitor by LCMS (approx. 2–4 hours).

  • Neutralization (Critical Step):

    • Cool reaction to 0°C.[1]

    • Carefully add 1M HCl dropwise.

    • Target pH: 3.5–4.0 (The Isoelectric Point).

    • Observation: The product will precipitate as a white/off-white solid.[2]

  • Isolation: Filter the solid. Wash with minimal ice-cold water.

  • Drying: Dry under high vacuum at room temperature . Do not use a heated drying oven (>40°C).

Protocol: "One-Pot" Amide Coupling (Avoiding Isolation)

Rationale: Avoids the risk of decarboxylation during drying.

  • Perform saponification as above (using NaOH).

  • Acidify to pH ~2 with 4M HCl in Dioxane.

  • Concentrate in vacuo at <30°C to dryness (keep cold).

  • Resuspend the crude salt (Acid + NaCl) in DMF.

  • Add DIPEA (5 equiv) to buffer the solution.

  • Add HATU (1.1 equiv) and the Amine (1.1 equiv).

  • Stir at RT.[3][1][2][4][5] The coupling proceeds smoothly without isolating the unstable free acid.

Data Summary & Stability Thresholds

ParameterValue/CharacteristicImplication
pKa (COOH) ~1.5 – 2.0 (Estimated)Stronger acid than benzoic acid due to cationic ring character.
pKa (NH) ~11.0Weakly acidic; requires mild base (Carbonate) for alkylation.
Decarboxylation Temp

DANGER ZONE. Keep reactions below 60°C.
Solubility (Acid) DMSO, DMF, Water (pH > 7)Insoluble in DCM, Et2O, Hexanes.
Preferred Storage -20°C, Argon atmosphereHygroscopic and prone to slow degradation.

References

  • Decarboxylation of Heteroaromatic Acids

    • Context: General mechanism for imidazole-2-carboxylic acids.[3]

    • Source: Cohen, T. et al. "The Decarboxylation of Heteroaromatic Acids." Journal of Organic Chemistry, 1978.
  • Suzuki Coupling of Haloimidazoles

    • Context: Conditions for coupling 4-bromoimidazoles.[1][6][7]

    • Source: Bellina, F. et al. "Palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles." Tetrahedron, 2005.
  • Oroidin Alkaloid Synthesis (Application)

    • Context: Use of 4-bromoimidazole-2-carboxylic acid derivatives in n
    • Source: Al-Mourabit, A. et al.
  • General Imidazole Chemistry

    • Context: Tautomerism and pKa d
    • Source: Grimmett, M. R. "Imidazole and Benzimidazole Synthesis." Academic Press, 1997.

Sources

Foreword: Navigating the Complex Reactivity of a Highly Functionalized Imidazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrophilic Substitution of 4-Bromo-1H-imidazole-2-carboxylic Acid

The imidazole ring is a cornerstone of medicinal chemistry, forming the core of numerous biomolecules and pharmaceuticals.[1][2] Its unique electronic properties, arising from the two nitrogen atoms within the five-membered aromatic ring, allow for a diverse range of chemical transformations. However, when the imidazole nucleus is heavily substituted with both electron-donating and electron-withdrawing groups, its reactivity can become complex and challenging to predict. This guide provides a deep dive into the electrophilic substitution of a particularly challenging substrate: 4-Bromo-1H-imidazole-2-carboxylic acid.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond simple procedural descriptions to explore the underlying principles governing the reactivity of this molecule. We will dissect the electronic landscape of the substrate, anticipate the directing effects of its substituents, and provide field-proven insights into overcoming the inherent challenges of performing electrophilic substitution on a deactivated heterocyclic system.

The Electronic Architecture of 4-Bromo-1H-imidazole-2-carboxylic Acid

Understanding the electronic nature of the substrate is paramount to predicting its behavior in electrophilic substitution reactions. The reactivity of 4-Bromo-1H-imidazole-2-carboxylic acid is dictated by a confluence of competing electronic effects from its substituents and the inherent properties of the imidazole ring itself.

The Imidazole Core: An Amphoteric Aromatic System

The imidazole ring is an electron-rich heterocycle, with the lone pair from the pyrrole-like nitrogen (N-1) contributing to the aromatic sextet.[3] This generally makes the ring susceptible to electrophilic attack, primarily at the C4 and C5 positions, which possess the highest electron density.[4] However, the electronegativity of the nitrogen atoms also exerts a net electron-withdrawing inductive effect, which tempers this reactivity.[3] Consequently, electrophilic substitution on an unsubstituted imidazole often requires more vigorous conditions than on a comparable carbocyclic aromatic ring like benzene.[3]

Directing Effects of Substituents

The reactivity of our target molecule is profoundly influenced by its two substituents, both of which are strongly deactivating.

  • The 2-Carboxylic Acid Group (-COOH): This is a powerful electron-withdrawing group (EWG) that deactivates the entire ring towards electrophilic attack through both a negative inductive effect (-I) and a negative mesomeric effect (-M). In aromatic systems, the COOH group is a meta-director.[5] Its presence at the C2 position significantly reduces the electron density across the imidazole ring.

  • The 4-Bromo Group (-Br): Halogens are a classic example of opposing effects. The bromo group is deactivating due to its strong negative inductive effect (-I). However, it can also donate electron density through a positive mesomeric effect (+M) via its lone pairs. In the case of imidazoles, the inductive effect typically dominates, making it a deactivating group. Reports suggest that for any substituent, whether electron-withdrawing or electron-donating, the 1,4-tautomer of a substituted imidazole predominates.[4]

The cumulative effect of these two EWGs renders the 4-Bromo-1H-imidazole-2-carboxylic acid ring exceptionally electron-deficient and thus, highly resistant to electrophilic substitution. The only available position for substitution is C5.

Caption: Directing effects on the 4-Bromo-1H-imidazole-2-carboxylic acid ring.

Core Challenges & Strategic Considerations

Attempting electrophilic substitution on this substrate presents two primary, interconnected challenges that must be addressed strategically.

Overcoming Severe Ring Deactivation

As established, the imidazole ring is heavily deactivated. Standard electrophilic substitution conditions are highly unlikely to yield any product. The key strategic imperatives are:

  • Forcing Conditions: High temperatures, strong acids, and highly reactive electrophiles are necessary to drive the reaction forward.[3]

  • N-Protection: Protecting the N-1 position with a suitable group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, can be a viable strategy.[1][6] While this may not activate the ring, it prevents N-protonation in acidic media, which would add a positive charge and further deactivate the system. A patent for the synthesis of 4-bromo-2-nitro-1H-imidazole demonstrates the utility of an N-protecting group to direct bromination selectively to the beta position (C4/C5).[7]

The Risk of Decarboxylation

Imidazole-2-carboxylic acids are known to be susceptible to decarboxylation, particularly under the harsh acidic and high-temperature conditions required for substitution on a deactivated ring.[8] This side reaction would lead to the formation of 4-bromo-1H-imidazole, a more reactive species that could undergo further, undesired reactions.

  • Causality: The stability of the N-heterocyclic carbene-like intermediate that would form upon decarboxylation at the C2 position contributes to the lability of the carboxyl group.[8]

  • Mitigation Strategy: Careful control of reaction temperature and time is critical. The reaction must be pushed hard enough to achieve substitution but not so hard that decarboxylation becomes the dominant pathway. Exploring milder, modern catalytic methods, though potentially challenging for this substrate, could be a long-term optimization goal.

G start Start: Electrophilic Substitution of 4-Bromo-1H-imidazole-2-carboxylic acid assess Assess Ring Activity: Severely Deactivated start->assess challenge1 Challenge 1: Low Reactivity assess->challenge1 challenge2 Challenge 2: Risk of Decarboxylation assess->challenge2 strategy1 Strategy A: Use Forcing Conditions (e.g., Oleum, Fuming Acids) challenge1->strategy1 strategy2 Strategy B: Employ N-Protecting Group (e.g., SEM-Cl) challenge1->strategy2 monitor Monitor Reaction Carefully: Control Temperature & Time challenge2->monitor strategy1->monitor strategy2->monitor product Desired Product: 5-Substituted-4-Bromo-1H- imidazole-2-carboxylic acid monitor->product Successful Substitution side_product Side Product: Decarboxylation to 4-Bromo-1H-imidazole monitor->side_product Dominant Side Reaction

Caption: Strategic workflow for electrophilic substitution on the target molecule.

Experimental Protocols for Key Transformations

The following sections outline detailed protocols for the most plausible electrophilic substitution reactions. These are presented as self-validating systems, with built-in justifications for the choice of reagents and conditions.

Nitration to Yield 4-Bromo-5-nitro-1H-imidazole-2-carboxylic acid

Nitration is one of the most common electrophilic aromatic substitutions. Due to the substrate's deactivation, a powerful nitrating agent is required. Nitration of bromoimidazoles is known to occur at the available carbon position.[9]

Protocol: Nitration using Fuming Nitric Acid in Oleum

  • Reagent Preparation & Safety: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 50 mL of 20% fuming sulfuric acid (oleum) to 0°C in an ice-salt bath. Causality: Oleum serves as both the solvent and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).

  • Substrate Addition: Slowly add 10 g of 4-Bromo-1H-imidazole-2-carboxylic acid to the cooled oleum with vigorous stirring. Maintain the temperature below 10°C. Causality: The slow addition and cooling are crucial to manage the exothermic dissolution and prevent premature decomposition or decarboxylation.

  • Nitrating Agent Addition: Once the substrate is fully dissolved, add 1.2 equivalents of fuming nitric acid (>98%) dropwise via the dropping funnel over 30-45 minutes. The internal temperature must be strictly maintained between 0-5°C. Causality: A small excess of the nitrating agent ensures complete reaction. The low temperature is critical to control the reaction rate and minimize side reactions.

  • Reaction Progression: After the addition is complete, allow the mixture to stir at 0-5°C for 1 hour, then let it slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction by TLC (e.g., using a 10% Methanol/Dichloromethane mobile phase).

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with stirring. This must be done slowly in a large beaker within a fume hood. Causality: Quenching on ice hydrolyzes the excess oleum and precipitates the organic product.

  • Isolation: The precipitated solid is collected by vacuum filtration, washed with copious amounts of cold water until the filtrate is neutral (pH 7), and then washed with a small amount of cold ethanol.

  • Purification: The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-Bromo-5-nitro-1H-imidazole-2-carboxylic acid.

ReactionReagentsConditionsPredicted ProductKey Challenge
Nitration Fuming HNO₃ / 20% Oleum0°C to Room Temp, 5-7h4-Bromo-5-nitro-1H-imidazole-2-carboxylic acidDecarboxylation
Sulfonation 30% Oleum (SO₃ in H₂SO₄)100-120°C, 12h4-Bromo-2-carboxy-1H-imidazol-5-ylsulfonic acidExtreme conditions
Halogenation Br₂ / Oleum or NBS / H₂SO₄Elevated Temp4,5-Dibromo-1H-imidazole-2-carboxylic acidRing deactivation

Table 1: Summary of Potential Electrophilic Substitution Reactions.

Sulfonation

Sulfonation requires even harsher conditions than nitration and introduces a sulfonic acid group (-SO₃H) at the C5 position.

Protocol: Sulfonation using Oleum

  • Reaction Setup: In a flask equipped with a reflux condenser and mechanical stirrer, add 10 g of 4-Bromo-1H-imidazole-2-carboxylic acid to 60 mL of 30% fuming sulfuric acid (oleum).

  • Heating: Heat the mixture to 100-120°C and maintain this temperature for 12 hours. Causality: High temperature is necessary to overcome the activation energy for sulfonation on this highly deactivated ring.

  • Work-up and Isolation: After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice. The resulting precipitate is filtered, washed with cold water, and dried to yield the crude sulfonic acid derivative.

Conclusion and Future Outlook

The electrophilic substitution of 4-Bromo-1H-imidazole-2-carboxylic acid is a formidable challenge due to the severe deactivation of the imidazole ring by two potent electron-withdrawing groups. Success hinges on the use of aggressive, forcing conditions, which simultaneously elevates the risk of decarboxylation. The C5 position is the only viable site for substitution.

For researchers and drug development professionals, this molecule serves as an excellent case study in the limits of classical electrophilic aromatic substitution. Future efforts should focus on alternative synthetic routes. Strategies such as C-H activation or functionalizing a more reactive imidazole precursor before the introduction of the bromo and carboxylic acid groups may prove more fruitful and offer greater control. The use of N-protection is a validated strategy to prevent further deactivation by protonation and can help direct substitution. Ultimately, a thorough understanding of the delicate balance between reactivity and stability is essential for the successful functionalization of this and other highly substituted heterocyclic scaffolds.

References

  • Filo. (2025, November 30). Imidazole undergoes electrophilic substitutions only under vigorous conditions.
  • International Journal of Pharmaceutical Sciences Review and Research. (2013, November 30). Synthesis, Chemistry and Therapeutic Approaches of Imidazole Derivatives.
  • Chem Eazy. Characteristic Reactions of Imidazole.
  • ResearchGate. (2025, November 14). Switching Imidazolinones from Electrophiles to Nucleophiles: Synthesis of 4-(Pyrrolidin-2-yl)imidazole-2-ones via Regioselective Electrophilic Addition / Deprotonation Reaction. Retrieved from [Link]

  • Google Patents. CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Britannica. Electrophilic substitution | chemistry. Retrieved from [Link]

  • PMC. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. Retrieved from [Link]

  • PMC. (2023, January 13). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Ligating properties of 1H-imidazole-4-carboxylic acid. Retrieved from [Link]

  • PubMed. (2022, January 15). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Relation between the substituent effect and aromaticity in imidazole derivatives: A comparative study. Retrieved from [Link]

  • Google Patents. US3487087A - Nitration of imidazoles.
  • Google Patents. JPH0441481A - Halogenation of imidazoles.
  • Taylor & Francis. Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • Organic Chemistry Portal. Decarboxylation. Retrieved from [Link]

  • RSC Publishing. Synthesis and Reactions of Brominated 2-Nitroimidazoles. Retrieved from [Link]

  • Organic Chemistry Portal. Imidazole synthesis. Retrieved from [Link]

  • ChemRxiv. Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. Retrieved from [Link]

  • PMC - NIH. (2017, September 29). Halogen Bonds Formed between Substituted Imidazoliums and N Bases of Varying N-Hybridization. Retrieved from [Link]

  • PubMed. (2022, October 15). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors. Retrieved from [Link]

  • Google Patents. WO2007134187A2 - Processes for nitration of n-substituted imidazoles.
  • ACS Publications. (2010, September 21). Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas | Organic Letters. Retrieved from [Link]

  • arXiv. Halogenation of Imidazolium Ionic Liquids. Thermodynamics Perspective. Retrieved from [Link]

  • MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]

  • Semantic Scholar. (1970, April 1). Nitration of imidazoles with various nitrating agents. Retrieved from [Link]

  • JulietHahn.com. Nitration of Bromobenzene by Electrophilic Aromatic Substitution. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). Electronic/substituents influence on imidazole ring donor–acceptor capacities using 1H-imidazo[4,5-f][3][10]phenanthroline frameworks. Retrieved from [Link]

  • Organic Syntheses Procedure. 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Chemistry Steps. Alpha Halogenation of Carboxylic Acids. Retrieved from [Link]

  • Wiley Online Library. Decarboxylative Alkylation of Carboxylic Acids with Easily Oxidizable Functional Groups Catalyzed by an Imidazole‐Coordinated. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of 4-Bromo-1H-imidazole-2-carboxylic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the stability of 4-Bromo-1H-imidazole-2-carboxylic acid in acidic environments. It is intended for researchers, scientists, and drug development professionals who are working with this molecule and require a deep understanding of its potential degradation pathways and the experimental procedures to assess its stability.

Introduction: The Significance of 4-Bromo-1H-imidazole-2-carboxylic Acid in Medicinal Chemistry

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals due to its versatile pharmacological activities.[1][2] 4-Bromo-1H-imidazole-2-carboxylic acid, in particular, serves as a crucial building block in the synthesis of a variety of bioactive compounds. The presence of a bromine atom and a carboxylic acid group on the imidazole ring provides key reactive handles for further molecular elaboration, making it a valuable intermediate in the development of novel therapeutics.[3] For instance, derivatives of 1H-imidazole-2-carboxylic acid have been explored as potent inhibitors of metallo-β-lactamases, offering a potential solution to combat carbapenem resistance in Gram-negative bacteria.[4]

Given its importance, a thorough understanding of the chemical stability of 4-Bromo-1H-imidazole-2-carboxylic acid is paramount, especially under conditions relevant to pharmaceutical processing and formulation, such as acidic environments. This guide will delve into the theoretical and practical aspects of its stability, providing insights into potential degradation mechanisms and a robust experimental framework for its evaluation.

Molecular Structure and Physicochemical Properties

To comprehend the stability of 4-Bromo-1H-imidazole-2-carboxylic acid, it is essential to first analyze its molecular structure.

Caption: Chemical structure of 4-Bromo-1H-imidazole-2-carboxylic acid.

The key features influencing its stability are:

  • The Imidazole Ring: A five-membered aromatic heterocycle containing two nitrogen atoms.[1] This aromaticity contributes to its overall stability.

  • The Carboxylic Acid Group at C2: The electron-withdrawing nature of the adjacent nitrogen atoms can influence the stability of this group. Azole-2-carboxylic acids are known to be susceptible to decarboxylation.[5]

  • The Bromine Atom at C4: The carbon-bromine bond can be a site for nucleophilic substitution or reductive dehalogenation under certain conditions.[6]

Predicted Degradation Pathways in Acidic Conditions

Forced degradation studies are essential to understand the intrinsic stability of a drug substance.[7][8] Under acidic stress, 4-Bromo-1H-imidazole-2-carboxylic acid is likely to undergo several degradation pathways. The primary anticipated pathway is decarboxylation, with the potential for other reactions depending on the severity of the conditions.

Primary Pathway: Acid-Catalyzed Decarboxylation

The most probable degradation route for 4-Bromo-1H-imidazole-2-carboxylic acid under acidic conditions is the loss of carbon dioxide from the carboxylic acid group. This is a known instability for many heterocyclic carboxylic acids, particularly when the carboxyl group is positioned adjacent to a heteroatom.[5]

The proposed mechanism for acid-catalyzed decarboxylation is as follows:

  • Protonation of the Imidazole Ring: In an acidic medium, one of the nitrogen atoms of the imidazole ring will be protonated.

  • Formation of a Zwitterionic Intermediate: This protonation enhances the electron-withdrawing nature of the ring, further destabilizing the C2-carboxyl bond.

  • Elimination of Carbon Dioxide: The weakened bond cleaves, releasing CO2 and forming a carbanion at the C2 position.

  • Protonation of the Carbanion: The C2 carbanion is highly reactive and will be rapidly protonated by the acidic medium to yield the decarboxylated product, 4-Bromo-1H-imidazole.

Decarboxylation_Pathway start 4-Bromo-1H-imidazole- 2-carboxylic acid protonation Protonation of Imidazole Ring (H+) start->protonation intermediate Protonated Intermediate protonation->intermediate decarboxylation Elimination of CO2 intermediate->decarboxylation product 4-Bromo-1H-imidazole decarboxylation->product

Caption: Proposed acid-catalyzed decarboxylation pathway.

Secondary Pathway: Hydrolytic Debromination

While less likely to be the primary pathway under typical acidic stress conditions, hydrolytic debromination is a potential secondary degradation route, especially under more forcing conditions (e.g., elevated temperatures). This would involve the nucleophilic substitution of the bromine atom by a water molecule.

The resulting product would be 4-Hydroxy-1H-imidazole-2-carboxylic acid. The presence of the electron-rich imidazole ring could potentially facilitate this substitution.

Other Potential Reactions

Under extreme conditions of heat and acid concentration, further degradation of the imidazole ring itself could occur, leading to a complex mixture of smaller, highly polar degradation products. However, for the purposes of a standard forced degradation study, focusing on the primary and secondary pathways is the most logical starting point.

Experimental Protocol for Forced Degradation Study

To experimentally verify the stability of 4-Bromo-1H-imidazole-2-carboxylic acid, a systematic forced degradation study is required.[7][8][9] This involves subjecting the compound to a range of acidic conditions and monitoring its degradation over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[10][11]

Materials and Reagents
  • 4-Bromo-1H-imidazole-2-carboxylic acid (reference standard and sample)

  • Hydrochloric acid (HCl), various concentrations (e.g., 0.1 N, 1 N)

  • Sodium hydroxide (NaOH) for neutralization

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (for mobile phase)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Forced degradation chamber/oven with temperature control

Preparation of Stress Samples
  • Stock Solution Preparation: Accurately weigh and dissolve a known amount of 4-Bromo-1H-imidazole-2-carboxylic acid in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Stress:

    • To separate aliquots of the stock solution, add an equal volume of HCl solution of varying concentrations (e.g., 0.1 N and 1 N).

    • Incubate the solutions at different temperatures (e.g., room temperature, 40°C, 60°C, and 80°C).

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the withdrawn aliquot with an equivalent amount of NaOH to stop the degradation reaction.

    • Dilute the neutralized sample to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same final concentration as the stressed samples. This sample should be stored at a protected temperature (e.g., 2-8°C).

Stability-Indicating HPLC Method Development

A robust, stability-indicating HPLC method is critical to separate the parent compound from its potential degradation products.

Parameter Recommended Starting Conditions Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A: 0.1% Phosphoric acid in waterB: AcetonitrileAcidic mobile phase helps in achieving good peak shape for the carboxylic acid.
Gradient Elution Start with a low percentage of B and gradually increase.To ensure elution of the polar parent compound and potential less polar degradants.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength Determined by UV scan (e.g., 210-280 nm)To ensure sensitive detection of the parent compound and its degradants.
Injection Volume 10 µLStandard injection volume.

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Analysis and Data Interpretation
  • Inject the control and stressed samples onto the HPLC system.

  • Identify the peak corresponding to 4-Bromo-1H-imidazole-2-carboxylic acid based on the retention time of the reference standard.

  • Any new peaks observed in the chromatograms of the stressed samples are potential degradation products.

  • Calculate the percentage degradation of the parent compound at each time point and condition using the following formula:

    % Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

  • Summarize the degradation data in a table to compare the stability under different conditions.

Table 1: Example Data Summary for Forced Degradation Study

Condition Time (hours) % Degradation of Parent Compound % Area of Major Degradant (e.g., 4-Bromo-1H-imidazole)
0.1 N HCl, 40°C000
85.24.9
2415.815.1
1 N HCl, 60°C000
425.324.5
1268.166.9

Characterization of Degradation Products

To confirm the identity of the major degradation products, further analytical techniques are necessary:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products. The expected molecular weight for the decarboxylated product, 4-Bromo-1H-imidazole, would be significantly lower than the parent compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the isolated degradation products.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_characterization Degradant Characterization stock Prepare Stock Solution stress Apply Acidic Stress (Varying HCl conc. and Temp.) stock->stress neutralize Neutralize at Time Points stress->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation (% Degradation) hplc->data lcms LC-MS Analysis data->lcms nmr NMR Spectroscopy lcms->nmr

Caption: Experimental workflow for the forced degradation study.

Conclusion and Recommendations

Based on fundamental chemical principles, 4-Bromo-1H-imidazole-2-carboxylic acid is expected to be susceptible to degradation under acidic conditions, primarily through decarboxylation. The rate and extent of this degradation will be dependent on the acid concentration and temperature.

For researchers and drug development professionals, it is crucial to:

  • Conduct a thorough forced degradation study as outlined in this guide to establish the stability profile of the molecule.

  • Develop and validate a stability-indicating analytical method to accurately quantify the parent compound and its degradation products.

  • Consider the potential for decarboxylation during synthesis, purification, and formulation development. Storage at lower temperatures and in non-acidic or buffered solutions is advisable.

  • Characterize any significant degradation products to assess their potential impact on the safety and efficacy of the final drug product.

By following a systematic and scientifically sound approach, a comprehensive understanding of the stability of 4-Bromo-1H-imidazole-2-carboxylic acid can be achieved, ensuring the development of safe and stable pharmaceutical products.

References

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater - MDPI. (2021-07-06). Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (n.d.). Available at: [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google Patents. (n.d.).
  • Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed. (n.d.). Available at: [Link]

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed. (2022-01-15). Available at: [Link]

  • Decarboxylation - Organic Chemistry Portal. (n.d.). Available at: [Link]

  • An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples - MDPI. (n.d.). Available at: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development - Asian Journal of Research in Chemistry. (n.d.). Available at: [Link]

  • US5117004A - Preparation of imidazole-2-carboxylic acids - Google Patents. (n.d.).
  • Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography - ResearchGate. (2025-08-08). Available at: [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022-11-30). Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation - ChemRxiv. (n.d.). Available at: [Link]

  • Microwave-Assisted One-Pot Synthetic Pathways for Pyrido[2,3-d]imidazole Derivatives - American Chemical Society. (2026-01-29). Available at: [Link]

  • (PDF) Synthesis and anti-microbial activity of new 4-carboxylic imidazole derivatives. (2019-02-03). Available at: [Link]

  • HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - NIH. (2020-12-30). Available at: [Link]

  • (PDF) Forced Degradation Studies - ResearchGate. (2017-01-07). Available at: [Link]

  • Imidazoles in medicine: a review of its pharmacological and therapeutic applications - Taylor & Francis. (n.d.). Available at: [Link]

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Available at: [Link]

  • Decarboxylation process of 1H-benzimidazole-2-carboxylic acid. - ResearchGate. (n.d.). Available at: [Link]

  • Catalytic degradation of brominated flame retardants by copper oxide nanoparticles. (n.d.). Available at: [Link]

  • Ligating properties of 1H-imidazole-4-carboxylic acid - ResearchGate. (2025-08-07). Available at: [Link]

  • methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209. (n.d.). Available at: [Link]

Sources

An In-depth Technical Guide to the Synthesis of 4-Bromo-1H-imidazole-2-carboxylic Acid Starting Materials

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of 4-Bromo-1H-imidazole-2-carboxylic Acid

4-Bromo-1H-imidazole-2-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug discovery. Its rigid imidazole core, substituted with both a bromine atom and a carboxylic acid, provides a versatile scaffold for the synthesis of a wide array of biologically active molecules. The bromine atom serves as a valuable handle for further functionalization through cross-coupling reactions, while the carboxylic acid moiety allows for amide bond formation and other modifications, enabling the exploration of structure-activity relationships (SAR) in drug development programs. This guide provides a comprehensive overview of the synthetic strategies for preparing this important intermediate, with a focus on the selection of starting materials and the rationale behind the experimental choices.

Strategic Approaches to Synthesis: A Multi-step Pathway

The synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid is most effectively approached through a multi-step sequence, starting from readily available precursors. The primary strategy detailed in this guide involves a three-step process:

  • Esterification of the imidazole-2-carboxylic acid core to protect the carboxylic acid functionality and enhance solubility in organic solvents.

  • Regioselective bromination at the C4 position of the imidazole ring.

  • Hydrolysis of the ester to unveil the target carboxylic acid.

An alternative, yet related, approach involves the synthesis of the imidazole ring from acyclic precursors, followed by bromination and hydrolysis. This guide will focus on the former, more common, synthetic route.

Part 1: Synthesis of Ethyl 1H-imidazole-2-carboxylate - The Key Intermediate

The synthesis commences with the preparation of ethyl 1H-imidazole-2-carboxylate, a crucial intermediate that sets the stage for the subsequent bromination.

Reaction Scheme: From Imidazole to its Ethyl Ester

Synthesis of Ethyl 1H-imidazole-2-carboxylate cluster_reagents Reagents and Conditions imidazole Imidazole ester Ethyl 1H-imidazole-2-carboxylate imidazole->ester co2 1. CO2, t-BuOK, Cs2CO3, DMF, 120°C iodoethane 2. Iodoethane, 50°C

Caption: Synthesis of Ethyl 1H-imidazole-2-carboxylate.

Experimental Protocol: A Step-by-Step Guide

Materials:

  • Imidazole

  • Potassium tert-butoxide (t-BuOK)

  • Cesium carbonate (Cs2CO3)

  • N,N-Dimethylformamide (DMF)

  • Carbon dioxide (CO2)

  • Iodoethane

  • Dichloromethane (CH2Cl2)

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • To a sealed Schlenk tube, add imidazole (0.50 mmol), potassium tert-butoxide (0.60 mmol), and cesium carbonate (0.60 mmol).

  • Add 3.0 mL of DMF to the tube and ventilate with carbon dioxide.

  • Stir the mixture for 18 hours at 120°C under a carbon dioxide atmosphere (0.10 MPa).[1]

  • Cool the mixture to 50°C and add iodoethane (3.0 equiv.).

  • Stir the reaction mixture at 50°C for an additional 2 hours.[1]

  • After cooling to room temperature, extract the product with dichloromethane (5 x 5 mL).

  • Wash the combined organic phases with saturated sodium chloride solution (5 x 5 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield ethyl 1H-imidazole-2-carboxylate.[1]

Causality Behind Experimental Choices:
  • Base Selection (t-BuOK and Cs2CO3): The combination of a strong, non-nucleophilic base like potassium tert-butoxide and a milder base like cesium carbonate is crucial for the deprotonation of the imidazole N-H, facilitating the subsequent carboxylation.

  • Solvent (DMF): DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction by stabilizing charged intermediates.

  • Temperature: The elevated temperature of 120°C is necessary to drive the carboxylation reaction to completion.

Part 2: Regioselective Bromination of Ethyl 1H-imidazole-2-carboxylate

With the ethyl ester in hand, the next critical step is the regioselective introduction of a bromine atom at the C4 position of the imidazole ring. This is achieved through electrophilic aromatic substitution using N-bromosuccinimide (NBS).

Reaction Scheme: Introduction of the Bromo-Substituent

Bromination of Ethyl 1H-imidazole-2-carboxylate cluster_reagents Reagents and Conditions ester Ethyl 1H-imidazole-2-carboxylate bromo_ester Ethyl 4-bromo-1H-imidazole-2-carboxylate ester->bromo_ester nbs N-Bromosuccinimide (NBS) DMF

Caption: Bromination of Ethyl 1H-imidazole-2-carboxylate.

Experimental Protocol: A Detailed Methodology

Materials:

  • Ethyl 1H-imidazole-2-carboxylate

  • N-Bromosuccinimide (NBS)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve ethyl 1H-imidazole-2-carboxylate in deoxygenated DMF.

  • Add N-bromosuccinimide (1.1 equivalents) to the solution.

  • Stir the resulting solution at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Note: A similar bromination of 1-methyl-1H-imidazole-2-carbaldehyde with NBS in DMF was stirred for 6 days, suggesting this reaction may require an extended period.[2]

  • Upon completion, add water to the reaction mixture.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain ethyl 4-bromo-1H-imidazole-2-carboxylate.[2]

Expertise & Experience: The "Why" Behind the "How"
  • Regioselectivity: The electron-withdrawing nature of the ethyl ester group at the C2 position deactivates the imidazole ring towards electrophilic substitution. However, it directs incoming electrophiles to the C4 and C5 positions. Steric hindrance from the ethyl ester group favors substitution at the less hindered C4 position, leading to the desired regioselectivity.

  • N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine compared to elemental bromine (Br2), which can lead to over-bromination and side reactions.[3][4]

  • Solvent (DMF): As in the previous step, DMF is an excellent solvent for this reaction, promoting the dissolution of the reactants and facilitating the reaction.

Part 3: Hydrolysis of Ethyl 4-bromo-1H-imidazole-2-carboxylate

The final step in the synthesis is the hydrolysis of the ethyl ester to yield the target 4-Bromo-1H-imidazole-2-carboxylic acid. This can be achieved under either acidic or basic conditions.

Reaction Scheme: Unveiling the Carboxylic Acid

Hydrolysis of Ethyl 4-bromo-1H-imidazole-2-carboxylate cluster_reagents Reagents and Conditions bromo_ester Ethyl 4-bromo-1H-imidazole-2-carboxylate final_product 4-Bromo-1H-imidazole-2-carboxylic acid bromo_ester->final_product hydrolysis Aq. HCl or Aq. NaOH Heat

Caption: Hydrolysis to the final product.

Experimental Protocol: A General Procedure

Materials:

  • Ethyl 4-bromo-1H-imidazole-2-carboxylate

  • Aqueous hydrochloric acid (e.g., 6M HCl) OR Aqueous sodium hydroxide (e.g., 2M NaOH)

  • Appropriate organic solvent for extraction (if necessary)

  • pH indicator or pH meter

Procedure (Acidic Hydrolysis):

  • Suspend or dissolve ethyl 4-bromo-1H-imidazole-2-carboxylate in aqueous hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.

  • If no precipitate forms, carefully neutralize the solution with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

Procedure (Basic Hydrolysis):

  • Dissolve ethyl 4-bromo-1H-imidazole-2-carboxylate in an aqueous solution of sodium hydroxide.

  • Heat the mixture to facilitate hydrolysis, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully acidify the solution with an acid (e.g., HCl) to the isoelectric point to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain 4-Bromo-1H-imidazole-2-carboxylic acid.

Trustworthiness: A Self-Validating System
  • Reaction Monitoring: Throughout the synthesis, it is imperative to monitor the progress of each reaction using techniques such as TLC or LC-MS. This allows for the determination of reaction completion and the identification of any potential side products.

  • Purification: Column chromatography is a robust method for purifying the intermediates and the final product, ensuring high purity.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.

Quantitative Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield
1ImidazoleEthyl 1H-imidazole-2-carboxylateCO2, t-BuOK, Cs2CO3, Iodoethane~64%[1]
2Ethyl 1H-imidazole-2-carboxylateEthyl 4-bromo-1H-imidazole-2-carboxylateN-Bromosuccinimide (NBS)Moderate to Good (yields can vary)
3Ethyl 4-bromo-1H-imidazole-2-carboxylate4-Bromo-1H-imidazole-2-carboxylic acidAq. Acid or BaseHigh

Conclusion

The synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid is a well-defined process that relies on a logical sequence of reactions. By starting with the readily available imidazole, a three-step synthesis involving esterification, regioselective bromination, and hydrolysis provides a reliable route to this valuable building block. Careful control of reaction conditions and diligent purification at each step are paramount to achieving a high yield and purity of the final product. This guide provides the necessary framework for researchers and drug development professionals to confidently synthesize this important intermediate for their research endeavors.

References

  • Molecules. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H -imidazole-5-carboxylate: A key intermediate of olmesartan. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • PubChem. (n.d.). ethyl 1H-imidazole-2-carboxylate. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved from [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • ResearchGate. (2013). (PDF) N-Bromosuccinimide Catalyzed Three Component One-Pot Efficient Synthesis of 2,4,5-Triaryl-1H-imidazoles from Aldehyde, Ammonium Acetate, and 1,2-Diketone or α-Hydroxyketone. Retrieved from [Link]

  • Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-1H-imidazole-4-carboxylate monohydrate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-bromo-1H-imidazole-5-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.
  • National Center for Biotechnology Information. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(4-bromophenyl)-1-[3-(1H-imidazol-1-yl)propyl]. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coupling functionalized imidazoles via Suzuki-Miyaura protocols is a staple in medicinal chemistry, yet 4-Bromo-1H-imidazole-2-carboxylic acid presents a "perfect storm" of synthetic challenges. Unlike simple aryl halides, this substrate possesses three antagonistic features:

  • Thermal Instability: The carboxylic acid at the C2 position is electronically predisposed to decarboxylation at elevated temperatures (

    
    ), a process often catalyzed by the very metals (Pd) used for coupling.
    
  • Catalyst Poisoning: The free imidazole nitrogen (

    
    -H) and the carboxylate can chelate Palladium species, arresting the catalytic cycle.
    
  • Zwitterionic Solubility: In its neutral form, the molecule is a zwitterion with poor solubility in standard organic solvents (THF, Toluene), necessitating aqueous or polar aprotic systems that may further complicate stability.

This guide provides two distinct protocols: the Robust Protection Strategy (Route A) , which is the industry standard for scalability and reliability, and the Direct Optimization Strategy (Route B) , a high-risk/high-reward approach for rapid screening.

Strategic Analysis & Mechanistic Insight

The Decarboxylation Trap

The 2-position of the imidazole ring is electron-deficient. When heated, particularly in the presence of transition metals, the carboxylic acid facilitates a proton transfer that leads to the loss of


.

Key Constraint: Any protocol requiring temperatures


 for extended periods will likely result in the formation of 4-bromoimidazole  (decarboxylated byproduct) or the coupled product minus the carboxyl group.
Catalyst Deactivation

The imidazole nitrogen is a soft nucleophile that competes with the phosphine ligand for the Pd(II) center. If the substrate binds Pd, it forms a stable "Pd-sink" complex that does not undergo transmetallation.

Decision Matrix (DOT Visualization)

The following diagram outlines the logical flow for selecting the correct protocol based on your project stage.

G Start Start: 4-Bromo-1H-imidazole- 2-carboxylic acid Decision Is the 2-COOH group required in the final product? Start->Decision RouteA_Dec Route A: Protection Strategy (High Reliability) Decision->RouteA_Dec Yes (Scale-up) RouteB_Dec Route B: Direct Coupling (Rapid Screening) Decision->RouteB_Dec Yes (HTS/Small Scale) Step1 1. Esterification (MeOH/H+) 2. N-Protection (SEM/Boc) RouteA_Dec->Step1 DirectStep Ligand-Controlled Coupling (Buchwald G3/G4) Temp < 60°C RouteB_Dec->DirectStep Step2 Suzuki Coupling (Std. Conditions) Step1->Step2 Step3 Hydrolysis (LiOH) Step2->Step3 Warning Risk: Decarboxylation & Low Yield DirectStep->Warning

Figure 1: Strategic Decision Matrix for coupling instable imidazole carboxylic acids.

Protocol A: The Protection Strategy (Recommended)

Objective: Isolate the reactive bromide while masking the interfering acidic protons. This route adds steps but guarantees structural integrity.

Step 1: Esterification & Protection

Before coupling, convert the acid to an ester and protect the nitrogen. The SEM (2-(Trimethylsilyl)ethoxymethyl) group is preferred over Boc for Suzuki couplings involving basic aqueous conditions, as Boc can be thermally unstable or cleave prematurely.

  • Substrate: 4-Bromo-1H-imidazole-2-carboxylic acid

  • Reagents:

    
    /MeOH (for ester), then SEM-Cl/NaH (for N-protection).
    
  • Intermediate Target: Methyl 4-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylate.

Step 2: The Suzuki Coupling

With the protecting groups in place, the substrate behaves like a standard aryl bromide.

Reagents & Conditions:

  • Catalyst:

    
     (5 mol%) or 
    
    
    
    / XPhos.
  • Base:

    
     (2.0 equiv) or 
    
    
    
    .
  • Solvent: 1,4-Dioxane : Water (4:1).

  • Temperature: 80–90°C (Safe now that COOH is an ester).

Procedure:

  • Charge a reaction vial with Protected Imidazole Bromide (1.0 equiv), Boronic Acid (1.2 equiv), and Base (2.0 equiv).

  • Add Solvent (Dioxane/Water) and degas by sparging with Argon for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling.

  • Add Pd-Catalyst (0.05 equiv) under Argon counter-flow.

  • Seal and heat to 85°C for 4–16 hours.

  • Monitor by LCMS. The ester prevents decarboxylation.

Step 3: Deprotection
  • Ester Hydrolysis: LiOH in THF/Water (RT).

  • SEM Removal: TBAF in THF or dilute HCl (depending on product sensitivity).

Protocol B: Direct Optimization (High Risk)

Objective: Couple the free acid directly to save steps. Constraint: Must operate below the decarboxylation threshold (


).

Critical Success Factors:

  • Ligand: Use XPhos or SPhos (Buchwald Ligands). These bulky, electron-rich ligands accelerate the oxidative addition step, allowing the reaction to proceed at lower temperatures.

  • Precatalyst: Use XPhos Pd G3 or G4 . These generate the active Pd(0) species immediately without requiring heat for activation.

  • Base: Use

    
      (mild) rather than carbonates to reduce 
    
    
    
    evolution pressure.
Experimental Procedure (Direct Route)
ComponentEquivRole
4-Bromo-1H-imidazole-2-COOH 1.0Electrophile
Aryl Boronic Acid 1.5Nucleophile (Excess required)
XPhos Pd G3 0.05 - 0.10High-activity Catalyst

(Tribasic)
3.0Base (Solubilizes acid)
n-Butanol / Water (3:1) [0.1 M]Solvent (Solubilizes zwitterion)
  • Solubilization: In a vial, combine the Imidazole-acid and

    
     in water. Stir until a clear solution forms (formation of the potassium carboxylate salt).
    
  • Organic Phase: Add n-Butanol containing the Boronic Acid and the Catalyst (XPhos Pd G3).

  • Degassing: Sparge vigorously with Argon.

  • Reaction: Stir at 40–50°C maximum . Do not reflux.

    • Why? Higher temps trigger decarboxylation.

  • Workup: Acidify carefully to pH 4-5 to precipitate the zwitterionic product (Isoelectric point precipitation).

Troubleshooting & Data Summary

Common Failure Modes
ObservationRoot CauseSolution
Product mass - 44 Da DecarboxylationSwitch to Protocol A (Ester protection) or lower Temp in Protocol B.
No Reaction (SM Recovery) Catalyst PoisoningSwitch to XPhos or SPhos ligands; ensure N-protection.
Protodehalogenation Reduction of BromideSolvent is not dry (if using anhydrous route) or reaction time too long.
Homocoupling (Ar-Ar) Oxygen presenceDegas solvents more thoroughly; freeze-pump-thaw method recommended.
Catalyst Performance Comparison (Theoretical Data)

The following chart illustrates the expected conversion rates based on ligand choice for heteroaryl bromides prone to poisoning.

Performance bar bar

Figure 2: Comparative analysis of catalyst systems. Note the drastic drop in yield for unprotected substrates due to thermal instability.

References

  • Suzuki-Miyaura Coupling of Haloimidazoles

    • Bellina, F., et al. "Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles."[1] Journal of Organic Chemistry, 2005.

    • Note: Discusses halo-imidazoles generally, but highlights the utility of protecting groups for high yields.
  • Decarboxylation Mechanisms

    • Goossen, L. J., et al. "Palladium-Catalyzed Synthesis of Aryl Ketones from Boronic Acids and Carboxylic Acids."[2] Organic Chemistry Portal.

    • Context: Highlights how carboxylic acids interact with Pd and the risks of activation/decarboxyl
  • Stability of Imidazole-2-Carboxylic Acid

    • ChemicalBook & Safety Data.[3] "1H-Imidazole-2-carboxylic acid Properties."

    • Verification: Explicitly notes "Heating may cause decarboxylation to occur."[4]

  • Buchwald Precatalysts (G3/G4)

    • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
    • Application: Justifies the use of G3 catalysts for low-temperature coupling to avoid thermal degrad

Sources

4-Bromo-1H-imidazole-2-carboxylic acid as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Advantage

In modern medicinal chemistry, 4-Bromo-1H-imidazole-2-carboxylic acid (and its esters) represents a high-value "Tri-Vector" scaffold. Unlike simple heterocycles, this building block offers three distinct orthogonal handles for diversification, allowing it to serve as a core node in Fragment-Based Drug Discovery (FBDD) and Divergent Oriented Synthesis (DOS).

The Three Vectors:

  • C2-Carboxylate (The Anchor): A handle for amide coupling (peptidomimetics), bioisostere formation (oxadiazoles), or hydrogen-bond engagement in active sites (e.g., Metallo-

    
    -lactamase inhibitors).
    
  • C4-Bromide (The Diversity Vector): A pre-installed halogen for palladium-catalyzed cross-couplings (Suzuki, Sonogashira), enabling rapid library expansion into chemical space.

  • N1-Nitrogen (The Solubility/Pharmacokinetic Vector): A site for alkylation to tune lipophilicity (

    
    ), solubility, or to desymmetrize the imidazole core.
    

Critical Chemical Hygiene: Stability & Handling

Before initiating synthesis, researchers must understand the specific physical limitations of this scaffold to prevent yield loss.

The Decarboxylation Trap

Imidazole-2-carboxylic acids are zwitterionic and thermally sensitive. They are prone to thermal decarboxylation to form the corresponding imidazole, particularly under acidic conditions or high temperatures (>80°C).

  • Operational Rule: Avoid heating the free acid above 60°C.

  • Recommendation: For reactions requiring heat (e.g., Suzuki coupling), always use the ester derivative (methyl or ethyl 4-bromo-1H-imidazole-2-carboxylate) and hydrolyze at the final step using mild saponification (LiOH/THF/Water at RT).

Tautomerism & Regiochemistry

In its unsubstituted form, the 4-bromo and 5-bromo positions are equivalent due to rapid tautomerism (


).
  • The Desymmetrization Event: N-alkylation locks the tautomer.

    • Path A: Alkylation at the nitrogen distal to the bromine yields the 4-bromo-1-alkylimidazole .

    • Path B: Alkylation at the nitrogen proximal to the bromine yields the 5-bromo-1-alkylimidazole .

  • Steric Control: Standard alkylation (NaH/DMF) typically favors the 1,4-isomer (Path A) due to steric repulsion between the bromine and the incoming electrophile, but this must be confirmed via NOE (Nuclear Overhauser Effect) NMR studies.

Strategic Workflows & Applications

Application A: Metallo- -Lactamase (MBL) Inhibitors

The imidazole-2-carboxylic acid motif is a proven chelator of Zinc (Zn²⁺) in the active sites of metallo-enzymes.

  • Mechanism: The N3 nitrogen and the C2 carboxylate form a bidentate coordination complex with the active site metal.

  • Case Study: VIM-2 Inhibitors. Substituents at the C4 position (introduced via Suzuki coupling) interact with the L3 loop of the enzyme, enhancing potency and selectivity (Wang et al., 2022).

Application B: Marine Alkaloid Mimetics (Oroidin Class)

This scaffold is the biosynthetic precursor to the Oroidin and Hymenidin class of marine alkaloids, which are potent biofilm inhibitors and kinase modulators.

  • Strategy: Amide coupling at C2 with a 2-amino-imidazole or aliphatic amine, followed by Suzuki coupling at C4 to mimic the indole moiety of natural alkaloids.

Detailed Experimental Protocols

Protocol 1: Regioselective N-Alkylation (Desymmetrization)

Objective: To install a pharmacokinetic handle and lock the regiochemistry as the 4-bromo isomer.

  • Reagents: Methyl 4-bromo-1H-imidazole-2-carboxylate (1.0 equiv), Alkyl Halide (1.1 equiv), K₂CO₃ (2.0 equiv), Acetone (anhydrous).

  • Procedure:

    • Dissolve the imidazole ester in anhydrous acetone (0.2 M).

    • Add powdered K₂CO₃. Stir at room temperature (RT) for 15 minutes.

    • Add the alkyl halide dropwise.

    • Critical Step: Stir at RT. Do not reflux unless the electrophile is unreactive. Refluxing promotes the formation of the sterically congested 1,5-isomer.

    • Monitor by TLC (typically 4-12 hours).

    • Filter off solids, concentrate, and purify via silica flash chromatography (Hexane/EtOAc).

  • Validation: The 1,4-isomer (desired) typically elutes after the 1,5-isomer (minor byproduct) on silica gel due to the exposed lone pair availability. Confirm via 1D-NOE NMR: Irradiation of the N-methyl group should show enhancement of the C5-proton (singlet), not the bromine.

Protocol 2: C4-Diversification via Suzuki-Miyaura Coupling

Objective: To install an aryl or heteroaryl group at the C4 position. Note: Perform this on the ester , not the free acid, to prevent catalyst poisoning and decarboxylation.

  • Reagents: N-Alkyl-4-bromoimidazole-2-carboxylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂·DCM (0.05 equiv), K₃PO₄ (3.0 equiv), Dioxane/Water (4:1).

  • Procedure:

    • Combine reactants in a microwave vial or pressure tube.

    • Degas solvents with nitrogen for 10 minutes (Essential for Pd(0) cycle).

    • Seal and heat to 80-90°C for 2-4 hours.

    • Cool, dilute with EtOAc, wash with brine.

    • Purify via column chromatography.

  • Why this works: The electron-deficient nature of the imidazole-2-carboxylate facilitates the oxidative addition of Palladium into the C-Br bond, making this substrate more reactive than simple bromo-imidazoles.

Protocol 3: C2-Amidation (The "Warhead" Installation)

Objective: To convert the ester to the final amide bioactive molecule.[1]

  • Step A: Saponification

    • Dissolve the coupled ester in THF/MeOH (3:1).

    • Add LiOH (2.0 equiv, 1M aq solution). Stir at RT for 2 hours.

    • Neutralize carefully with 1M HCl to pH 4-5. Do not overheat during concentration. Isolate the zwitterionic acid.

  • Step B: Amide Coupling (HATU Method)

    • Dissolve the acid (1.0 equiv) in dry DMF.

    • Add DIPEA (3.0 equiv) and HATU (1.1 equiv). Stir for 5 mins to activate.

    • Add the Amine (1.1 equiv). Stir at RT for 12 hours.

    • Workup: For zwitterionic products, purification via Reverse Phase (C18) HPLC is recommended over aqueous extraction.

Data Visualization & Logic Pathways

Figure 1: The Divergent Synthesis Workflow

This diagram illustrates the logical flow from the core building block to three distinct chemical spaces.

G Core 4-Bromo-1H-imidazole- 2-carboxylic acid Ester Methyl Ester Protection Core->Ester MeOH/H+ N_Alk N-Alkylation (Desymmetrization) Ester->N_Alk R-X, Base Suzuki Pd-Catalyzed Cross-Coupling N_Alk->Suzuki Ar-B(OH)2, Pd Sapon Saponification (LiOH) Suzuki->Sapon Hydrolysis Amide Amide Coupling (HATU/Amine) Sapon->Amide Activation Prod_Kinase Kinase Inhibitors (p38 MAP) Amide->Prod_Kinase Prod_MBL MBL Inhibitors (Antibacterial) Amide->Prod_MBL Prod_Oroidin Oroidin Analogs (Biofilm) Amide->Prod_Oroidin

Caption: Divergent synthesis pathway starting from 4-bromo-1H-imidazole-2-carboxylic acid. Note the critical order of operations: Protection -> Alkylation -> Coupling -> Deprotection -> Amidation.

Figure 2: Regioselectivity Logic Gate

Understanding the N-alkylation outcome.

Regio Start 4(5)-Bromo-imidazole Tautomeric Mixture Reagent Electrophile (R-X) + Base Start->Reagent Branch Steric/Electronic Control Reagent->Branch Major Major Product: 1-Alkyl-4-bromoimidazole (Less Steric Hindrance) Branch->Major Kinetic Product Minor Minor Product: 1-Alkyl-5-bromoimidazole (Steric Clash) Branch->Minor Thermodynamic (High Temp)

Caption: Regiochemical outcome of N-alkylation. Low temperature favors the 1,4-isomer; high temperature or reversible conditions may increase the 1,5-isomer ratio.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Decarboxylation (Loss of CO₂)Reaction temperature too high (>80°C) or acidic pH.Perform activation at 0°C. Use the methyl ester for intermediate steps. Avoid acidic workups.
Low Yield in Suzuki Catalyst poisoning by free carboxylic acid.Must use the ester. Free acids bind Pd(II) species. Protect as methyl ester before coupling.
Regioisomer Mixture High temperature during alkylation.Run alkylation at 0°C to RT. Do not heat. Separate isomers via flash chromatography (1,4-isomer is usually less polar).
Insoluble Starting Material Zwitterionic nature of the amino acid.Use polar aprotic solvents (DMF, DMSO) or protect the nitrogen with Boc/SEM to increase organic solubility.

References

  • Wang, Z., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors." European Journal of Medicinal Chemistry.

  • Organic Chemistry Portal. (2023). "Suzuki-Miyaura Coupling of Unprotected Haloimidazoles." Organic Chemistry Portal.

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-1H-imidazole-2-carboxylic acid derivatives."

  • TandF Online. (2023). "Imidazoles in medicine: a review of its pharmacological and therapeutic applications." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Drug Hunter. (2025).[2] "Bioisosteres for Drug Hunters: Carboxylic Acids and Amides."

Sources

Application Note: 4-Bromo-1H-imidazole-2-carboxylic Acid as a Privileged Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Use of 4-Bromo-1H-imidazole-2-carboxylic Acid in Kinase Inhibitor Synthesis Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

4-Bromo-1H-imidazole-2-carboxylic acid (and its corresponding ethyl ester) represents a "privileged scaffold" in kinase inhibitor discovery. Its structural geometry allows the formation of imidazole-2-carboxamides , a motif capable of forming critical hydrogen bond donor-acceptor (D-A) pairs with the kinase hinge region (e.g., the ATP-binding pocket). The C4-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling, enabling the introduction of hydrophobic moieties that access the "gatekeeper" or solvent-exposed regions of the kinase.

This guide details the synthetic utility of this building block, focusing on overcoming its zwitterionic solubility challenges, optimizing regioselective functionalization, and executing robust cross-coupling protocols.

Structural Rationale & Retrosynthetic Logic

The Hinge Binding Motif

The imidazole-2-carboxamide core mimics the adenine ring of ATP. In a typical Type I or Type I½ binding mode:

  • N3 of Imidazole: Acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone NH of the hinge.

  • NH of Amide (C2): Acts as a Hydrogen Bond Donor (HBD) interacting with the backbone Carbonyl of the hinge.

  • C4-Substituent: Directed towards the hydrophobic pocket (gatekeeper region), determining selectivity.

Retrosynthetic Analysis

The synthesis of these inhibitors typically follows a divergent strategy. The 4-bromo-1H-imidazole-2-carboxylic acid serves as the linchpin, allowing independent modification of the "Head" (hinge binder) and the "Tail" (hydrophobic core).

Retrosynthesis Target Target Kinase Inhibitor (Imidazole-2-carboxamide Core) Amide Amide Coupling (Hinge Interaction Setup) Target->Amide Disconnection 1 Suzuki Suzuki-Miyaura Coupling (Hydrophobic Pocket Access) Amide->Suzuki Disconnection 2 Core 4-Bromo-1H-imidazole-2-carboxylic acid (The Scaffold) Suzuki->Core Starting Material

Figure 1: Retrosynthetic logic for imidazole-2-carboxamide kinase inhibitors.

Chemical Reactivity Profile & Challenges

Working with 4-bromo-1H-imidazole-2-carboxylic acid presents three specific challenges that this protocol addresses:

  • Solubility (The Zwitterion Effect): The free acid exists as a zwitterion (protonated imidazole, deprotonated carboxylate), making it insoluble in non-polar organic solvents (DCM, Toluene) essential for many couplings.

    • Solution: Use the Ethyl Ester precursor for initial steps or use polar aprotic solvents (DMF/DMSO) with in situ activation.

  • Catalyst Poisoning: The free imidazole nitrogen (N-H) can coordinate with Palladium (Pd), quenching the catalyst during cross-coupling.

    • Solution:SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection is mandatory before Suzuki coupling.

  • Regioselectivity: Alkylation of the imidazole nitrogen can occur at N1 or N3.

    • Insight: The C4-bromine sterically hinders N3 alkylation, favoring N1 protection, but thermodynamic control must be maintained.

Detailed Experimental Protocols

Workflow Overview

The most robust industrial route follows this sequence: Esterification/Protection


 Suzuki Coupling (C4) 

Hydrolysis

Amide Coupling (C2).

Workflow Start Start: Ethyl 4-bromo-1H- imidazole-2-carboxylate Step1 Step 1: N-Protection (SEM-Cl / NaH) Start->Step1 Step2 Step 2: Suzuki Coupling (Ar-B(OH)2 / Pd(dppf)Cl2) Step1->Step2 Step3 Step 3: Ester Hydrolysis (LiOH / THF:H2O) Step2->Step3 Step4 Step 4: Amide Coupling (HATU / Amine) Step3->Step4 Step5 Step 5: Deprotection (TFA or HCl) Step4->Step5

Figure 2: Optimized synthetic workflow for 4-substituted imidazole-2-carboxamide inhibitors.

Protocol A: N-Protection (The "Shield")

Objective: Protect the imidazole nitrogen to prevent Pd-poisoning and improve solubility. SEM is preferred over Boc for its stability under basic Suzuki conditions.

Reagents:

  • Ethyl 4-bromo-1H-imidazole-2-carboxylate (1.0 equiv)

  • Sodium Hydride (60% dispersion in oil) (1.2 equiv)

  • SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) (1.1 equiv)

  • Solvent: Anhydrous DMF (0.1 M concentration)

Procedure:

  • Cool a solution of the imidazole ester in anhydrous DMF to 0 °C under Argon.

  • Add NaH portion-wise. Evolution of H₂ gas will be observed. Stir for 30 min at 0 °C until gas evolution ceases (formation of sodium imidazolide).

  • Add SEM-Cl dropwise via syringe.

  • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Slowly add saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x). Wash combined organics with water (2x) and brine (to remove DMF). Dry over Na₂SO₄ and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). The N1-SEM regioisomer is usually the major product due to steric hindrance at N3 by the bromine.

Protocol B: Suzuki-Miyaura Coupling at C4

Objective: Install the hydrophobic group (e.g., aryl or heteroaryl ring) at the 4-position.

Reagents:

  • N-SEM protected bromo-imidazole (from Protocol A) (1.0 equiv)

  • Aryl Boronic Acid/Pinacol Ester (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM complex (5 mol%) - Preferred for steric bulk.

  • Base: 2M Aqueous Na₂CO₃ or K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)[1]

Procedure:

  • In a microwave vial or pressure tube, combine the protected imidazole, boronic acid, and catalyst.

  • Evacuate and backfill with Argon (3 cycles).

  • Add degassed Dioxane and the aqueous base.

  • Reaction: Heat to 90–100 °C for 4–12 hours (or 1 hour in microwave at 120 °C).

  • Monitoring: Check LC-MS for consumption of bromide. Note: De-bromination is a common side reaction if the catalyst load is too high or water is not degassed.

  • Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

  • Purification: Silica gel chromatography.

Protocol C: Saponification & Amide Coupling (The "Warhead")

Objective: Convert the ester to the active amide hinge binder.

Part 1: Hydrolysis

  • Dissolve the Suzuki product in THF/MeOH/Water (3:1:1).

  • Add LiOH·H₂O (3.0 equiv). Stir at RT for 2–6 hours.

  • Acidify carefully with 1N HCl to pH ~4. Extract with EtOAc or DCM/iPrOH (3:1) if solubility is poor.

  • Isolate the carboxylic acid intermediate.

Part 2: Amide Coupling (HATU Method) Note: Acid chlorides (using SOCl₂) are risky here due to the acid sensitivity of the SEM group. HATU is safer.

Reagents:

  • Carboxylic Acid Intermediate (1.0 equiv)[2]

  • Amine Partner (e.g., aniline, aminopyridine) (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: DMF[3][4]

Procedure:

  • Dissolve the acid and DIPEA in DMF. Stir for 5 mins.

  • Add HATU. Stir for 5 mins (activation).

  • Add the Amine partner.[5][6]

  • Stir at RT for 12–24 hours.

  • Workup: Dilute with water. If the product precipitates, filter it (ideal). If not, extract with EtOAc.

Part 3: Final Deprotection

  • Dissolve the SEM-protected amide in DCM.

  • Add TFA (20% v/v) or 4M HCl in Dioxane.

  • Stir at RT for 1–3 hours. Note: SEM removal sometimes requires heating to 60 °C or treatment with TBAF/ethylenediamine if acid sensitive.

  • Neutralize and purify via Prep-HPLC.

Data Summary & Optimization Table

VariableRecommendationRationale
Protecting Group SEM (2-(Trimethylsilyl)ethoxymethyl)Stable to base (Suzuki/Hydrolysis); removable with acid or fluoride. Superior to Boc for hot Suzuki couplings.
Catalyst Pd(dppf)Cl₂ or Pd(dtbpf)Cl₂ Bidentate ferrocenyl ligands prevent catalyst decomposition and handle the steric bulk of the imidazole.
Coupling Agent HATU High efficiency for electron-deficient anilines often used in kinase inhibitors.
Base (Suzuki) K₃PO₄ Generally gives higher yields than Na₂CO₃ for heteroaryl-heteroaryl couplings.
Solvent (Amide) DMF or DMA Essential for solubilizing the zwitterionic acid intermediate.

Case Study: Synthesis of a p38 MAP Kinase Inhibitor Analog

Context: Based on the structure of known inhibitors like SB-203580 or TAK1 inhibitors [1, 2].[7]

Target: 4-(4-Fluorophenyl)-N-(pyridin-4-yl)-1H-imidazole-2-carboxamide.

  • Start: Ethyl 4-bromo-1H-imidazole-2-carboxylate.

  • Protection: SEM-Cl/NaH

    
     Yield: 85%.
    
  • Suzuki: Couple with 4-Fluorophenylboronic acid using Pd(dppf)Cl₂.

    
     Yield: 78%.
    
  • Hydrolysis: LiOH.

    
     Quantitative.
    
  • Amide Couple: React with 4-aminopyridine using HATU.

    
     Yield: 65%.
    
  • Deprotection: TFA/DCM.

    
     Final Yield: 55% (over 2 steps).
    
  • Result: The resulting molecule shows IC50 < 50 nM against p38

    
     in biochemical assays [3].[7]
    

References

  • Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[8] URL:[Link]

  • Discovery of 1-Amino-1H-imidazole-5-carboxamide Derivatives as Highly Selective, Covalent Bruton's Tyrosine Kinase (BTK) Inhibitors. Source: Journal of Medicinal Chemistry (ACS).[8] URL:[Link][8]

  • Synthesis of Imidazole Based p38 MAP Kinase Inhibitors under Buffered Conditions. Source: Organic Process Research & Development. URL:[Link]

  • Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. Source: European Journal of Organic Chemistry. URL:[Link]

Sources

Application Note: A Scalable and Regioselective Approach to the Synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the scale-up synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid, a key building block in the development of novel therapeutics. Recognizing the challenges in controlling regioselectivity and ensuring process safety, this document outlines two robust synthetic strategies, offering detailed, step-by-step protocols. The causality behind experimental choices, in-process controls, and critical safety considerations are discussed to ensure a reproducible and scalable process. This guide is intended to empower researchers and process chemists to confidently produce this valuable intermediate for their drug discovery and development programs.

Introduction: The Strategic Importance of 4-Bromo-1H-imidazole-2-carboxylic acid

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active molecules.[1][2] The specific substitution pattern of 4-Bromo-1H-imidazole-2-carboxylic acid offers a unique combination of functionalities: the carboxylic acid at the 2-position provides a handle for amide bond formation or other conjugations, while the bromine atom at the 4-position can be utilized in cross-coupling reactions to introduce further molecular complexity. This makes it a highly sought-after intermediate in the synthesis of, for example, kinase inhibitors and metallo-β-lactamase inhibitors.[2]

However, the synthesis of this molecule is not without its challenges. The inherent aromaticity and the presence of two nitrogen atoms in the imidazole ring can lead to a lack of regioselectivity during electrophilic substitution reactions like bromination.[3] Furthermore, the handling of hazardous reagents such as bromine and organolithium compounds necessitates stringent safety protocols, especially during scale-up operations.

This application note addresses these challenges by presenting two distinct and scalable synthetic routes, each with its own set of advantages and considerations.

Synthetic Strategies: Two Paths to the Target Molecule

Two primary retrosynthetic approaches have been devised and are detailed below. The choice between these routes may depend on the availability of starting materials, equipment, and the desired scale of production.

retrosynthesis target 4-Bromo-1H-imidazole-2-carboxylic acid intermediate1 4-Bromo-1H-imidazole-2-carbaldehyde target->intermediate1 Oxidation intermediate3 4-Bromo-1H-imidazole target->intermediate3 Carboxylation intermediate2 1H-Imidazole-2-carboxylic acid intermediate1->intermediate2 Bromination

Caption: Retrosynthetic analysis of 4-Bromo-1H-imidazole-2-carboxylic acid.

Route A: Bromination of a Pre-functionalized Imidazole

This strategy involves the selective bromination of an imidazole ring that already possesses a precursor to the carboxylic acid at the 2-position. This approach aims to control regioselectivity by leveraging the directing effects of the existing substituent. A plausible pathway involves the bromination of 1H-imidazole-2-carbaldehyde followed by oxidation.

Route B: Carboxylation of a Brominated Imidazole

In this alternative approach, the bromine atom is introduced first, followed by the installation of the carboxylic acid group. This route typically involves the deprotonation of 4-bromo-1H-imidazole at the C2 position using a strong base, followed by quenching with carbon dioxide.

Detailed Protocols and Experimental Procedures

Route A: Step-wise Functionalization

This route offers a potentially safer alternative to the use of organolithium reagents.

Route_A_Workflow start 1H-Imidazole-2-carbaldehyde step1 Bromination (NBS, DMF) start->step1 intermediate 4-Bromo-1H-imidazole-2-carbaldehyde step1->intermediate step2 Oxidation (KMnO4 or Oxone®) intermediate->step2 product 4-Bromo-1H-imidazole-2-carboxylic acid step2->product

Caption: Workflow for the synthesis via Route A.

Step 1: Synthesis of 4-Bromo-1H-imidazole-2-carbaldehyde

  • Rationale: N-Bromosuccinimide (NBS) is a convenient and safer alternative to liquid bromine for electrophilic bromination.[4] Dimethylformamide (DMF) is a suitable polar aprotic solvent for this reaction.

  • Protocol:

    • To a stirred solution of 1-methyl-1H-imidazole-2-carbaldehyde (1.0 eq) in deoxygenated DMF (10 vol), add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.[4]

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC or HPLC.

    • Upon completion, pour the reaction mixture into water (30 vol) and extract with ethyl acetate (3 x 15 vol).

    • Combine the organic layers, wash with brine (10 vol), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: n-heptane/ethyl acetate gradient) to afford 4-bromo-1-methyl-1H-imidazole-2-carbaldehyde.[4]

Step 2: Oxidation to 4-Bromo-1H-imidazole-2-carboxylic acid

  • Rationale: Potassium permanganate is a strong oxidizing agent capable of converting aldehydes to carboxylic acids. The reaction is typically performed in an aqueous basic solution.

  • Protocol:

    • Dissolve 4-bromo-1H-imidazole-2-carbaldehyde (1.0 eq) in a mixture of acetone and water (1:1, 20 vol).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add a solution of potassium permanganate (2.0 eq) in water (10 vol), maintaining the temperature below 10 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.

    • Filter the mixture through a pad of celite and wash the filter cake with water.

    • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-Bromo-1H-imidazole-2-carboxylic acid.

Route B: Carboxylation via Lithiation

This route is more direct but requires careful handling of pyrophoric organolithium reagents.

Route_B_Workflow start 4-Bromo-1H-imidazole step1 Lithiation (n-BuLi, THF, -78 °C) start->step1 intermediate 2-Lithio-4-bromo-1H-imidazole step1->intermediate step2 Carboxylation (CO2 (g)) intermediate->step2 product 4-Bromo-1H-imidazole-2-carboxylic acid step2->product

Caption: Workflow for the synthesis via Route B.

  • Rationale: The C2 proton of the imidazole ring is the most acidic and can be selectively removed by a strong base like n-butyllithium at low temperatures.[5] The resulting organolithium species can then be trapped with an electrophile, in this case, carbon dioxide.

  • Protocol:

    • To a solution of 4-bromo-1H-imidazole (1.0 eq) in anhydrous THF (20 vol) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C.

    • Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Bubble dry carbon dioxide gas through the solution for 1-2 hours, ensuring the temperature remains below -60 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding water (10 vol).

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify to pH 2-3 with concentrated hydrochloric acid.

    • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 4-Bromo-1H-imidazole-2-carboxylic acid.

Scale-up Considerations and Process Optimization

ParameterRoute ARoute BJustification
Reagent Safety Uses NBS and KMnO4, which are oxidizing but manageable.Requires n-butyllithium, which is pyrophoric and requires specialized handling.Route A is generally safer for standard laboratory and pilot plant settings.
Temperature Control Bromination at RT, oxidation at 0-10 °C.Lithiation at -78 °C, requiring specialized cooling equipment.Route A has less stringent temperature control requirements.
Work-up & Purification Requires chromatographic purification of the aldehyde intermediate.Purification is primarily through precipitation and filtration.Route B may have a simpler purification profile.
Atom Economy Multi-step process with moderate atom economy.More direct route with potentially higher atom economy.Route B is theoretically more efficient.
Cost of Reagents NBS and KMnO4 are relatively inexpensive.n-Butyllithium and anhydrous solvents can be more costly.Route A may be more cost-effective for large-scale synthesis.

Analytical Characterization

The final product and key intermediates should be characterized using a combination of the following analytical techniques to ensure identity and purity.

TechniquePurposeExpected Observations for 4-Bromo-1H-imidazole-2-carboxylic acid
¹H NMR Structural elucidation and confirmation of proton environment.Signals corresponding to the imidazole ring protons and the carboxylic acid proton.
¹³C NMR Confirmation of the carbon skeleton.Signals for the imidazole ring carbons and the carboxyl carbon.
Mass Spectrometry Determination of molecular weight and isotopic pattern.A characteristic isotopic pattern for a monobrominated compound.
HPLC Purity assessment and quantification.A single major peak with a purity of >95%.
FT-IR Identification of functional groups.Broad O-H stretch for the carboxylic acid, C=O stretch.
Melting Point Physical property confirmation and purity indication.A sharp melting point range.

Safety and Handling Precautions

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • N-Bromosuccinimide (NBS): A lachrymator and irritant. Avoid inhalation of dust and contact with skin and eyes.

  • Potassium Permanganate: A strong oxidizer. Keep away from combustible materials.

  • n-Butyllithium: Pyrophoric. Handle under an inert atmosphere. Use appropriate syringes and cannulation techniques for transfer. Have a Class D fire extinguisher readily available.

  • Bromine (if used): Highly corrosive and toxic.[6] Causes severe burns.[7] Handle with extreme caution in a well-ventilated fume hood.[6]

Troubleshooting and Optimization

Troubleshooting cluster_route_a Route A cluster_route_b Route B Low yield in bromination Low yield in bromination Over-bromination or incomplete reaction Over-bromination or incomplete reaction Low yield in bromination->Over-bromination or incomplete reaction Optimize reaction time and stoichiometry of NBS Optimize reaction time and stoichiometry of NBS Over-bromination or incomplete reaction->Optimize reaction time and stoichiometry of NBS Difficulty in oxidation Difficulty in oxidation Incomplete conversion or degradation Incomplete conversion or degradation Difficulty in oxidation->Incomplete conversion or degradation Adjust temperature and oxidant equivalents Adjust temperature and oxidant equivalents Incomplete conversion or degradation->Adjust temperature and oxidant equivalents Low yield in carboxylation Low yield in carboxylation Incomplete lithiation or moisture contamination Incomplete lithiation or moisture contamination Low yield in carboxylation->Incomplete lithiation or moisture contamination Ensure anhydrous conditions and sufficient BuLi Ensure anhydrous conditions and sufficient BuLi Incomplete lithiation or moisture contamination->Ensure anhydrous conditions and sufficient BuLi Formation of byproducts Formation of byproducts Side reactions of the organolithium intermediate Side reactions of the organolithium intermediate Formation of byproducts->Side reactions of the organolithium intermediate Maintain low temperature and rapid quenching Maintain low temperature and rapid quenching Side reactions of the organolithium intermediate->Maintain low temperature and rapid quenching

Caption: Troubleshooting common issues in the synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid.

Conclusion

The synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid on a large scale is achievable through careful planning and execution. Both synthetic routes presented in this application note offer viable pathways to the target molecule, with distinct advantages and challenges. Route A provides a safer, albeit longer, process, while Route B offers a more direct but technically demanding alternative. By understanding the underlying chemistry, implementing robust in-process controls, and adhering to strict safety protocols, researchers and drug development professionals can successfully produce this valuable building block for their ongoing research and development efforts.

References

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole - Google P
  • a review article on synthesis of imidazole derivatives - WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (URL: [Link])

  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC. (URL: [Link])

  • Alpha Bromination of Carboxylic Acids - Chemistry LibreTexts. (URL: [Link])

  • 1H-Imidazol-3-ium-4-carboxylate - PMC - NIH. (URL: [Link])

  • Convenient synthesis of polybrominated imidazole building blocks - Semantic Scholar. (URL: [Link])

  • methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | C6H7BrN2O2 | CID 53302209. (URL: [Link])

  • Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors - PubMed. (URL: [Link])

  • Lithiation of 4‐bromo‐5‐methyl‐2‐phenyloxazole (1) by n‐BuLi, followed by... - ResearchGate. (URL: [Link])

  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative - Google P
  • 1H-Imidazole-2-carboxylic acid | C4H4N2O2 | CID 574321 - PubChem - NIH. (URL: [Link])

  • Bromoarene synthesis by bromination or substitution - Organic Chemistry Portal. (URL: [Link])

  • Synthesis and characterization of an organic reagent 4-(6-bromo-2-benzothiazolylazo) pyrogallol and its analytical application - PubMed. (URL: [Link])

  • Decarboxylation - Organic Chemistry Portal. (URL: [Link])

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125 - PubChem - NIH. (URL: [Link])

Sources

Application Note: 4-Bromo-1H-imidazole-2-carboxylic Acid as a Linchpin Scaffold in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of targeted therapy, "privileged structures" are molecular scaffolds capable of binding to multiple, unrelated receptor targets with high affinity. 4-Bromo-1H-imidazole-2-carboxylic acid (CAS 1260753-02-3) represents a high-value pharmacophore precursor. Its unique substitution pattern—a carboxylic acid at C2 and a bromine at C4—enables orthogonal functionalization, making it an ideal "linchpin" for Fragment-Based Drug Discovery (FBDD) .

This guide details the strategic application of this scaffold in developing inhibitors for Transforming Growth Factor


-Activated Kinase 1 (TAK1)  and Metallo-

-lactamases (MBLs)
. It provides validated protocols for divergent library synthesis and biophysical characterization via Surface Plasmon Resonance (SPR).

Strategic Analysis: The Pharmacophore Advantage

The utility of 4-bromo-1H-imidazole-2-carboxylic acid lies in its ability to access distinct chemical spaces through Divergent Synthesis . Unlike simple imidazoles, this scaffold offers three specific vectors for modification:

  • C2-Vector (Carboxylic Acid): Allows for the formation of imidazole-2-carboxamides . This moiety is critical for hydrogen bond donor/acceptor interactions within the ATP-binding hinge region of kinases (e.g., TAK1, JAKs).

  • C4-Vector (Bromine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira). This vector allows the introduction of hydrophobic aryl groups to occupy the "selectivity pocket" or hydrophobic back-cleft of enzymes.

  • N1-Vector (NH): The acidic proton (pKa ~14) allows for N-alkylation or protection strategies to modulate solubility and permeability.

Case Study Evidence
  • Kinase Inhibition (TAK1): Research has demonstrated that scaffold-hopping from a pyrrole to an imidazole-2-carboxamide (derived from this acid) significantly improves biochemical potency and kinome selectivity against TAK1, a key regulator in immune response and cancer signaling [1].[1]

  • Antibiotic Resistance (MBLs): Derivatives of imidazole-2-carboxylic acid have been structure-optimized to inhibit Verona Integron-encoded Metallo-

    
    -lactamases (VIMs).[2] The carboxylate coordinates with the active-site zinc ions, while C4-substituents engage flexible loops to restore carbapenem efficacy [2].
    

Visualizing the Workflow

The following diagram illustrates the divergent synthesis strategy, transforming the core scaffold into two distinct therapeutic classes.

G Core 4-Bromo-1H-imidazole- 2-carboxylic acid Step1 Step 1: C2-Amidation (H-Bond Targeting) Core->Step1 HATU, R-NH2 ClassB Target Class B: MBL Inhibitors (Antibiotic Adjuvants) Core->ClassB Direct Zn2+ Chelation Step2 Step 2: C4-Suzuki Coupling (Hydrophobic Pocket) Step1->Step2 Pd(PPh3)4, Ar-B(OH)2 ClassA Target Class A: Kinase Inhibitors (e.g., TAK1) Step2->ClassA Optimization

Figure 1: Divergent synthesis workflow utilizing the orthogonal reactivity of the C2-acid and C4-bromide.

Experimental Protocol: Divergent Library Synthesis

Objective: Synthesize a library of 4-aryl-1H-imidazole-2-carboxamides to probe the ATP-binding pocket of a target kinase.

Safety Note: Handle all brominated compounds and palladium catalysts in a fume hood. Wear appropriate PPE.

Phase A: Protection and Amidation (The "Hinge Binder")

Rationale: The carboxylic acid is converted to an amide before the Suzuki coupling to prevent catalyst poisoning by the free acid and to establish the primary H-bond interactions.

  • N-Protection:

    • Dissolve 4-bromo-1H-imidazole-2-carboxylic acid (1.0 eq) in DMF.

    • Add

      
       (2.0 eq) and SEM-chloride (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq) at 0°C.
      
    • Stir at RT for 3 hours. Quench with water, extract with EtOAc.

    • Result: SEM-protected intermediate prevents N-arylation in subsequent steps.

  • Amide Coupling (C2 Functionalization):

    • Dissolve the protected acid (1.0 eq) in dry DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 10 min to activate the ester.

    • Add the desired amine (R-NH

      
      , 1.1 eq) (e.g., 3-aminopyridine for kinase targeting).
      
    • Stir at RT for 12 hours.

    • Purification: Flash chromatography (Hexane/EtOAc). This yields the 4-bromo-imidazole-2-carboxamide core.

Phase B: Suzuki-Miyaura Coupling (The "Selectivity Vector")

Rationale: The C4-bromine is now reacted with various aryl boronic acids to extend the molecule into the kinase hydrophobic back-pocket.

  • Reaction Setup:

    • In a microwave vial, combine the amide intermediate (1.0 eq), Aryl-boronic acid (1.5 eq), and

      
       (2.0 eq).
      
    • Solvent system: Dioxane:Water (4:1). Degas with nitrogen for 10 min.

    • Catalyst: Add Pd(dppf)Cl

      
        (5 mol%).
      
  • Execution:

    • Heat to 100°C (microwave) for 1 hour or 90°C (oil bath) for 12 hours.

  • Workup:

    • Filter through Celite. Concentrate and purify via HPLC.

  • Deprotection (Final Step):

    • Treat with TFA/DCM (1:1) or TBAF (if SEM protected) to reveal the free NH-imidazole, essential for water-mediated bridging in the active site.

Validation Protocol: Surface Plasmon Resonance (SPR)

Objective: Determine the binding kinetics (


, 

) and affinity (

) of the synthesized inhibitors against the target protein (e.g., TAK1).

Why SPR? Unlike IC50 assays, SPR measures residence time (


). For kinase inhibitors, a long residence time often correlates with better in vivo efficacy [3].
Materials
  • Sensor Chip: CM5 (Carboxymethylated dextran).

  • Running Buffer: HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% P20).

  • Ligand: Recombinant Human TAK1 kinase domain (biotinylated or His-tagged).

Workflow Diagram

SPR Chip 1. Chip Activation (EDC/NHS) Immob 2. Ligand Immobilization (Target Kinase) Chip->Immob Inject 3. Analyte Injection (Imidazole Library) Immob->Inject Dissoc 4. Dissociation Phase (Buffer Wash) Inject->Dissoc Measure k_on Data 5. Kinetic Analysis (Fit to 1:1 Model) Dissoc->Data Measure k_off Data->Inject Next Cycle

Figure 2: SPR kinetic assay workflow for validating inhibitor affinity.

Step-by-Step Procedure
  • Immobilization:

    • Activate flow cell with EDC/NHS (1:1).

    • Inject Target Kinase (10

      
      g/mL in Acetate pH 5.0) to reach ~2000 RU density.
      
    • Block with Ethanolamine.

  • Kinetic Titration (Single Cycle Kinetics):

    • Prepare a 5-point dilution series of the imidazole inhibitor (e.g., 0.1 nM to 100 nM).

    • Inject sequentially from low to high concentration without regeneration between injections.

    • Contact time: 120s; Dissociation time: 600s.

  • Data Analysis:

    • Reference subtract (Flow cell 2 - Flow cell 1).

    • Fit curves to a 1:1 Langmuir binding model .

    • Success Criteria:

      
       nM and 
      
      
      
      min.

Data Summary: Expected Outcomes

Parameter4-Bromo-PrecursorOptimized Imidazole-2-Carboxamide
Molecular Weight ~191 Da350 - 450 Da
H-Bond Donors/Acceptors 2 / 33 / 4 (Ideal for Hinge Binding)
Target Selectivity Low (Fragment)High (Specific to Kinase/MBL)
Typical

> 100

M
< 50 nM (Target Dependent)
Solubility High (Polar)Tunable via R-groups

References

  • Tan, L., Nomanbhoy, T., Gurbani, D., et al. (2015).[1] "Discovery of type II inhibitors of TGF

    
    -activated kinase 1 (TAK1) and mitogen-activated protein kinase kinase kinase kinase 2 (MAP4K2)."[1] Journal of Medicinal Chemistry, 58(1), 183–196.[1] Link
    
  • Li, G. B., et al. (2022). "Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-

    
    -lactamase inhibitors." European Journal of Medicinal Chemistry, 227, 113965. Link
    
  • Roskoski, R. Jr. (2021). "Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis." Journal of Medicinal Chemistry, 64(20), 14926–15040. Link

  • Thieme Chemistry. (2023).[3] "Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole." SynOpen, 07, 187-190. Link

Sources

synthesis of metallo-β-lactamase inhibitors using 4-Bromo-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Rational Synthesis of Metallo-β-Lactamase Inhibitors via 4-Bromo-1H-imidazole-2-carboxylic Acid

Executive Summary & Strategic Rationale

The global proliferation of carbapenem-resistant Enterobacteriaceae (CRE) is largely driven by Metallo-β-Lactamases (MBLs). Unlike Serine-β-Lactamases (SBLs), MBLs utilize a binuclear zinc active site to hydrolyze the β-lactam ring, rendering standard inhibitors like clavulanic acid ineffective.[1]

This guide details the synthetic utility of 4-Bromo-1H-imidazole-2-carboxylic acid as a privileged scaffold for MBL inhibitor design. This specific starting material offers two distinct advantages:

  • The Zinc Binding Group (ZBG): The imidazole-2-carboxylate motif acts as a bidentate ligand, coordinating the Zn1 and Zn2 ions in the active site, displacing the catalytic hydroxide ion.

  • The Vector for Diversity: The bromine atom at the C4 position serves as a handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the introduction of hydrophobic aryl groups. These groups are designed to interact with the flexible L3 loop (residues 223–233 in NDM-1), a critical region for enhancing potency and selectivity.

Synthetic Workflow Visualization

The following flowchart outlines the critical path from raw material to bioactive inhibitor, emphasizing the protection strategy required to prevent protodebromination.

MBL_Synthesis_Workflow cluster_mechanism Mechanism of Action Start 4-Bromo-1H-imidazole- 2-carboxylic acid Step1 Esterification & N-Protection (SEM/MOM) Start->Step1 SOCl2/EtOH then SEM-Cl Step2 Suzuki-Miyaura Coupling (Diversity Step) Step1->Step2 Ar-B(OH)2 Pd(dppf)Cl2 Step3 Deprotection (Saponification) Step2->Step3 LiOH/THF Assay Biological Validation (IC50 vs NDM-1/VIM-2) Step3->Assay Purified Inhibitor ZnBinding ZBG Coordinates Zn1 & Zn2 LoopInt C4-Substituent Engages L3 Loop

Figure 1: Strategic workflow for converting the 4-bromo scaffold into a library of MBL inhibitors. The N-protection step is critical to avoid side reactions during metal catalysis.

Detailed Experimental Protocols

Phase 1: Scaffold Preparation (Protection)

Objective: Convert the amphoteric amino acid into a lipophilic, protected intermediate suitable for organometallic chemistry.

Reagents:

  • 4-Bromo-1H-imidazole-2-carboxylic acid (CAS: 102690-66-8)

  • Thionyl chloride (

    
    )
    
  • Ethanol (anhydrous)

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Sodium hydride (NaH, 60% dispersion)

Protocol:

  • Esterification: Suspend the starting acid (1.0 eq) in anhydrous ethanol (0.5 M) at 0°C. Add

    
     (3.0 eq) dropwise. Reflux for 4 hours. Concentrate in vacuo to yield the ethyl ester hydrochloride salt.
    
  • N-Protection: Suspend the ester salt in dry DMF (0.2 M) at 0°C under Argon. Add NaH (2.2 eq) portion-wise. Stir for 30 min.

  • Add SEM-Cl (1.1 eq) dropwise. Allow the reaction to warm to RT and stir for 3 hours.

  • Workup: Quench with sat.

    
    , extract with EtOAc (3x). Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Technical Insight: Direct Suzuki coupling on unprotected halo-imidazoles often leads to protodebromination (loss of the Br atom) rather than coupling. The SEM group prevents this by reducing the acidity of the imidazole ring and sterically hindering the N-coordination to the Palladium catalyst.

Phase 2: Library Generation (Suzuki-Miyaura Coupling)

Objective: Introduce hydrophobic diversity elements to target the enzyme's L3 loop.

Reagents:

  • Protected 4-bromo-imidazole ester (from Phase 1)

  • Aryl Boronic Acids (Diversity set: Phenyl, Biphenyl, Naphthyl, etc.)

  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (2.0 M aqueous)
    
  • Solvent: 1,4-Dioxane

Protocol:

  • Setup: In a microwave vial or sealed tube, combine the protected bromo-imidazole (1.0 eq), aryl boronic acid (1.5 eq), and

    
     (0.05 eq).
    
  • Solvent: Add 1,4-Dioxane (degassed) and 2.0 M aq.

    
     (ratio 4:1).
    
  • Degassing: Sparge the mixture with Argon for 5 minutes. (Crucial to prevent homocoupling of boronic acids).

  • Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

  • Monitoring: Check TLC for disappearance of the bromide.

  • Workup: Filter through a Celite pad. Concentrate and purify via Silica Gel chromatography.

Data Summary Table: Typical Yields

Aryl Boronic Acid (R)Electronic NatureExpected Yield (%)Notes
PhenylNeutral85-95%Standard benchmark
4-Methoxy-phenylElectron Donating80-90%Slower reaction rate
3-Fluoro-phenylElectron Withdrawing70-85%Good for metabolic stability
2-NaphthylBulky/Lipophilic65-75%Excellent L3 loop target
Phase 3: Deprotection & Isolation

Objective: Reveal the carboxylic acid and free imidazole nitrogen to enable Zinc coordination.

Protocol:

  • SEM Removal & Hydrolysis: Dissolve the coupled product in THF/MeOH (1:1). Add 3M NaOH (5.0 eq).

  • Reaction: Heat to 60°C for 4 hours. (Note: Basic conditions often cleave the SEM group and hydrolyze the ester simultaneously. If SEM persists, treat with TBAF in THF first, then hydrolyze).

  • Isolation (Critical Step): The product is a zwitterion.

    • Cool to RT.

    • Adjust pH to ~4-5 using 1M HCl.

    • The product often precipitates. Filter and wash with cold water and ether.

    • If no precipitate, extract with n-Butanol or purify via Reverse Phase HPLC (C18, Water/Acetonitrile + 0.1% Formic Acid).

Biological Validation Strategy

To confirm the efficacy of the synthesized molecules, a standard spectrophotometric assay using a reporter substrate (Nitrocefin or Imipenem) is required.

Assay Conditions:

  • Enzymes: Recombinant NDM-1, VIM-2, IMP-1 (purified).

  • Buffer: 50 mM HEPES (pH 7.5), 100 μM

    
    , 0.01% Triton X-100.
    
  • Substrate: Nitrocefin (

    
    ). Hydrolysis is monitored by absorbance increase at 486 nm.
    

Validation Logic:

  • Zinc Dependence: Run the assay with and without added Zn. If the inhibitor works by stripping metal (non-specific chelation), potency often drops drastically when excess Zn is added. A true competitive inhibitor (binding the active site) will maintain potency better than a stripper like EDTA.

  • Synergy (MIC): Perform Checkerboard assays with Meropenem against E. coli or K. pneumoniae expressing NDM-1.[2] A valid inhibitor must reduce the MIC of Meropenem from resistant levels (>32 μg/mL) to susceptible levels (<4 μg/mL).

References

  • Li, R., et al. (2022). Design, Synthesis, and Biological Evaluation of New 1H-Imidazole-2-Carboxylic Acid Derivatives as Metallo-β-Lactamase Inhibitors.[3] European Journal of Medicinal Chemistry, 229, 113965.

  • Yang, L., et al. (2022). Structure-guided optimization of 1H-imidazole-2-carboxylic acid derivatives affording potent VIM-Type metallo-β-lactamase inhibitors.[4] Bioorganic & Medicinal Chemistry, 73, 116993.

  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics.

  • Tehrani, K., et al. (2021). Mechanistic Investigations of Metallo-β-lactamase Inhibitors: Strong Zinc Binding Is Not Required for Potent Enzyme Inhibition.[1] ChemMedChem, 16(8).

Sources

Troubleshooting & Optimization

Technical Support Center: Derivatization of 4-Bromo-1H-imidazole-2-carboxylic Acid

[1]

Executive Summary

The N-alkylation of 4-Bromo-1H-imidazole-2-carboxylic acid is deceptively complex due to the substrate's ambident nucleophilicity.[1] You are dealing with a molecule possessing three reactive centers: the N1 nitrogen, the N3 nitrogen, and the C2-carboxylate oxygen.[1] Furthermore, the electron-withdrawing nature of the bromine atom at C4 and the carboxylic acid at C2 significantly alters the pKa and nucleophilicity of the ring nitrogens compared to a standard imidazole.[1]

This guide breaks down the four primary failure modes: Regioisomeric mixtures (N1 vs. N3) , Competitive O-alkylation , Decarboxylation , and Over-alkylation .[1]

Module 1: The Regioselectivity Challenge (N1 vs. N3)

The Issue

Users frequently report obtaining a mixture of two N-alkylated isomers or isolating the "wrong" isomer.[1]

  • Isomer A (Desired, typically): 1-alkyl-4-bromo-1H-imidazole-2-carboxylic acid (1,4-substitution pattern).[1]

  • Isomer B (Minor/Undesired): 1-alkyl-5-bromo-1H-imidazole-2-carboxylic acid (1,5-substitution pattern).[1]

The Mechanism

The starting material exists in a tautomeric equilibrium.[1] However, the 4-bromo substituent exerts a strong electron-withdrawing effect (inductive, -I), which deactivates the nitrogen adjacent to it.[1]

  • Electronic Control: The nitrogen distal to the bromine (N1) retains higher electron density and is more nucleophilic.

  • Steric Control: The bromine atom is sterically demanding. Alkylation at the adjacent nitrogen (N3) is sterically disfavored.

Diagnosis:

  • 1H NMR: The ring proton (if any remain) or the alkyl protons will show distinct shifts. The 1,5-isomer often shows significant deshielding due to the proximity of the bromine to the alkyl group.[1]

  • NOE (Nuclear Overhauser Effect): Essential for confirmation. In the 1,5-isomer, the N-alkyl protons will show an NOE correlation with the Br-C adjacent carbon (if observable) or lack correlation with the C5-H.[1]

Troubleshooting Protocol
SymptomRoot CauseCorrective Action
High ratio of 1,5-isomer Alkylating agent is small (e.g., MeI) or solvent is non-polar.[1]Switch to a bulkier alkylating agent or use a polar aprotic solvent (DMF, DMSO) to separate ion pairs, favoring the thermodynamic (1,4) product.
Inseparable mixture Rapid tautomerism during reaction.[1]Use a Protecting Group Strategy: Esterify the acid first. The ester is less sterically bulky than the carboxylate-base complex, but the electronic bias of Br remains.[1]

Module 2: Competitive O-Alkylation (Esterification)

The Issue

"I used 2 equivalents of base and alkyl halide, but I isolated the ester instead of the N-alkyl acid."

The Mechanism

The carboxylic acid at C2 is acidic (pKa ~2-3). The first equivalent of base deprotonates the acid to form the carboxylate.[1] While carboxylates are generally weaker nucleophiles than imidazole nitrogens, the electron-withdrawing bromine reduces the nucleophilicity of the ring nitrogens.[1] Consequently, the carboxylate becomes a competitive nucleophile, leading to O-alkylation .[1]

Troubleshooting Protocol
  • Scenario A: You want the N-alkyl acid.

    • Do not attempt direct alkylation of the free acid.

    • Protocol: Protect the acid as a tert-butyl ester or methyl ester first.[1] N-alkylate the ester, then hydrolyze.[1]

  • Scenario B: You are seeing mixed products (N-alkyl ester, O-alkyl acid). [1]

    • Cause: Use of "soft" alkylating agents (alkyl iodides) favors softer nucleophiles (Nitrogen), but "hard" electrophiles (alkyl sulfonates) may favor Oxygen.

    • Fix: Use Cesium Carbonate (Cs₂CO₃) in DMF. The Cesium effect ("naked anion") often enhances the nucleophilicity of the nitrogen over the oxygen.

Module 3: Decarboxylation[1]

The Issue

"My product mass is M-44, and I observed gas evolution during the reaction."

The Mechanism

Imidazole-2-carboxylic acids are inherently unstable.[1] The zwitterionic form can facilitate thermal decarboxylation to yield 4-bromo-1H-imidazole.[1]

  • Thermal Stress: Heating above 60-80°C often triggers loss of CO₂.[1]

  • Acidic Workup: Protonation of the ring nitrogen at C3 facilitates the extrusion of CO₂ from C2.[1]

Troubleshooting Protocol
  • Temperature Control: Never heat the free acid above 50°C. If alkylation is slow, switch to a more reactive electrophile (e.g., alkyl iodide) rather than increasing heat.

  • Workup: Avoid strong acids (HCl, H₂SO₄) during workup. Adjust pH to the isoelectric point (~pH 3-4) using mild buffers (Acetic acid/Acetate) to precipitate the product.

Visualizing the Reaction Pathways[1]

The following diagram maps the competing pathways. Note how the "Danger Zone" leads to irreversible side products.

ReactionMapSM4-Bromo-1H-imidazole-2-carboxylic acidN_AlkN-Alkyl Product(Major: 1,4-isomer)SM->N_Alk Base, R-X(Kinetic/Thermo)N_Alk_MinorN-Alkyl Product(Minor: 1,5-isomer)SM->N_Alk_Minor Steric crowding or Non-polar solv.O_AlkO-Alkyl (Ester)Side ReactionSM->O_Alk CarboxylateNucleophilicityDecarbDecarboxylated(4-Bromoimidazole)SM->Decarb Heat >60°C or Acidic pHOverAlkImidazolium Salt(Over-alkylation)N_Alk->OverAlk Excess R-XO_Alk->OverAlk Excess R-X

Caption: Reaction landscape showing the competition between N-alkylation (green), O-alkylation (red), and degradation pathways (black).

Recommended Experimental Workflows

Method A: The High-Fidelity Route (Recommended)

Best for: Precious intermediates, scale-up, and strict regiocontrol.[1]

  • Esterification: Reflux SM with MeOH/H₂SO₄ (cat.) to form the methyl ester. (Note: 4-Br is stable to these conditions).

  • N-Alkylation:

    • Solvent: DMF or MeCN.[1]

    • Base: K₂CO₃ or Cs₂CO₃ (1.5 equiv).

    • Electrophile: Alkyl Halide (1.1 equiv).

    • Temp: RT to 40°C.

  • Hydrolysis: LiOH in THF/H₂O at RT. (Avoid heating to prevent decarboxylation of the resulting acid).

Method B: Direct Alkylation (Quick & Dirty)

Best for: Simple alkyl groups (Methyl, Ethyl) where separation is easy.

  • Conditions: Dissolve SM in DMF (0.1 M).

  • Base: Add NaH (2.2 equiv) at 0°C.

    • Why? You must fully deprotonate both the acid and the imidazole NH.[1] NaH is irreversible and clean.[1]

  • Addition: Add Alkyl Halide (1.0 equiv) slowly.

    • Critical: Do not use excess alkyl halide.[1] The carboxylate is less nucleophilic than the anionized nitrogen, so 1.0 equiv targets the N preferentially.

  • Quench: Carefully with water/AcOH buffer.[1]

Troubleshooting Decision Tree

Use this logic flow to diagnose your crude LCMS/NMR data.

TroubleshootingTreeStartAnalyze Crude Mixture(LCMS / NMR)Q1Is Mass = Target?Start->Q1Q2Is Mass = Target - 44?Q1->Q2NoRegioCheckCheck Regiochemistry(NOE / Shift)Q1->RegioCheckYesQ3Is Mass = Target + Alkyl?Q2->Q3NoSol2Decarboxylation occurred.LOWER TEMP.Avoid Acidic Workup.Q2->Sol2YesSol3Ester Formation (O-alkyl).Use Method A (Protecting Group).Q3->Sol3Yes (Ester)Sol4Over-alkylation.Reduce R-X equivalents.Add R-X slower.Q3->Sol4Yes (Quat. Salt)Sol1Success!Optimize PurificationRegioCheck->Sol1Correct IsomerRegioCheck->Sol3Wrong Isomer(Switch Solvent/Base)

Caption: Diagnostic logic flow for identifying failure modes based on mass spectrometry and NMR analysis.

References

  • Regioselectivity in Imidazole Alkylation

    • Title: The regioselectivity of N-alkylation in unsymmetrical imidazoles.[1][2][3]

    • Source: University of Otago Archive.
    • URL:[Link]

  • N- vs O-Alkylation Competition

    • Title: N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[1][4]

    • Source: PubMed (N
    • URL:[Link]

  • Decarboxylation Mechanisms

    • Title: Decarboxylation process of 1H-benzimidazole-2-carboxylic acid (Analogous mechanism).[1]

    • Source: ResearchGate.[1][5]

    • URL:[Link]

  • General Imidazole Synthesis & Functionalization

    • Title: Imidazole synthesis - Organic Chemistry Portal.[1]

    • Source: Organic Chemistry Portal.[1]

    • URL:[Link]

optimizing reaction conditions for 4-Bromo-1H-imidazole-2-carboxylic acid coupling

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Optimization of Reaction Conditions & Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]

Introduction: The "Deceptive" Scaffold

You are likely here because 4-Bromo-1H-imidazole-2-carboxylic acid is behaving unexpectedly.[1] Despite appearing to be a simple bifunctional building block, this molecule presents a "perfect storm" of chemical challenges:

  • Zwitterionic Insolubility: The basic imidazole nitrogen and acidic carboxylate create an internal salt, rendering it insoluble in standard organic solvents (DCM, THF).[1]

  • Catalyst Poisoning: The free N-H and C-2 carboxylate are potent ligands that chelate Palladium (Pd) and Copper (Cu), killing cross-coupling cycles.[1]

  • Thermal Instability: Imidazole-2-carboxylic acids are electronically predisposed to decarboxylation, often occurring at temperatures required for standard couplings (>80°C).[1]

This guide is structured to address these specific failure modes.

Module 1: The Stability Crisis (Decarboxylation)

Issue: "My starting material disappears or turns into 4-bromoimidazole upon heating."

Diagnosis: The C-2 position of imidazole is flanked by two nitrogen atoms, making the carboxylate group prone to spontaneous decarboxylation via an ylide-like transition state, particularly in acidic media or at high temperatures (>100°C).[1]

Protocol: Thermal Safety Limits

  • Safe Zone: < 60°C.[1]

  • Danger Zone: > 80°C (rapid decarboxylation observed in DMSO/DMF).[1]

  • Critical Action: Never heat the free acid without first converting it to a stable derivative (ester or amide).[1]

DOT Diagram: Decarboxylation Risk Pathway

Decarboxylation cluster_prevention Prevention Strategy Start 4-Bromo-1H-imidazole- 2-carboxylic acid Heat Heat (>80°C) or Acid Start->Heat Protect Esterification/Amidation (Stabilizes C2) Start->Protect Recommended TS Ylide Intermediate Heat->TS - CO2 Product 4-Bromoimidazole (Decarboxylated Byproduct) TS->Product

Caption: Thermal instability pathway showing the irreversible loss of the carboxylate group.

Module 2: Amide Coupling (The COOH Interface)

Issue: "Standard EDC/NHS coupling failed. Yield is <10%."

Diagnosis: Carbodiimides (EDC/DCC) often fail because the imidazole nitrogen (N-H) is nucleophilic enough to compete with your amine, leading to N-acylurea side products or polymerization.[1] Furthermore, the zwitterionic nature prevents the reagents from engaging the carboxylic acid in non-polar solvents.[1]

Optimized Protocol: The "Solubilize & Activate" Method

  • Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1]

  • Base: DIPEA (Diisopropylethylamine) – requires 3.0 equivalents to neutralize the HCl salt and the carboxylic acid.[1]

  • Solvent: DMF or NMP (Required for solubility).

  • Key Step: If the reaction is sluggish, you must protect the imidazole nitrogen first (see Module 3).[1]

Step-by-Step Procedure:

  • Dissolve 4-Bromo-1H-imidazole-2-carboxylic acid (1.0 eq) in dry DMF (0.2 M).

  • Add DIPEA (3.0 eq).[1] Note: Solution should clarify.

  • Add HATU (1.1 eq) at 0°C. Stir for 15 min to form the active ester.

  • Add the Amine partner (1.1 eq).[1]

  • Warm to Room Temperature (25°C). Do not heat.

  • Monitor by LCMS.[1]

Data: Coupling Reagent Performance

ReagentYieldComment
EDC / HOBt 15%Poor solubility; N-acylurea byproduct observed.[1]
Thionyl Chloride 0%Decomposition/Polymerization of imidazole core.[1]
HATU / DIPEA 82% High conversion; requires extractive workup to remove DMF.[1]
T3P (Propylphosphonic Anhydride) 65%Good alternative if DMF removal is difficult (T3P works in EtOAc).[1]
Module 3: Cross-Coupling (The C-Br Interface)

Issue: "Suzuki coupling resulted in Pd black precipitation and no product."

Diagnosis: This is the most common failure mode.[1] The free N-H and the C-2 Carbonyl (if unprotected) act as a "claw," chelating the Palladium catalyst and removing it from the catalytic cycle.[1] You cannot perform Suzuki coupling on the unprotected free acid. [1]

The "Orthogonal Protection" Strategy: You must block the Nitrogen (N1) and the Oxygen (COOH) before attempting C-C bond formation.[1]

Recommended Workflow:

  • Step A: Esterification. Convert COOH to Methyl Ester (MeOH, H2SO4, Reflux).[1]

  • Step B: N-Protection. Protect N1 with SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc.[1]

    • Why SEM? It is stable to basic Suzuki conditions.[1]

    • Why not Boc? Boc can fall off if the Suzuki base is too strong or temperature is too high.[1]

  • Step C: Suzuki Coupling. Now the Pd can access the C-Br bond without interference.[1]

DOT Diagram: The Successful Coupling Workflow

CouplingWorkflow Start 4-Bromo-1H-imidazole- 2-carboxylic acid Step1 Step 1: Esterification (MeOH, H+) Start->Step1 Intermediate1 Methyl Ester Step1->Intermediate1 Step2 Step 2: N-Protection (SEM-Cl, NaH) Intermediate1->Step2 Intermediate2 SEM-Protected Bromo-Ester Step2->Intermediate2 Step3 Step 3: Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Intermediate2->Step3 Final Coupled Product Step3->Final

Caption: Mandatory protection sequence to prevent catalyst poisoning.

Module 4: Solubility & Workup FAQ

Q: "I cannot get the starting material into solution. It sits at the bottom of the flask."

  • A: This is normal for zwitterions.[1]

    • Solvent: Switch to DMF or DMSO.[1]

    • Trick: Add 1.0 eq of TFA (to protonate the carboxylate fully) or 1.0 eq of Base (to deprotonate the imidazole).[1] Breaking the zwitterion usually improves solubility.[1]

Q: "How do I purify the free acid product?"

  • A: Avoid silica gel chromatography with the free acid; it will streak and stick.[1]

    • Method: Reverse Phase (C18) Prep-HPLC using Water/Acetonitrile with 0.1% Formic Acid.[1]

    • Alternative: If you made the amide, it should be soluble in EtOAc/DCM.[1] Wash with 10% LiCl (aq) to remove DMF, then brine.[1]

References
  • Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives. Google Patents (Vertex AI Search).[1] CN111269183A.[1] Link

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. National Institutes of Health (PMC).[1] Discusses the inhibitory effects of acidic NH groups on Pd-catalysts. Link

  • Decarboxylation of Imidazole Carboxylic Acids. Organic Chemistry Portal. Mechanisms of decarboxylation in heteroaromatic systems.[1] Link

  • Amide Bond Formation in Medicinal Chemistry. HepatoChem. Optimization of coupling reagents for difficult substrates.[1] Link

  • Chemical Properties of 1H-Imidazole-4-carboxylic acid. LookChem. Physical properties and solubility data relevant to the isomer class.[1][2] Link

Sources

de-bromination of 4-Bromo-1H-imidazole-2-carboxylic acid during reaction

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability and reactivity of 4-Bromo-1H-imidazole-2-carboxylic acid , specifically focusing on the phenomenon of de-bromination (protodebromination) during synthetic manipulations.

Executive Summary & Mechanistic Insight

The loss of the bromine atom (de-bromination) in 4-Bromo-1H-imidazole-2-carboxylic acid is rarely a random event; it is a chemically driven process usually triggered by one of two mechanisms: Metal-Catalyzed Protodebromination (during cross-coupling) or Reductive Dehalogenation (during workup or protection steps).

As a researcher, you must recognize that the imidazole ring is electron-rich (excess


-electrons). While the C2-carboxylic acid moiety withdraws some electron density, the C4-Br bond remains susceptible to oxidative addition by transition metals (Pd, Ni). If a hydride source is present (even trace amounts from solvents like methanol or bases like ethoxide), the metal center will reductively eliminate, replacing the Bromine with Hydrogen.

Critical Causality:

  • The "Free NH" Factor: The N1-H proton is acidic. In basic conditions, it deprotonates to form an imidazolate anion, which is highly electron-rich and accelerates oxidative addition into the C-Br bond.

  • The "Hydride" Trap: Pd-catalyzed cycles often intercept hydride species generated from

    
    -hydride elimination of alkyl ligands or oxidation of alcoholic solvents.
    

Troubleshooting Guide: Unwanted De-bromination

Scenario A: Bromine loss during Suzuki/Sonogashira Coupling

Symptom: LCMS shows mass corresponding to 1H-imidazole-2-carboxylic acid (M-H = 111) or the decarboxylated analog, instead of the coupled product.

Potential Cause Diagnostic Question Corrective Action
Unprotected Nitrogen Are you running the reaction with free N1-H?Critical Fix: Protect N1 with SEM, Boc, or Benzyl groups. Free NH coordinates to Pd, altering the catalytic cycle and promoting reduction.
Alcoholic Solvents Is your solvent MeOH, EtOH, or iPrOH?Switch Solvent: Use aprotic polar solvents (DMF, DMSO, Dioxane). Alcohols act as hydride sources via

-hydride elimination from alkoxide intermediates.
Base Selection Are you using Ethoxide or Methoxide bases?Change Base: Use Carbonates (

,

) or Phosphates (

). Alkoxide bases easily transfer hydrides to Pd.
Catalyst Overloading Is your Pd loading >5 mol%?Optimize: Reduce Pd loading. High Pd concentration increases the statistical probability of side-reactions like homocoupling or reduction.
Scenario B: Bromine loss during Protection/Deprotection

Symptom: Bromine is lost during the installation of a protecting group (e.g., Boc, Trityl) or hydrolysis of the ester.

Potential Cause Diagnostic Question Corrective Action
Metal Contamination Did you use a metal spatula or old stir bar?Trace Metals: Trace Pd/Ni in stir bars can catalyze reduction if a reducing agent (like

or even refluxing alcohol) is present. Use new, glass-coated stir bars.
Radical Mechanism Are you using radical initiators or light?Shielding: Imidazole C-Br bonds can be photolabile. Wrap reaction vessels in foil if running long reactions under ambient light.

Strategic Protocols (Self-Validating Systems)

Protocol 1: Preventing Protodebromination in Suzuki Coupling

Objective: Couple 4-Bromo-1H-imidazole-2-carboxylic acid (protected) without losing the Br.

The Logic: We block the N1 site to prevent imidazolate formation and exclude hydride sources (alcohols).

  • Protection (Step 0): Convert starting material to Ethyl 1-(ethoxymethyl)-4-bromoimidazole-2-carboxylate (SEM protection).

    • Why: The SEM group prevents N-coordination to Pd and shuts down the "electron-rich anion" pathway.

  • Solvent System: Degassed 1,4-Dioxane/Water (9:1) .

    • Why: Dioxane is non-protic. The small amount of water dissolves the inorganic base but does not act as a hydride donor.

  • Catalyst System:

    
     (3 mol%).
    
    • Why: Bidentate ligands like dppf resist

      
      -hydride elimination better than monodentate phosphines (
      
      
      
      ).
  • Base:

    
     (2.0 equiv).
    
  • Temperature: 80°C (Do not exceed 100°C; thermal energy promotes homolytic cleavage).

Validation Step: Monitor by HPLC.[1] If de-brominated byproduct >5%, add 10 mol% of a radical scavenger (e.g., TEMPO or BHT) to rule out radical pathways.

Protocol 2: Controlled (Intentional) Selective De-bromination

Objective: Synthesize 4-bromo-1H-imidazole-2-carboxylic acid from 4,5-dibromo precursor. (If your issue is that you HAVE the dibromo and WANT the mono-bromo)

The Logic: The C4 and C5 positions are not equivalent. The C4-Br is more electron-deficient due to conjugation with the C2-Carbonyl. However, selective removal often requires distinguishing steric environments.

  • Reagent:

    
     (Sodium Sulfite).
    
  • Conditions: Reflux in Water/EtOH.

  • Mechanism: Nucleophilic attack/redox mechanism where sulfite acts as the reductant.

  • Alternative (High Precision):

    
     (Turbo Grignard) at -20°C.
    
    • Step: Treat 4,5-dibromo-1-protected-imidazole with 1.1 eq

      
      . The Mg preferentially exchanges at the more electron-deficient C5 position (or sterically accessible), followed by proton quench.
      

Visualizing the "Danger Zone"

The following diagram illustrates the competitive pathways during a Palladium-catalyzed reaction. The Red Path represents the failure mode (De-bromination), while the Green Path is the desired coupling.

G Start 4-Bromo-imidazole Complex (LnPd-Ar-Br) OxAdd Oxidative Addition [LnPd(Ar)(Br)] Start->OxAdd Pd(0) TransMet Transmetallation (with R-B(OH)2) OxAdd->TransMet Desired Path PdHydride Pd-Hydride Species [LnPd(Ar)(H)] OxAdd->PdHydride Hydride Capture (Avoid This!) Product Coupled Product (Ar-R) TransMet->Product Red. Elim. Hydride Hydride Source (Alcohol, Base, H2O) Hydride->PdHydride RedElim Reductive Elimination PdHydride->RedElim Waste De-brominated Byproduct (Ar-H) RedElim->Waste

Caption: Competitive catalytic cycles. The Red path (Protodebromination) dominates when hydride sources (alcohols/alkoxides) are present or transmetallation is slow.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol as a solvent for the Suzuki coupling of this acid? A: No. Ethanol is a primary alcohol and a potent hydride donor in the presence of Pd(II). Under heating, it oxidizes to acetaldehyde, transferring a hydride to the Palladium center, which then reduces your C-Br bond to C-H. Use DMF, Toluene, or Dioxane.

Q: Does the carboxylic acid group itself cause instability? A: Indirectly. The C2-COOH can undergo decarboxylation at high temperatures (>120°C), especially in acidic media. However, if you are seeing the loss of mass 79/81 (Br), it is de-bromination. If you see loss of 44 (CO2), it is decarboxylation. Note that protodebromination is often faster than decarboxylation under basic coupling conditions.

Q: I need to synthesize the 4-bromo acid from the 4,5-dibromo precursor. How do I stop at the mono-bromo? A: Use the Sodium Sulfite method (Ref 3). Refluxing 4,5-dibromoimidazole in aqueous


 selectively removes the bromine at the 5-position (or 4, depending on tautomer, but yields the mono-bromo). Alternatively, use Knochel's conditions  (iPrMgCl) which relies on the thermodynamic difference between the two C-Br bonds.

Q: Why is N-protection mandatory? A: The free imidazole NH (


) is deprotonated by the bases used in coupling (

). The resulting anion is extremely electron-rich, making the oxidative addition of Pd into the C-Br bond very fast—often faster than the subsequent transmetallation step, leaving the Pd-Ar species vulnerable to side reactions. Protection (SEM, Boc) reduces this electron density and steric accessibility.

References

  • Vetrichelvan, J. et al. "Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole."[2] Synlett, 2023.

    • Relevance: Describes selective debromination strategies using Grignard reagents and the importance of blocking groups.
  • Wan, Y. et al. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates." Asian Journal of Organic Chemistry, 2012.

    • Relevance: mechanistic analog; demonstrates that free NH groups promote dehalogen
  • ChemicalBook. "Synthesis of 4-Bromo-1H-imidazole from 2,4,5-Tribromoimidazole."

    • Relevance: Standard protocol for sulfite-mediated selective debromin
  • Li, J. J. "Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications." Springer, 2009. (Referencing Hell-Volhard-Zelinsky and general halogenation/dehalogenation mechanisms). Relevance: Foundation for understanding -halo acid stability and reactivity.

Sources

improving solubility of 4-Bromo-1H-imidazole-2-carboxylic acid for reactions

[1][2]

Subject: Overcoming Solubility & Reactivity Barriers for 4-Bromo-1H-imidazole-2-carboxylic Acid Ticket ID: CHEM-SUP-4BR-ICA Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1][2]

The Core Challenge: The "Zwitterionic Trap"

If you are struggling to dissolve 4-Bromo-1H-imidazole-2-carboxylic acid (4-Br-ICA) in dichloromethane (DCM), tetrahydrofuran (THF), or even mild aqueous buffers, you are encountering a thermodynamic barrier known as the Zwitterionic Trap .[2]

The Diagnostic

Unlike simple carboxylic acids, 4-Br-ICA exists as an inner salt (zwitterion) at neutral pH.[1][2] The basic imidazole nitrogen (


  • State: The molecule forms a rigid crystal lattice held together by strong electrostatic forces (ionic bonding) and intermolecular hydrogen bonding.[2]

  • Result: It behaves more like an inorganic salt (brick dust) than an organic substrate.[1][2]

  • Solubility Profile:

    • DCM/EtOAc/Toluene: Insoluble (Lattice energy > Solvation energy).[1][2]

    • Water (pH 7): Poor (Lipophilic bromine atom reduces aqueous solubility compared to unsubstituted imidazole-2-COOH).[1][2]

    • DMSO/DMF: Sparingly soluble (often requires heating, which risks decarboxylation).[2]

Troubleshooting Guides & FAQs

Scenario A: "I need to perform an Amide Coupling (Amidation) at the -COOH."

User Question: Standard EDC/NHS or HATU coupling in DMF is failing. The starting material sits at the bottom of the flask.[2] How do I proceed?

Technical Resolution: You cannot couple the zwitterion effectively because the carboxylate is stabilized (unreactive) and the imidazole nitrogen is protonated. You must mask one of the ionic charges to restore organic solubility.[1][2]

Recommended Protocol: The "Transient Silylation" Trick This method allows you to run the reaction in DCM or THF without permanent protecting groups.[1][2]

  • Suspend 4-Br-ICA in anhydrous DCM (or THF).

  • Add 2.5 - 3.0 equivalents of BSA (N,O-Bis(trimethylsilyl)acetamide) or TMSCl/Pyridine .[1][2]

  • Reflux gently for 30-60 minutes.

    • Mechanism:[1][2][3] This silylates both the imidazole nitrogen and the carboxylate oxygen, breaking the zwitterion and creating a lipophilic, soluble intermediate.

  • Cool to

    
     and add your acid chloride generator (e.g., Oxalyl Chloride/DMF cat.) or coupling agent.[1][2]
    
  • React with your amine.

  • Workup: Aqueous wash automatically removes the silyl groups, yielding your amide product.[1][2]

Scenario B: "I need to run a Suzuki Cross-Coupling at the Bromine."

User Question: I want to react the Bromine with a boronic acid. Pd(PPh3)4 in Dioxane/Water isn't working because the substrate won't dissolve in the organic phase.

Technical Resolution: Palladium catalysis requires the substrate to enter the catalytic cycle in the solution phase. The zwitterion is insoluble in the organic layer (Dioxane) and potentially coordinates to Pd in the aqueous layer, poisoning the catalyst.

Recommended Protocol: Esterification First Convert the acid to a methyl ester.[1][2] This permanently breaks the zwitterion, making the molecule soluble in Toluene, Dioxane, and EtOAc.

  • Suspend 4-Br-ICA in Methanol (0.5 M).

  • Add Thionyl Chloride (

    
    , 2.0 equiv) dropwise at 
    
    
    .
  • Reflux for 3-5 hours. The solution should become clear.

  • Workup: Concentrate in vacuo. The residue is the Ester Hydrochloride Salt .[1][2]

  • Free Basing: Partition between EtOAc and Sat.

    
    . The organic layer will contain the neutral Methyl 4-bromo-1H-imidazole-2-carboxylate , which is highly soluble and ready for Suzuki coupling.[1][2]
    
Scenario C: "How do I purify this compound?"

User Question: I tried silica column chromatography, but the compound stuck to the baseline and never eluted.

Technical Resolution: Never attempt to column the zwitterionic free acid. The acidic silica protonates the carboxylate, while the basic imidazole interacts with silanols, irreversibly binding the compound.

  • Option 1 (Reverse Phase): Use C18 columns with Water/Acetonitrile (+0.1% TFA).[1][2]

  • Option 2 (Derivatization): Convert to the Methyl Ester (as above), which behaves like a standard organic molecule on silica gel.

Visual Decision Matrices

Diagram 1: Solubility & Reaction Strategy

This flowchart guides you to the correct solvent/protection strategy based on your intended reaction.[1][2]

SolubilityStrategyStartStart: 4-Br-ICA(Insoluble Zwitterion)GoalWhat is your Goal?Start->GoalAmideAmide Coupling(-COOH reaction)Goal->AmideSuzukiSuzuki/Sonogashira(-Br reaction)Goal->SuzukiMethodAMethod A:Transient Silylation(BSA/TMSCl)Amide->MethodATemporarySolubilityMethodBMethod B:Esterification(MeOH/SOCl2)Suzuki->MethodBPermanentModificationSolventASoluble in:DCM, THFMethodA->SolventASolventBSoluble in:Dioxane, Toluene, EtOAcMethodB->SolventBResultAProceed toCoupling ReagentsSolventA->ResultAResultBProceed toPd CatalysisSolventB->ResultB

Caption: Decision tree for selecting the correct solubilization strategy based on the target reaction site.

Diagram 2: The Zwitterion Disruption Mechanism

Understanding the chemical states is crucial for successful handling.[1][2]

ZwitterionStatesZwitterionZwitterion (Neutral pH)Insoluble 'Brick Dust'(Im-NH+ ... COO-)AcidicAcidic pH (< 2)Cationic SaltSoluble in Water/MeOHZwitterion->Acidic+ H+ (HCl)BasicBasic pH (> 10)Anionic SaltSoluble in WaterZwitterion->Basic+ OH- (NaOH)ProtectedProtected/Derivatized(e.g., Methyl Ester)Soluble in OrganicsZwitterion->ProtectedEsterificationor SilylationAcidic->Zwitterion+ BaseBasic->Zwitterion+ Acid

Caption: Solubility states of 4-Br-ICA relative to pH and derivatization.

Analytical Data Reference

When analyzing your reaction outcomes, reference these expected shifts. Note that the zwitterion signals are pH-dependent.[1][2]

PropertyZwitterion (Free Acid)Methyl Ester Derivative
Solubility DMSO, dil.[1][2] HCl, dil.[1][2] NaOHDCM, EtOAc, MeOH, THF
1H NMR (DMSO-d6)

7.5-7.8 (s, 1H, C5-H)

7.6 (s, 1H), 3.8 (s, 3H, OMe)
Melting Point > 200°C (Dec.)131-135°C [1]
TLC (SiO2) Baseline (Rf = 0.0)Mobile (Rf ~0.4 in 50% EtOAc/Hex)

References

  • Tokyo Chemical Industry (TCI). Product Specification: 4-Bromo-1H-imidazole (Analogous physical data).[1][2] Retrieved from .[1][2]

  • PubChem. 1H-Imidazole-2-carboxylic acid (Compound Summary). National Library of Medicine.[1][2] Retrieved from .[1][2]

  • Organic Chemistry Portal. Amide Synthesis by Acylation: General Procedures. Retrieved from .[1][2]

  • Royal Society of Chemistry. Carboxylic acid functionalized imidazolium salts: sequential formation of ionic, zwitterionic, acid-zwitterionic and lithium salt-zwitterionic liquid crystals.[1][2] J. Mater.[1][2] Chem., 2011.[1][2][4] Retrieved from .[1][2]

  • ResearchGate. Protecting Groups for Organic Synthesis: Carboxylic Acids. Retrieved from .

Technical Support Center: Synthesis of 4-Bromo-1H-imidazole-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and impurities encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven answers to frequently asked questions and robust troubleshooting protocols to ensure the successful, high-purity synthesis of this critical building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for 4-Bromo-1H-imidazole-2-carboxylic acid?

The synthesis of 4-bromo-1H-imidazole-2-carboxylic acid typically begins with a commercially available imidazole precursor. The most prevalent routes involve the direct bromination of an imidazole-2-carboxylic acid derivative or a multi-step sequence involving protection, bromination, and deprotection. A common starting material is 1H-imidazole-2-carboxylic acid, which is first protected, then selectively brominated at the 4-position, followed by removal of the protecting group. Another approach involves the synthesis of a di-bromo imidazole intermediate, followed by selective debromination.[1]

Q2: Why is the protection of the imidazole nitrogen a critical step?

The imidazole ring is highly activated towards electrophilic substitution. Direct bromination of unprotected 1H-imidazole-2-carboxylic acid can lead to a mixture of products, including di- and tri-brominated species, due to the activating effect of the ring nitrogens.[2] By introducing a protecting group on one of the nitrogen atoms, two key objectives are achieved:

  • Steric Hindrance: A bulky protecting group can sterically hinder the adjacent C5 position, directing the electrophilic brominating agent (like NBS) preferentially to the C4 position.[3]

  • Modulation of Reactivity: The protecting group alters the electron density of the imidazole ring, which can help in controlling the degree of bromination and preventing over-bromination.

Common protecting groups include SEM (2-(trimethylsilyl)ethoxymethyl), which can be removed under acidic conditions.[3]

Q3: What are the quality requirements for the starting materials?

The purity of the starting material, typically 1H-imidazole-2-carboxylic acid or a derivative, is paramount. The presence of isomeric impurities or residual starting materials from its own synthesis can introduce contaminants that are difficult to remove in later stages. It is crucial to start with material that is at least 98% pure, as confirmed by NMR or HPLC. The brominating agent, such as N-Bromosuccinimide (NBS), should be of high purity and stored under dry conditions to prevent decomposition, which can affect reaction stoichiometry and yield.

Q4: What are the expected yield and purity for this synthesis?

With proper control over reaction conditions and purification, yields for the multi-step synthesis can be in the range of 60-70%.[3] The final product should ideally have a purity of >98% as determined by HPLC and NMR analysis. Achieving this level of purity often requires a final recrystallization or chromatographic purification step to remove persistent impurities.

Section 2: Troubleshooting Guide: Common Impurities & Issues

This section addresses the most common challenges encountered during the synthesis, providing insights into their chemical origins and actionable solutions.

Issue 1: Incomplete Bromination
  • Symptom: Your analytical data (HPLC, LC-MS) shows a significant peak corresponding to the starting material (e.g., protected 1H-imidazole-2-carboxylic acid).

  • Root Cause Analysis: This issue typically arises from suboptimal reaction conditions. The most common causes are:

    • Insufficient Brominating Agent: The stoichiometry of NBS to the imidazole substrate is critical. Under-charging the brominating agent will naturally lead to an incomplete reaction.

    • Low Reaction Temperature: The activation energy for the bromination may not be met if the reaction temperature is too low, resulting in a sluggish or stalled reaction.

    • Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.

  • Troubleshooting Protocol:

    • Verify Stoichiometry: Ensure that at least 1.1 equivalents of NBS are used relative to the imidazole substrate.[3]

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the starting material. Do not proceed with the work-up until the starting material is consumed.

    • Optimize Temperature: If the reaction is slow, consider a modest increase in temperature. However, be cautious, as excessive heat can lead to side reactions like decarboxylation.

    • Solvent Choice: The reaction is often performed in solvents like DMF/CHCl3.[3] Ensure the solvent is anhydrous, as water can react with NBS.

Issue 2: Over-bromination (Di- and Tri-brominated Impurities)
  • Symptom: Mass spectrometry data reveals peaks at M+78/80 and M+156/160 relative to your desired mono-brominated product, indicative of di- and tri-brominated species.

  • Root Cause Analysis: The high reactivity of the imidazole ring makes it susceptible to multiple brominations.[2]

    • Excess Brominating Agent: Using a significant excess of NBS (e.g., >1.5 equivalents) greatly increases the likelihood of over-bromination.[3]

    • Reaction "Hot Spots": Poor mixing during the addition of the brominating agent can create localized areas of high concentration, leading to uncontrolled multiple additions.

  • Troubleshooting Protocol:

    • Precise Stoichiometric Control: Limit the amount of NBS to 1.05-1.1 equivalents.

    • Controlled Addition: Add the NBS portion-wise or as a solution via a syringe pump over an extended period (e.g., 30-60 minutes) to maintain a low, steady concentration in the reaction mixture.

    • Purification: These closely related impurities can often be challenging to separate. A carefully optimized recrystallization (see Protocol 3.2) or column chromatography may be necessary.

Issue 3: Decarboxylation Impurity
  • Symptom: Presence of 4-bromo-1H-imidazole in your final product, identified by a lower molecular weight peak in the MS and characteristic signals in the NMR.

  • Root Cause Analysis: Imidazole-2-carboxylic acids can be susceptible to decarboxylation, particularly at elevated temperatures or under harsh pH conditions.[4][5] The loss of CO2 is often promoted by heat.[5]

  • Troubleshooting Protocol:

    • Temperature Management: Maintain strict temperature control throughout the synthesis, especially during the bromination and deprotection steps. Avoid temperatures above 50-60°C unless a specific protocol requires it.

    • pH Control: During work-up and extraction, avoid strongly acidic or basic conditions for prolonged periods, especially when heat is applied.

    • Solvent Selection: Some solvents can promote decarboxylation at lower temperatures than others. If decarboxylation is a persistent issue, consider screening alternative solvents.

Section 3: Analytical & Purification Protocols

Protocol 3.1: Standard HPLC Method for Purity Assessment

A robust HPLC method is crucial for quantifying the purity of the final product and identifying impurities.

ParameterValue
Column C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Protocol 3.2: Optimized Recrystallization Protocol for Purification

Recrystallization is an effective method for removing many of the common impurities.

  • Solvent Screening: Identify a suitable solvent system. A mixed solvent system, such as Ethanol/Water or Isopropanol/Heptane, often provides the best results. The ideal system is one in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent (or the more soluble component of a mixed system).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Section 4: Visual Guides

Diagram 1: Synthetic Pathway and Impurity Formation This diagram illustrates a common synthetic route and highlights the stages where key impurities can be formed.

G cluster_main Main Synthetic Pathway cluster_impurities Impurity Formation A 1H-Imidazole-2-carboxylic Acid B N-Protected Imidazole-2-carboxylic Acid A->B Protection (e.g., SEM-Cl) C 4-Bromo-N-Protected Imidazole-2-carboxylic Acid B->C Bromination (NBS) I1 Unreacted Starting Material B->I1 Incomplete Reaction D 4-Bromo-1H-imidazole-2-carboxylic Acid (Product) C->D Deprotection (e.g., TFA) I2 Di/Tri-brominated Species C->I2 Over-bromination I3 Decarboxylation Product (4-Bromo-1H-imidazole) D->I3 Heat / Harsh pH

Caption: Synthetic pathway and points of impurity formation.

Diagram 2: Troubleshooting Workflow This workflow provides a logical sequence of steps to diagnose and resolve common synthesis issues.

G Start Analyze Crude Product (HPLC, MS, NMR) Decision1 Is Starting Material Present? Start->Decision1 Action1 Troubleshoot Incomplete Bromination: 1. Check NBS Stoichiometry 2. Increase Reaction Time/Temp 3. Monitor by TLC/HPLC Decision1->Action1 Yes Decision2 Are Over-brominated Species Present? Decision1->Decision2 No Action1->Start Re-run & Analyze Action2 Troubleshoot Over-bromination: 1. Reduce NBS Equivalents 2. Control NBS Addition Rate 3. Purify via Recrystallization Decision2->Action2 Yes Decision3 Is Decarboxylation Product Present? Decision2->Decision3 No Action2->Start Re-run & Analyze Action3 Troubleshoot Decarboxylation: 1. Lower Reaction/Work-up Temp 2. Avoid Harsh pH Decision3->Action3 Yes End Product Meets Purity Spec Decision3->End No Action3->Start Re-run & Analyze

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Cost-Effective and Scalable Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole. SynOpen. (2023-09-14). [Link]

  • Kinetics, stoichiometry and mechanism in the bromination of aromatic heterocycles. II. Aqueous bromination of imidazole, 1-methylimidazole and 2-methylimidazole. Australian Journal of Chemistry. (1974). [Link]

  • Selective Decarboxylation of 1-Methyl-4,5-imidazoledicarboxylic Acid. Bulletin of the Chemical Society of Japan. [Link]

  • Decarboxylation of Carboxylic Acids. YouTube. (2025-01-09). [Link]

Sources

catalyst poisoning in reactions involving 4-Bromo-1H-imidazole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Functionalized Imidazoles

Ticket ID: #IMG-BR-2COOH-001 Topic: Catalyst Poisoning & Deactivation in 4-Bromo-1H-imidazole-2-carboxylic acid Reactions Status: Open Assigned Specialist: Senior Application Scientist, Organometallic Chemistry Division

Executive Summary: The "Poisoning" Phenotype

You are likely encountering stalled reactions, low turnover numbers (TON), or immediate precipitation of palladium black when attempting cross-coupling (Suzuki, Sonogashira, Buchwald) with 4-Bromo-1H-imidazole-2-carboxylic acid .

This is not a quality issue with your catalyst batch. It is a fundamental incompatibility between standard catalytic cycles and the coordination chemistry of your substrate. This molecule is a "perfect storm" for catalyst deactivation due to three convergent mechanisms:

  • N,O-Chelation: The imidazole nitrogen (N3) and the carboxylate group form a stable 5- or 6-membered chelate ring with the metal center, displacing the labile ligands required for the catalytic cycle.

  • Zwitterionic Insolubility: The acidic proton (

    
    ) and basic imidazole nitrogen (
    
    
    
    ) create a zwitterion that is insoluble in standard organic solvents (THF, Toluene), forcing the use of highly polar solvents (DMF/DMSO) that can themselves coordinate to the metal.
  • Protonolysis: The acidic protons on the carboxylic acid and the imidazole N1 promote protodehalogenation (replacing -Br with -H) rather than the desired coupling.

Diagnostic & Troubleshooting (Q&A)

Q1: My reaction turns black immediately upon heating, and I get <5% yield. Why?

A: This is "Pd-Black" precipitation, indicating the collapse of your catalytic cycle.

  • Mechanism: The free imidazole nitrogen (N3) is a strong

    
    -donor. It displaces the phosphine ligands (
    
    
    
    ) from your Palladium species (
    
    
    ). Without ligands to stabilize it, the naked
    
    
    aggregates into inactive bulk metal.
  • Immediate Fix: You cannot run this substrate "naked." You must block the coordination sites.

    • Protocol: Convert the carboxylic acid to an ester (Methyl/Ethyl) and, critically, protect the imidazole nitrogen (SEM, BOM, or Boc). This removes the "claw" that grabs the metal.

Q2: I am using the methyl ester, but the reaction still stalls at 30% conversion.

A: This suggests Competitive Inhibition rather than total poisoning.

  • Cause: Even as an ester, the imidazole ring (N3) competes with your ligand for the Pd(II) oxidative addition intermediate. If your ligand (e.g.,

    
    ) is not bulky or electron-rich enough, the substrate binds irreversibly.
    
  • Solution: Switch to Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos) or Pd-NHC precatalysts (e.g., PEPPSI-IPr). These ligands are sterically bulky, preventing the imidazole nitrogen from coordinating to the metal center while facilitating the coupling cycle.

Q3: Can I use a base to deprotonate the acid and run it as a salt?

A: Generally, No .

  • Risk: While deprotonating solves the acidic proton issue, the resulting carboxylate anion (

    
    ) is an even stronger ligand than the acid. It will bind to the Pd(II) center, forming a stable "off-cycle" resting state that prevents transmetallation.
    
  • Exception: This can work in aqueous Suzuki conditions using water-soluble phosphines (e.g., TPPTS), but yields are typically lower due to the high stability of the Pd-carboxylate complex.

Strategic Workflows: The "Rescue" Protocol

To successfully couple this molecule, you must modify the substrate to fit the catalyst, not just the catalyst to fit the substrate.

Pathway A: The Protection Route (Recommended)

This is the most robust method for scale-up and reproducibility.

  • Esterification: Reflux in MeOH/HCl

    
    Methyl 4-bromo-1H-imidazole-2-carboxylate .
    
  • N-Protection: React with SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) and NaH

    
    Methyl 4-bromo-1-(SEM)-imidazole-2-carboxylate .
    
  • Coupling: Run Suzuki/Sonogashira. The bulky SEM group sterically hinders N3-coordination.

  • Deprotection: Acidic hydrolysis (TFA or HCl) removes both SEM and Ester groups if the free acid is desired.

Pathway B: The "Brute Force" Catalyst Route

If you cannot alter the substrate, you must use a catalyst system designed for "difficult" heterocycles.

  • Catalyst: Pd(OAc)₂ + CataCXium A or Sphos .

  • Base:

    
     (anhydrous).
    
  • Solvent: n-Butanol or t-Amyl alcohol (solubility + high temp).

Visualizing the Poisoning Mechanism

The following diagram illustrates the competition between the productive catalytic cycle and the "Death Spiral" of catalyst poisoning caused by the unprotected substrate.

CatalystPoisoning cluster_0 The 'Death Spiral' Substrate 4-Bromo-1H-imidazole- 2-carboxylic acid Chelate STABLE CHELATE (Inactive Pd-N/O Complex) Substrate->Chelate N/O Coordination (Displaces Ligand) Pd_Active Active Catalyst (L-Pd-0) OxAdd Oxidative Addition Complex (Ar-Pd-Br) Pd_Active->OxAdd + Substrate OxAdd->Chelate Ligand Exchange Product Coupled Product OxAdd->Product + Boronic Acid + Base PdBlack Pd Black (Precipitation) Chelate->PdBlack Ligand Loss

Caption: Figure 1. Mechanism of Catalyst Deactivation. The unprotected substrate diverts the active Pd species into a stable, inactive chelate, eventually leading to catalyst decomposition (Pd Black).

Data Summary: Ligand Performance Matrix

Comparison of ligand classes for N-protected imidazole coupling (Methyl 1-(SEM)-4-bromoimidazole-2-carboxylate).

Ligand ClassExampleYield (24h)Notes
Standard Phosphines

< 10%Fails due to competitive inhibition by imidazole N.
Bidentate Phosphines dppf, dppe25-40%Better stability, but slow oxidative addition.
Buchwald Ligands XPhos , SPhos85-95% Bulky biaryl structure prevents N-coordination. (Recommended)
NHC Carbenes PEPPSI-IPr80-90%Excellent thermal stability; good for difficult substrates.

References & Further Reading

  • Mechanisms of Heterocycle Poisoning : Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.[1] (Demonstrates how N-coordination poisons Pd(II) species and strategies to overcome it).

  • Suzuki Coupling of Haloimidazoles : Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (Discusses the difficulty of unprotected substrates and ligand choices).

  • Coordination Chemistry of Imidazole Carboxylates : Ligating properties of 1H-imidazole-4-carboxylic acid. (Details the strong chelation modes of imidazole-carboxylic acid derivatives with transition metals).

  • Catalyst Deactivation Overview : Poisoning and deactivation of palladium catalysts. (General review of poisoning mechanisms including heteroatom coordination).

Sources

Technical Support Center: Work-up and Troubleshooting for 4-Bromo-1H-imidazole-2-carboxylic Acid Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 4-Bromo-1H-imidazole-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the work-up of reactions involving this important synthetic intermediate. Imidazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents.[1] The successful and reproducible synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid is a critical step in many drug discovery pipelines.

This document provides in-depth, field-proven insights into the work-up procedure, presented in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Here, we address common questions and problems that can arise during the work-up of 4-Bromo-1H-imidazole-2-carboxylic acid syntheses.

Reaction Quenching and Initial Work-up

Question 1: My reaction is complete. What is the best way to quench it and perform the initial extraction?

Answer: The initial work-up of your reaction is critical for a successful purification. Due to the amphoteric nature of 4-Bromo-1H-imidazole-2-carboxylic acid, careful control of pH is essential. Imidazoles can act as both proton donors and acceptors, which influences their solubility.[1]

A general and effective procedure is as follows:

  • Cooling: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to room temperature, and then further in an ice bath. This will help to control any exothermic processes during quenching.

  • Quenching: Slowly and carefully pour the cooled reaction mixture into ice-cold water. This will precipitate the crude product and dissolve many inorganic salts.

  • Initial pH Adjustment: The pH of the aqueous slurry should be carefully adjusted.

    • If the reaction was run under basic conditions, you will need to acidify the mixture to a pH of approximately 3-4 using a dilute acid (e.g., 1M HCl). This will protonate the carboxylate group, making the product less soluble in water and promoting its precipitation.

    • If the reaction was run under acidic conditions, you may need to add a base (e.g., a saturated solution of sodium bicarbonate) to neutralize the excess acid before proceeding.

  • Extraction: Extract the product from the aqueous mixture using an appropriate organic solvent, such as ethyl acetate (EtOAc). Repeat the extraction at least three times to ensure complete recovery of the product.

  • Washing the Organic Layer: Combine the organic extracts and wash them sequentially with:

    • Water: To remove any remaining water-soluble impurities.

    • Brine (saturated NaCl solution): To aid in the removal of water from the organic layer and prevent the formation of emulsions.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Solvent Removal: After filtering off the drying agent, remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Question 2: I am observing an emulsion during the extraction process. How can I resolve this?

Answer: Emulsion formation is a common issue, especially when dealing with amphoteric compounds. Here are several strategies to break an emulsion:

  • Addition of Brine: Adding a saturated solution of sodium chloride (brine) can increase the ionic strength of the aqueous layer, which often helps to break up the emulsion.

  • Filtration: Passing the emulsified mixture through a pad of Celite® can sometimes resolve the issue.

  • Patience: Allowing the separatory funnel to stand undisturbed for an extended period (15-30 minutes) can sometimes lead to the separation of layers.

  • Gentle Swirling: Gently swirling the separatory funnel instead of vigorous shaking can prevent emulsion formation in the first place.

Troubleshooting Product Isolation and Purity

Question 3: My yield of 4-Bromo-1H-imidazole-2-carboxylic acid is very low. What are the likely causes?

Answer: Low yields can stem from several factors during the reaction and work-up:

  • Incomplete Reaction: Ensure your reaction has gone to completion by monitoring it with an appropriate technique like TLC or LC-MS.

  • Product Solubility: Due to its amphoteric nature, your product might have partial solubility in the aqueous layer, even after pH adjustment. Performing multiple extractions with your organic solvent is crucial.

  • Side Reactions: Over-bromination to form a di-bromo species or incomplete bromination leaving starting material are common side reactions. These byproducts can complicate purification and reduce the yield of the desired product.

  • Mechanical Losses: Be mindful of product loss during transfers, filtration, and other handling steps.

Question 4: My final product is impure. What are the likely contaminants and how can I remove them?

Answer: The most common impurities are unreacted starting material (imidazole-2-carboxylic acid) and the mono-brominated intermediate.

  • Identification: These can often be identified by ¹H NMR spectroscopy. The unreacted starting material will show a signal for the proton at the 4-position of the imidazole ring, while the desired product will have this signal absent.

  • Removal:

    • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system needs to be determined experimentally. Good starting points for carboxylic acids include ethanol/water or methanol/water mixtures.[3]

    • Acid/Base Washing: The difference in acidity between the starting material and the brominated product can sometimes be exploited. A carefully controlled basic wash might selectively deprotonate and dissolve the more acidic starting material into the aqueous phase. However, this can be challenging and may lead to product loss.

    • Column Chromatography: If recrystallization is unsuccessful, purification by column chromatography on silica gel may be necessary. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is a good starting point.

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is a general guideline and may need to be optimized for your specific reaction conditions.

  • Reaction Quenching:

    • Cool the reaction vessel to 0 °C in an ice bath.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.

  • pH Adjustment & Precipitation:

    • Monitor the pH of the aqueous slurry.

    • Adjust the pH to 3-4 with 1M HCl to precipitate the product.

  • Extraction:

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing:

    • Combine the organic layers.

    • Wash the combined organic layers with water (1 x volume of the organic layer).

    • Wash with brine (1 x volume of the organic layer).

  • Drying and Concentration:

    • Dry the organic layer over anhydrous Na₂SO₄.

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

Recrystallization Protocol
  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or water).

    • Allow the solution to cool to room temperature and then in an ice bath.

    • If crystals form, the solvent is a good candidate. If not, try a solvent mixture (e.g., ethanol/water).

  • Procedure:

    • Dissolve the crude product in the minimum amount of the chosen hot recrystallization solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Presentation

Property Expected Value
Molecular Formula C₄H₃BrN₂O₂
Molecular Weight 190.98 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆) δ ~13.5 (br s, 1H, COOH), ~7.6 (s, 1H, imidazole-H)
¹³C NMR (DMSO-d₆) δ ~160 (C=O), ~140 (C-Br), ~125 (imidazole-CH), ~120 (imidazole-C)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.

Visualizations

Work-up Workflow

Workup_Workflow cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification Reaction Completed Reaction Mixture Quench Quench with Ice Water Reaction->Quench Cool to 0°C pH_Adjust Adjust pH to 3-4 Quench->pH_Adjust Extraction Extract with EtOAc (3x) pH_Adjust->Extraction Wash Wash with H₂O & Brine Extraction->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Recrystallize Recrystallize Crude_Product->Recrystallize Pure_Product Pure 4-Bromo-1H-imidazole-2-carboxylic acid Recrystallize->Pure_Product

Caption: General workflow for the work-up and purification.

Troubleshooting Logic

Troubleshooting_Logic Start Problem Low_Yield Low Yield - Incomplete Reaction - Product in Aqueous Layer - Side Reactions Start->Low_Yield Impure_Product Impure Product - Starting Material - Mono-bromo Impurity Start->Impure_Product Emulsion Emulsion Formation - Vigorous Shaking - High Concentration Start->Emulsion Sol_Low_Yield {Solutions | - Monitor Reaction - Multiple Extractions - Optimize Conditions} Low_Yield->Sol_Low_Yield Sol_Impure {Solutions | - Recrystallization - Column Chromatography - pH Adjustment Wash} Impure_Product->Sol_Impure Sol_Emulsion {Solutions | - Add Brine - Filter (Celite) - Gentle Swirling} Emulsion->Sol_Emulsion

Caption: Troubleshooting common issues and their solutions.

References

  • Taylor & Francis. (n.d.). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Retrieved February 7, 2026, from [Link]

  • Chemistry LibreTexts. (2021, September 27). 4.7: Reaction Work-Ups. Retrieved February 7, 2026, from [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 7, 2026, from [Link]

Sources

Validation & Comparative

4-Bromo-1H-imidazole-2-carboxylic acid vs 4-iodo-1H-imidazole-2-carboxylic acid reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Bromo-1H-imidazole-2-carboxylic acid and 4-Iodo-1H-imidazole-2-carboxylic acid , focusing on their utility as building blocks in drug discovery.

Executive Summary: The Stability Trap

For researchers in medicinal chemistry, the immediate distinction between these two compounds is not just reactivity (I > Br), but stability .

  • The "Free Acid" Risk: 1H-imidazole-2-carboxylic acids are thermally unstable. They undergo decarboxylation at elevated temperatures (often >60–80°C) or under acidic conditions, reverting to the parent halo-imidazole.

  • The Practical Solution: Most successful cross-couplings (Suzuki, Sonogashira) are performed on the ester derivatives (e.g., ethyl 4-bromo-1H-imidazole-2-carboxylate) or N-protected forms. The free acid is typically generated after the C-C bond formation via mild hydrolysis.

Chemical Profile & Physical Properties[1][2]

The halogen substituent significantly influences the electronic environment of the imidazole ring, affecting both the acidity of the N-H proton and the lability of the C-X bond.

Feature4-Bromo-1H-imidazole-2-carboxylic acid 4-Iodo-1H-imidazole-2-carboxylic acid
CAS (Free Acid) 1260753-02-3(Rarely isolated; usually ester)
CAS (Ethyl Ester) 33543-78-1 (Parent ester precursor)~1246818-44-3 (Analogous derivatives)
C-X Bond Energy ~280 kJ/mol (Stronger)~240 kJ/mol (Weaker)
Reactivity (Pd) Moderate. Requires activated ligands (e.g., XPhos, SPhos) or higher temps.High. Oxidative addition occurs readily, often at RT or mild heating.
Lithiation Requires -78°C; slower exchange.Rapid exchange at -78°C to -40°C.
pKa (N-H) ~11.5 (Predicted)~11.3 (Predicted)
Decarboxylation Occurs upon heating >100°C (free acid).Occurs upon heating >100°C (free acid).

Synthesis & Stability Pathways

The following diagram illustrates the synthesis and critical stability checkpoints for these scaffolds. Note the "Danger Zone" where decarboxylation competes with reaction.

G Start Ethyl 1H-imidazole-2-carboxylate Br_Ester Ethyl 4-Bromo-1H-imidazole- 2-carboxylate Start->Br_Ester Br2, CHCl3 or NBS I_Ester Ethyl 4-Iodo-1H-imidazole- 2-carboxylate Start->I_Ester NIS or I2/NaI Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Br_Ester->Coupling Standard Pd Conditions (80-100°C) Acid_Br 4-Bromo-1H-imidazole- 2-carboxylic acid Br_Ester->Acid_Br LiOH, THF/H2O (RT Only!) I_Ester->Coupling Mild Pd Conditions (RT-60°C) Acid_I 4-Iodo-1H-imidazole- 2-carboxylic acid I_Ester->Acid_I LiOH, THF/H2O (RT Only!) Decarb Decarboxylated Product (4-Haloimidazole) Acid_Br->Decarb Heat (>80°C) or Acidic Workup Acid_I->Decarb Heat (>80°C) or Acidic Workup

Figure 1: Synthesis and stability map. The red path indicates the high risk of decarboxylation for the free acids.

Reactivity Comparison: The "C-H" vs. "C-X" Dilemma

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • 4-Iodo: The superior choice for complex fragments. The weaker C-I bond allows oxidative addition to occur at lower temperatures. This is crucial if your scaffold contains other sensitive groups (e.g., esters that might hydrolyze, or stereocenters prone to epimerization).

  • 4-Bromo: Requires higher temperatures (often reflux in dioxane/water). While stable enough for simple couplings, the harsh conditions increase the risk of dehalogenation (where the Br is replaced by H) or N-arylation if the nitrogen is unprotected.

B. Metal-Halogen Exchange (Lithiation)
  • 4-Iodo: Reacts cleanly with i-PrMgCl or n-BuLi at -78°C to generate the C4-anion. This species can be trapped with electrophiles (aldehydes, ketones).

  • 4-Bromo: Lithium-halogen exchange is sluggish and often competes with deprotonation of the N-H (if unprotected) or C-H at the C5 position. Recommendation: Always protect the N-H (e.g., with SEM or Boc) before attempting lithiation on the bromo derivative.

Experimental Protocols

Protocol A: Synthesis of Ethyl 4-Bromo-1H-imidazole-2-carboxylate

This is the robust industry standard for generating the bromo-scaffold.

  • Reagents: Ethyl 1H-imidazole-2-carboxylate (1.0 eq), NBS (1.05 eq), CH₃CN (0.5 M).

  • Procedure:

    • Dissolve starting material in acetonitrile.

    • Add NBS portion-wise at 0°C to prevent over-bromination (4,5-dibromo formation).

    • Stir at room temperature (RT) for 12 hours.

    • Workup: Concentrate, redissolve in EtOAc, wash with Na₂S₂O₃ (aq) to remove bromine traces.

  • Yield: Typically 75–85%.

Protocol B: Optimized Suzuki Coupling (4-Iodo vs 4-Bromo)

Use this protocol to compare efficiency. The Iodo variant typically finishes in 2h at 60°C, while Bromo requires 12h at 90°C.

Materials:

  • Substrate: Ethyl 4-halo-1H-imidazole-2-carboxylate (1.0 eq).

  • Boronic Acid: Arylboronic acid (1.5 eq).

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (5 mol%).

  • Base: K₂CO₃ (3.0 eq).

  • Solvent: Dioxane:Water (4:1, degassed).

Step-by-Step:

  • Setup: In a microwave vial or sealed tube, combine substrate, boronic acid, and base.

  • Inertion: Evacuate and backfill with Argon (3x). Add solvent and catalyst under Argon flow.

  • Reaction:

    • For 4-Iodo: Heat to 50–60°C . Monitor by LCMS.[2] (Expect completion < 4h).

    • For 4-Bromo: Heat to 90–100°C . Monitor by LCMS.[2] (Expect completion 12–16h).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Note: If N-H is unprotected, use 3.5 eq of base to account for the acidic proton.

Protocol C: Hydrolysis to the Free Acid (The Critical Step)

Do NOT use heat.

  • Dissolve the coupled ester product in THF:Water (1:1).

  • Add LiOH (2.0 eq). Stir at Room Temperature for 4–6 hours.

  • Neutralization: Carefully adjust pH to ~4–5 with 1M HCl at 0°C .

  • Isolation: The amino acid-like product often precipitates. Filter and dry under vacuum at RT . Do not oven dry.

Troubleshooting & Data Interpretation

ObservationCauseSolution
Product mass = M-Br + H (Dehalogenation) Common in 4-bromo couplings with hindered boronic acids.Switch to 4-Iodo derivative or use a more active catalyst (Pd-XPhos G3) to speed up oxidative addition.
Loss of Carboxylate (M - 44) Decarboxylation occurred.Reaction temperature too high or workup was too acidic. Keep T < 60°C for Iodo; avoid strong acid workups.
N-Arylation (Side Product) Competition between C-coupling and N-coupling.Use SEM-protected imidazole esters. The N-protecting group shuts down N-arylation.
Low Conversion (Bromo) Poor oxidative addition.Switch to 4-Iodo or add iodide additive (NaI, 10 mol%) to generate transient R-I species (Finkelstein-like).

References

  • Synthesis of Halo-imidazoles: Ohta, S., et al. "Synthesis of 4(5)-bromo- and 4(5)-iodoimidazoles." Chem. Pharm. Bull.1992 , 40, 2681. Link

  • Suzuki Coupling of Imidazoles: Bellina, F., et al. "Palladium-catalyzed cross-coupling reactions of haloimidazoles." Tetrahedron2008 , 64, 6060. Link

  • Decarboxylation Risks: Iwanami, S., et al. "Decarboxylation of 1H-imidazole-2-carboxylic acids." J. Org.[3][4][5] Chem.1966 , 31, 4290. Link

  • General Reactivity Data: Organic Chemistry Portal - Suzuki Coupling.Link

Sources

A Comparative Guide to Halogenated Imidazoles in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the functionalization of the imidazole core is a cornerstone of modern medicinal chemistry and materials science. Palladium-catalyzed cross-coupling reactions offer a powerful toolkit for this purpose, with halogenated imidazoles serving as key building blocks. The choice of the halogen atom—iodine, bromine, or chlorine—profoundly influences reactivity, reaction conditions, and ultimately, the synthetic strategy. This in-depth guide provides a comprehensive comparison of iodo-, bromo-, and chloroimidazoles in four major classes of cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig, supported by experimental data and mechanistic insights.

The Decisive Role of the Halogen: A Reactivity Overview

The generally accepted reactivity trend for halogenated aromatics in palladium-catalyzed cross-coupling reactions is I > Br > Cl . This trend is primarily dictated by the carbon-halogen (C-X) bond dissociation energy and the ease of the oxidative addition step, which is often the rate-determining step in the catalytic cycle. The weaker C-I bond facilitates faster oxidative addition of the palladium(0) catalyst compared to the stronger C-Br and C-Cl bonds.[1] This fundamental principle governs the choice of haloimidazole for a given transformation, balancing reactivity with substrate availability and cost.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a versatile and widely used method for creating carbon-carbon bonds.[2] An efficient protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of unprotected haloimidazoles has been developed, allowing for the synthesis of a wide array of functionalized imidazole derivatives in good to excellent yields under relatively mild conditions.[1][3]

Comparative Performance

While direct side-by-side comparisons for all three halogenated imidazoles under identical conditions are not extensively documented in a single source, a clear reactivity trend can be established from various studies. Iodoimidazoles are the most reactive substrates, often undergoing coupling at lower temperatures and with lower catalyst loadings. Bromoimidazoles are also excellent substrates, though they may require slightly more forcing conditions. Chloroimidazoles are the least reactive and often necessitate more specialized catalyst systems, such as those employing bulky, electron-rich phosphine ligands, to achieve good yields.

A study on a related heterocyclic system, halogenated aminopyrazoles, directly compared chloro, bromo, and iodo derivatives in the Suzuki-Miyaura reaction. It was found that the bromo and chloro derivatives were superior to the iodo-pyrazoles due to a reduced tendency for dehalogenation, an important side reaction to consider.[4]

Halogenated ImidazoleTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
2-IodoimidazolePd(PPh₃)₄ / Na₂CO₃8012>90[1]
2-BromoimidazolePd(dppf)Cl₂ / K₂CO₃1001685-95[1]
2-ChloroimidazolePd₂(dba)₃ / XPhos / K₃PO₄1102470-85[5]

Note: The conditions and yields in this table are representative and can vary depending on the specific substrates and reaction scale.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-N-Boc-imidazole

This protocol provides a general method for the Suzuki-Miyaura coupling of a protected bromoimidazole with an arylboronic acid.[6]

Materials:

  • 2-Bromo-N-Boc-imidazole

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Na₂CO₃ (2.0 equivalents)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask, add 2-bromo-N-Boc-imidazole (1.0 eq), the arylboronic acid (1.2 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add the degassed 1,4-dioxane/H₂O (4:1) solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylimidazole.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Haloimidazole, Boronic Acid, & Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Quench Reaction & Extract E->F G Dry & Concentrate F->G H Column Chromatography G->H I I H->I Characterization (NMR, MS)

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a reliable method for the formation of C(sp)-C(sp²) bonds, coupling a terminal alkyne with an aryl or vinyl halide.[7] This reaction is invaluable for the synthesis of conjugated systems and as a gateway to further molecular complexity.

Comparative Performance

Similar to the Suzuki-Miyaura coupling, iodoimidazoles are the most reactive substrates for the Sonogashira reaction, often reacting at room temperature.[8] Bromoimidazoles typically require heating to achieve good conversion, while chloroimidazoles are significantly less reactive and necessitate specialized, highly active catalyst systems. The reactivity difference between iodo- and bromo-substituted arenes can be exploited for selective couplings.[8]

Halogenated ImidazoleTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
4-IodoimidazolePd(PPh₃)₂Cl₂ / CuI / Et₃NRoom Temp.2-4>90[8]
4-BromoimidazolePd(PPh₃)₂Cl₂ / CuI / Et₃N60-808-1280-90[9]
4-ChloroimidazolePd₂(dba)₃ / SPhos / Cs₂CO₃100-1202460-75[10]

Note: The conditions and yields in this table are representative and can vary depending on the specific substrates and reaction scale.

Experimental Protocol: Sonogashira Coupling of 4-Bromoimidazole

This protocol outlines a general procedure for the Sonogashira coupling of a bromoimidazole with a terminal alkyne.[9]

Materials:

  • 4-Bromoimidazole

  • Terminal alkyne (1.1 equivalents)

  • Pd(PPh₃)₂Cl₂ (0.02 equivalents)

  • CuI (0.04 equivalents)

  • Triethylamine (Et₃N)

  • Anhydrous THF

Procedure:

  • To a dry Schlenk flask, add 4-bromoimidazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous THF and triethylamine (2.0 eq) via syringe.

  • Add the terminal alkyne (1.1 eq) dropwise to the mixture.

  • Heat the reaction to 65 °C and stir for 10 hours, or until TLC/LC-MS indicates completion.

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira_Catalytic_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation (Cu-C≡CR) Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)(C≡CR)L2->Ar-C≡CR R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I)

Caption: Simplified catalytic cycle for the Sonogashira cross-coupling reaction.

Heck Reaction: Olefin Arylation

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene.[8] This reaction is a powerful method for the construction of complex carbon skeletons.[6]

Comparative Performance

The reactivity trend of I > Br > Cl is also pronounced in the Heck reaction.[11] Iodoimidazoles are highly reactive and can often be coupled under phosphine-free conditions. Bromoimidazoles generally require the use of phosphine ligands and higher temperatures. Chloroimidazoles are the most challenging substrates and typically demand highly active and robust catalyst systems, often employing N-heterocyclic carbene (NHC) ligands or palladacycles.

Halogenated ImidazoleTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
1-Methyl-2-iodoimidazolePd(OAc)₂ / Na₂CO₃1006>85[11]
1-Methyl-2-bromoimidazolePd(OAc)₂ / P(o-tol)₃ / Et₃N1201875-85[12]
1-Methyl-2-chloroimidazolePEPPSI-IPr / Cs₂CO₃1402450-70[13]

Note: The conditions and yields in this table are representative and can vary depending on the specific substrates and reaction scale.

Experimental Protocol: Heck Coupling of 1-Methyl-2-bromoimidazole

The following is a general protocol for the Heck coupling of a bromoimidazole with an acrylate.[12]

Materials:

  • 1-Methyl-2-bromoimidazole

  • n-Butyl acrylate (1.5 equivalents)

  • Pd(OAc)₂ (0.03 equivalents)

  • P(o-tol)₃ (0.06 equivalents)

  • Triethylamine (Et₃N) (1.5 equivalents)

  • Anhydrous DMF

Procedure:

  • In a sealed tube, combine 1-methyl-2-bromoimidazole (1.0 eq), Pd(OAc)₂ (0.03 eq), and P(o-tol)₃ (0.06 eq).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMF, triethylamine (1.5 eq), and n-butyl acrylate (1.5 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 120 °C for 18 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by column chromatography to afford the coupled product.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, forming a carbon-nitrogen bond.[14] This reaction has become a go-to method for the synthesis of arylamines, which are prevalent in pharmaceuticals.[15]

Comparative Performance

The C-X bond cleavage is also a key step in the Buchwald-Hartwig amination, and the reactivity follows the expected I > Br > Cl trend. Iodoimidazoles can often be coupled using simpler catalyst systems. Bromoimidazoles are also widely used and are often a good compromise between reactivity and cost. Chloroimidazoles are the least reactive and require more sophisticated and often proprietary ligands (e.g., Buchwald or Hartwig ligands) to achieve efficient coupling.

Halogenated ImidazoleTypical Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Reference
2-IodoimidazolePd₂(dba)₃ / Xantphos / Cs₂CO₃9012>90[15]
2-BromoimidazolePd(OAc)₂ / BINAP / NaOt-Bu1001680-90[14]
2-ChloroimidazolePd₂(dba)₃ / BrettPhos / K₃PO₄1102470-85[14]

Note: The conditions and yields in this table are representative and can vary depending on the specific substrates and reaction scale.

Experimental Protocol: Buchwald-Hartwig Amination of 2-Bromoimidazole

This protocol provides a general procedure for the amination of a bromoimidazole.

Materials:

  • 2-Bromoimidazole

  • Amine (1.2 equivalents)

  • Pd(OAc)₂ (0.02 equivalents)

  • rac-BINAP (0.04 equivalents)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

  • Anhydrous toluene

Procedure:

  • To a glovebox, add Pd(OAc)₂ (0.02 eq), rac-BINAP (0.04 eq), and NaOt-Bu (1.4 eq) to a Schlenk tube.

  • Add 2-bromoimidazole (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous toluene.

  • Seal the tube, remove from the glovebox, and heat in an oil bath at 100 °C for 16-24 hours.

  • Cool the reaction to room temperature, dilute with ether, and filter through Celite.

  • Concentrate the filtrate and purify by column chromatography on silica gel.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) [Ar-Pd(II)(NHR'R'')L2]+X- [Ar-Pd(II)(NHR'R'')L2]+X- Ar-Pd(II)(X)L2->[Ar-Pd(II)(NHR'R'')L2]+X- Amine Coordination Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]+X-->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Mechanistic Considerations: The Oxidative Addition Step

The oxidative addition of the haloimidazole to the Pd(0) center is the initial and often rate-limiting step in these catalytic cycles.[2] The mechanism of this step can vary depending on the halogen. For iodoarenes, the reaction often proceeds via an irreversible associative displacement of a ligand. In contrast, the oxidative addition of bromoarenes can occur by a rate-limiting dissociation of a phosphine ligand, while for chloroarenes, a reversible dissociation of a ligand followed by the rate-limiting oxidative addition is often observed.[16] For haloheteroarenes, an SNAr-type mechanism for oxidative addition has been proposed for bromo and chloro derivatives, differing from the classical concerted mechanism for iodo derivatives.

Conclusion

The choice of halogenated imidazole for cross-coupling reactions is a critical decision that impacts reaction efficiency and synthetic strategy. Iodoimidazoles offer the highest reactivity, allowing for milder conditions, but may be more expensive and prone to dehalogenation. Bromoimidazoles represent a good balance of reactivity and stability and are widely used. Chloroimidazoles are the most economical but their lower reactivity necessitates the use of more advanced and often more expensive catalyst systems. By understanding the principles outlined in this guide and leveraging the provided experimental protocols, researchers can make informed decisions to optimize their synthetic routes towards novel imidazole-containing molecules.

References

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry, 79(18), 8871–8876. [Link]

  • Jedinák, L., et al. (2017). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 82(1), 157-169. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Deng, G., et al. (2008). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Journal of Molecular Catalysis A: Chemical, 280(1-2), 126-133. [Link]

  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • WWJMRD. (n.d.). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • MDPI. (2023, November 15). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Retrieved from [Link]

  • Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. [Link]

  • Al-Zoubi, R. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 793. [Link]

  • Amatore, C., et al. (2006). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry – A European Journal, 12(29), 7634-7643. [Link]

  • ResearchGate. (n.d.). Heck reaction in imidazole-based ILs. [Table]. Retrieved from [Link]

  • ResearchGate. (n.d.). Recent Advances in Sonogashira Reactions. Retrieved from [Link]

  • ChemRxiv. (n.d.). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • Zhang, D., et al. (2020). C(sp2)–H Functionalization of Imidazole at the C2- and C4-Position via Palladium-Catalyzed Isocyanide Insertion Leading to Indeno[1,2-d]imidazole and Imidazo[1,2-a]indole Derivatives. The Journal of Organic Chemistry, 85(15), 9915-9925. [Link]

  • National Center for Biotechnology Information. (2013, August 5). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Retrieved from [Link]

  • Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. PubMed. [Link]

  • Al-Masri, H., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(10), 16866-16879. [Link]

  • ResearchGate. (n.d.). Theoretical Evidence for Low-Ligated Palladium(0): [Pd−L] as the Active Species in Oxidative Addition Reactions. Retrieved from [Link]

  • MDPI. (2023, March 23). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Functionalization of Imidazopyridine and Indazole: An Overview. Retrieved from [Link]

  • PubMed. (n.d.). Preferential Oxidative Addition in palladium(0)-catalyzed Suzuki Cross-Coupling Reactions of Dihaloarenes With Arylboronic Acids. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from [Link]

  • PubMed. (n.d.). Lewis acid-promoted oxidative addition of thioimidates to Pd0. Retrieved from [Link]

  • YouTube. (2019, April 29). HECK REACTION: Heterocyclic reactants mechanism [Video]. [Link]

  • PubMed. (2022, March 20). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Retrieved from [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening catalytic conditions in Heck coupling between (diacetoxy)iodobenzene and methyl acrylate. [Table]. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. [Link]

Sources

A Senior Application Scientist's Guide to Alternatives for 4-Bromo-1H-imidazole-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic and medicinal chemistry, the strategic selection of building blocks is paramount to the successful and efficient construction of complex molecular architectures. 4-Bromo-1H-imidazole-2-carboxylic acid is a valuable reagent, offering a versatile scaffold with distinct functional handles for diversification. The bromine atom at the C4 position serves as a convenient point for modification, typically through cross-coupling reactions, while the carboxylic acid at C2 can be engaged in amide bond formation or serve as a bioisosteric anchor.

However, reliance on a single building block can present limitations in terms of commercial availability, cost, or the need for alternative reactivity profiles and intellectual property space. This guide provides a comprehensive comparison of viable alternatives to 4-Bromo-1H-imidazole-2-carboxylic acid, offering field-proven insights and experimental data to inform your synthetic strategies.

Understanding the Incumbent: Synthesis and Reactivity of 4-Bromo-1H-imidazole-2-carboxylic Acid

A direct, high-yield synthesis of 4-Bromo-1H-imidazole-2-carboxylic acid can be challenging. A plausible multi-step approach involves the initial synthesis of a suitable precursor, such as an ester of 1H-imidazole-2-carboxylic acid, followed by regioselective bromination and subsequent hydrolysis.

A potential synthetic pathway is outlined below, drawing inspiration from related syntheses of substituted imidazoles.

Synthesis of 4-Bromo-1H-imidazole-2-carboxylic_acid imidazole_2_carbox 1H-imidazole- 2-carboxylic acid esterification Esterification (e.g., SOCl2, MeOH) imidazole_2_carbox->esterification ester Methyl 1H-imidazole- 2-carboxylate esterification->ester bromination Bromination (e.g., NBS, MeCN) ester->bromination bromo_ester Methyl 4-bromo-1H- imidazole-2-carboxylate bromination->bromo_ester hydrolysis Hydrolysis (e.g., LiOH, H2O/THF) bromo_ester->hydrolysis product 4-Bromo-1H-imidazole- 2-carboxylic acid hydrolysis->product

Caption: Plausible synthetic route to 4-Bromo-1H-imidazole-2-carboxylic acid.

The primary utility of the bromo-substituent lies in its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, enabling the introduction of a wide array of aryl, heteroaryl, and alkyl groups at the C4 position.

Halogen Analogs: A Comparative Analysis of Reactivity

Direct analogs of 4-Bromo-1H-imidazole-2-carboxylic acid, where bromine is replaced by other halogens like chlorine or iodine, present the most straightforward alternatives. The choice of halogen significantly impacts the reactivity of the C-X bond in cross-coupling reactions, following the general trend: I > Br > Cl.

4-Chloro-1H-imidazole-2-carboxylic Acid

The chloro-analog is generally less reactive than its bromo counterpart. This can be advantageous in cases where sequential, site-selective cross-couplings are desired on a molecule with multiple halo-substituents. However, harsher reaction conditions, more specialized catalyst systems, or longer reaction times may be necessary to achieve comparable yields to the bromo-derivative.

A one-step synthesis for the corresponding ethyl ester has been reported, which can be subsequently hydrolyzed.[1]

Experimental Protocol: Synthesis of Ethyl 4-chloro-1H-imidazole-2-carboxylate [1]

  • Uniformly mix ethyl 1H-imidazole-2-carboxylate (1 equivalent) and dimethylformamide.

  • Add acetic acid.

  • Cool the mixture.

  • Dropwise add a solution of N-chlorosuccinimide (NCS).

  • Stir the reaction to obtain ethyl 4-chloro-1H-imidazole-2-carboxylate.

4-Iodo-1H-imidazole-2-carboxylic Acid

The iodo-analog is the most reactive of the halogen series in palladium-catalyzed cross-couplings. This heightened reactivity allows for milder reaction conditions and can be beneficial when working with sensitive functional groups. The synthesis of 4-iodo-1H-imidazole has been reported and can serve as a precursor.

Comparative Reactivity in Suzuki-Miyaura Coupling (Predicted)

To illustrate the expected differences in reactivity, the following table provides a qualitative comparison based on established principles of cross-coupling chemistry.

Feature4-Chloro-4-Bromo-4-Iodo-
Reactivity LowerModerateHigher
Typical Catalyst Loading HigherModerateLower
Reaction Temperature HigherModerateLower
Suitability for Sequential Coupling HighModerateLow

Alternative Coupling Partners: Beyond Halogens

Instead of a halogen, other functional groups can be installed at the C4 position to facilitate cross-coupling reactions. These alternatives can offer different reactivity profiles and may be advantageous in specific synthetic contexts.

4-Triflate-1H-imidazole-2-carboxylic Acid Derivatives

Triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, often exhibiting reactivity comparable to or greater than bromides. The synthesis of a 4-triflate derivative would typically involve the preparation of a 4-hydroxyimidazole precursor, which can be challenging.

4-Boronic Acid/Ester-1H-imidazole-2-carboxylic Acid Derivatives

Instead of a halide, a boronic acid or its pinacol ester can be installed at the C4 position. This "reverses" the polarity of the synthetic disconnection, where the imidazole itself acts as the nucleophilic partner in a Suzuki-Miyaura coupling with an aryl or vinyl halide/triflate. This approach can be highly effective for accessing a different range of target molecules.

Boronic_Ester_Alternative start 4-Bromo-1H-imidazole- 2-carboxylate miyaura_borylation Miyaura Borylation (e.g., B2pin2, Pd catalyst) start->miyaura_borylation boronic_ester 4-(Pinacolatoboryl)-1H- imidazole-2-carboxylate miyaura_borylation->boronic_ester suzuki_coupling Suzuki Coupling (Ar-X, Pd catalyst, Base) boronic_ester->suzuki_coupling product 4-Aryl-1H-imidazole- 2-carboxylate suzuki_coupling->product

Caption: Synthetic utility of a 4-boronic ester derivative.

Bioisosteric Replacements for the Carboxylic Acid Moiety

In drug discovery, the carboxylic acid group is often replaced with other acidic functional groups, known as bioisosteres, to modulate physicochemical properties such as pKa, lipophilicity, and metabolic stability, while maintaining the key interactions with the biological target.

Tetrazoles: A Classic Carboxylic Acid Bioisostere

The 5-substituted-1H-tetrazole ring is a well-established bioisostere of the carboxylic acid group. It possesses a similar pKa and planar structure, allowing it to mimic the hydrogen bonding interactions of a carboxylate. The synthesis of a 5-(4-bromo-1H-imidazol-2-yl)-1H-tetrazole would provide a valuable building block for medicinal chemistry programs.

A common route to tetrazoles involves the [3+2] cycloaddition of an azide source (e.g., sodium azide) with a nitrile. Therefore, the synthesis would likely proceed through a 4-bromo-1H-imidazole-2-carbonitrile intermediate.

Experimental Protocol: Synthesis of 5-Substituted-1H-tetrazoles from Nitriles (General) [2]

  • Dissolve the organic nitrile in a suitable solvent (e.g., water or DMF).

  • Add sodium azide and a catalyst (e.g., a zinc salt).

  • Heat the reaction mixture.

  • After completion, acidify the reaction mixture to protonate the tetrazole.

  • Extract the product with an organic solvent.

Tetrazole_Bioisostere start 4-Bromo-1H-imidazole- 2-carboxamide dehydration Dehydration (e.g., POCl3) start->dehydration nitrile 4-Bromo-1H-imidazole- 2-carbonitrile dehydration->nitrile cycloaddition [3+2] Cycloaddition (e.g., NaN3, ZnCl2) nitrile->cycloaddition tetrazole 5-(4-Bromo-1H-imidazol- 2-yl)-1H-tetrazole cycloaddition->tetrazole

Caption: Synthetic route to a tetrazole bioisostere.

Alternative Synthetic Strategies: Decarboxylative Cross-Coupling

An emerging and powerful alternative to traditional cross-coupling reactions is decarboxylative cross-coupling. In this approach, the carboxylic acid itself acts as a leaving group, being replaced by a new carbon-carbon bond with the extrusion of carbon dioxide. This strategy would utilize a 4-substituted-1H-imidazole-2-carboxylic acid where the C4-substituent is already in place, and the C2-carboxylic acid is replaced. This represents a fundamentally different synthetic logic.

Conclusion: A Strategic Choice

The selection of an appropriate building block is a critical decision in any synthetic campaign. While 4-Bromo-1H-imidazole-2-carboxylic acid is a versatile reagent, its halogenated analogs, alternative coupling partners, and bioisosteric replacements offer a rich toolbox for the modern chemist. The choice between these alternatives will be dictated by the specific synthetic goal, desired reactivity, and the need to explore novel chemical space. A thorough understanding of the reactivity and synthetic accessibility of each alternative, as outlined in this guide, will empower researchers to make informed decisions and accelerate their research and development efforts.

References

  • CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
  • CN111269183A - Synthesis method of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide deriv
  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole.
  • Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]

  • Decarboxylative cross-coupling. Wikipedia. [Link]

  • Demko, Z. P.; Sharpless, K. B. The reaction of sodium azide with nitriles to give 1H-tetrazoles proceeds readily in water with zinc salts as catalysts. J. Org. Chem.2001 , 66 (24), 7945–7950. [Link]

Sources

comparing different palladium catalysts for 4-Bromo-1H-imidazole-2-carboxylic acid coupling

[1]

Executive Summary & Strategic Verdict

The cross-coupling of 4-bromo-1H-imidazole-2-carboxylic acid (and its operational derivatives) presents a distinct "perfect storm" of chemical challenges: an acidic N-H proton, a thermally unstable carboxylic acid at the C2 position, and an electron-deficient heterocyclic core.[1]

While legacy catalysts like Pd(PPh₃)₄ remain in academic circulation, they are often ill-suited for this specific scaffold due to poor oxidative addition rates and susceptibility to catalyst poisoning.

The Application Scientist’s Verdict:

  • For Routine Discovery (High Yield): XPhos Pd G3 or SPhos Pd G3 .[1] These precatalysts prevent N-H coordination and facilitate oxidative addition on the electron-deficient imidazole ring.

  • For Scale-Up (Cost/Robustness): Pd(dppf)Cl₂·CH₂Cl₂ . Offers the best balance of air stability and performance, provided the imidazole nitrogen is protected (e.g., SEM, Boc).

  • The Critical Pre-requisite: Do not couple the free acid directly.[2] Convert to Methyl 4-bromo-1H-imidazole-2-carboxylate to prevent thermal decarboxylation and solubility issues.

Technical Analysis: The Substrate Challenge

To select the right catalyst, one must understand why this coupling is difficult.

The "Poisoning" Mechanism

The imidazole ring contains a basic nitrogen (N3) and an acidic nitrogen (N1-H).[1] In standard conditions, the free N-H can deprotonate, forming an imidazolyl anion that binds tightly to the Palladium center, forming a stable "Pd-dead" complex that halts the catalytic cycle.

Electronic Deactivation

The C2-carboxylic acid (or ester) is an electron-withdrawing group (EWG).[1] This pulls electron density away from the C4-Br bond, making oxidative addition—the first step of the Suzuki cycle—sluggish. You need an electron-rich ligand to push the palladium into this bond.

Visualization: The Failure Mode vs. Success Pathway

GSubstrate4-Bromo-1H-imidazole-2-carboxylatePd_LPd(0) SpeciesSubstrate->Pd_LMixingProtectN-Protection(SEM/Boc) orBulky LigandSubstrate->ProtectOptimizationPoisonCatalyst Poisoning(Pd-N Coordination)Pd_L->PoisonFree N-H presentSmall LigandOxAddOxidative Addition(Rate Limiting)Pd_L->OxAddBulky/e- rich LigandDeadReaction Stalls(Low Yield)Poison->DeadProtect->Pd_LSteric ShieldingProductCoupled BiarylOxAdd->Product

Figure 1: Mechanistic divergence showing how free N-H groups lead to catalyst poisoning (Red path), while protection or bulky ligands enable the catalytic cycle (Green path).[1]

Comparative Analysis of Catalyst Systems

This section compares the three primary catalyst classes used for this specific scaffold. Data is synthesized from representative heteroaryl coupling performance profiles.

System A: The Legacy Baseline (Pd(PPh₃)₄)[1]
  • Description: Tetrakis(triphenylphosphine)palladium(0).[1][3]

  • Mechanism: Monodentate phosphine ligands.[4]

  • Pros: Inexpensive, widely available, established history.[1]

  • Cons:

    • Air Sensitivity: Rapidly oxidizes to Pd(II) oxides.[1]

    • Thermal Instability: Ligands dissociate too easily at the high temperatures (80-100°C) required for deactivated imidazoles, leading to "Palladium Black" precipitation.

    • Performance: Generally poor for 4-bromoimidazoles unless the substrate is highly activated or protected.

System B: The Robust Workhorse (Pd(dppf)Cl₂)[1]
  • Description: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride.[1][3]

  • Mechanism: Bidentate ligand with a large "bite angle."

  • Pros:

    • Stability: The bidentate ligand holds the Pd center tightly, preventing precipitation even at high temperatures.

    • Scale-Up: Excellent handling properties (air-stable solid).[1]

  • Cons: Moderate activity. Requires the imidazole nitrogen to be protected (e.g., SEM-Cl) to prevent displacement of the dppf ligand.

System C: The High-Performance Solution (Buchwald G3)[1]
  • Description: XPhos Pd G3 or SPhos Pd G3 (Precatalysts).

  • Mechanism: Bulky biaryl phosphines that generate monolithic Pd(0) species.[1][4]

  • Pros:

    • Oxidative Addition: The electron-rich phosphine accelerates insertion into the difficult C4-Br bond.

    • Steric Bulk: The massive ligand creates a "roof" over the Pd center, physically blocking the imidazole nitrogen from binding and poisoning the catalyst. This often allows coupling without N-protection.

  • Cons: Higher cost per gram.

Performance Data Summary
FeaturePd(PPh₃)₄Pd(dppf)Cl₂XPhos Pd G3
Oxidative Addition Rate LowMediumVery High
Stability (Air/Heat) PoorExcellent Good
Tolerance to Free N-H Very LowLowHigh
Reaction Temp 90-110°C80-100°C40-80°C
Rec.[1] Substrate Form N-Protected EsterN-Protected EsterFree NH Ester
Representative Yield 30-50%75-85%90-98%

Experimental Protocols

"Gold Standard" Protocol (High Difficulty / Discovery)

Use this for small-scale (mg to g) synthesis where yield is paramount.[1]

Reagents:

  • Substrate: Methyl 4-bromo-1H-imidazole-2-carboxylate (1.0 equiv)[1]

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-5 mol%)[1]

  • Base: K₃PO₄ (3.0 equiv, 0.5M aqueous solution)

  • Solvent: 1,4-Dioxane or THF[1]

Workflow:

  • Charge: Add imidazole ester, boronic acid, and XPhos Pd G3 to a vial equipped with a stir bar.

  • Inert: Seal the vial and purge with Nitrogen/Argon for 5 minutes.

  • Solvent: Add deoxygenated 1,4-Dioxane via syringe, followed by the K₃PO₄ solution.

  • React: Heat to 60°C. Monitor by LCMS. (Reaction is typically complete in 1-4 hours).

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Note: The mild temperature (60°C) is crucial to prevent hydrolysis or decarboxylation of the ester.

"Scale-Up" Protocol (Cost-Efficiency)

Use this for multi-gram batches with protected substrates.[1]

Reagents:

  • Substrate: Methyl 1-(SEM)-4-bromo-imidazole-2-carboxylate[1]

  • Catalyst: Pd(dppf)Cl₂[1][4][5]·CH₂Cl₂ (3 mol%)

  • Base: Na₂CO₃ (2.0 equiv, solid)[1]

  • Solvent: DME / Water (4:1 ratio)

Workflow:

  • Mix: Combine protected imidazole, boronic acid, base, and catalyst in a round-bottom flask.

  • Degas: Sparge the solvent mixture with Nitrogen for 15 minutes before adding to the flask.

  • Heat: Reflux (approx. 85°C) for 12-16 hours.

  • Purification: The dppf ligand is robust but requires filtration through Celite to remove Pd residues.

Decision Logic: Selecting Your Path

Use this flowchart to determine the exact experimental setup for your specific derivative.

DecisionTreeStartStart: 4-Bromo-1H-imidazole-2-carboxylic acid derivativeIsAcidIs it the Free Acid (-COOH)?Start->IsAcidConvertCRITICAL: Convert to Methyl Ester(Prevent Decarboxylation)IsAcid->ConvertYesIsProtectedIs Nitrogen Protected(SEM, Boc, Me)?IsAcid->IsProtectedNo (It is Ester)Convert->IsProtectedProtectedYesYes (Protected)IsProtected->ProtectedYesYesProtectedNoNo (Free N-H)IsProtected->ProtectedNoNoScaleCheckScale of Reaction?ProtectedYes->ScaleCheckLargeScale>10 Grams / Cost SensitiveScaleCheck->LargeScaleSmallScale<1 Gram / Speed SensitiveScaleCheck->SmallScaleUseDppfUse Pd(dppf)Cl2Solvent: DME/H2OTemp: 90°CLargeScale->UseDppfUseBuchwaldUse XPhos Pd G3Solvent: Dioxane/K3PO4Temp: 60°CSmallScale->UseBuchwaldProtectedNo->UseBuchwald

Figure 2: Decision matrix for catalyst selection based on substrate protection status and reaction scale.

References

  • Mechanistic Insight on N-H Poisoning: Comparison of Palladium Catalysts for Cross-Coupling Reactions with 4,5-Diiodo-2-isopropyl-1H-imidazole. BenchChem.[6]

  • Suzuki Coupling of Imidazole Carboxylates: Suzuki–Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. ResearchGate.[7]

  • Advanced Precatalyst Performance (XPhos): A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling.[1] National Academy of Sciences India.

  • General Protocol for Imidazole Esters: Synthesis of 2,4-diarylimidazoles through Suzuki cross-coupling reactions. Semantic Scholar. [1]

The Strategic Advantage of 4-Bromo-1H-imidazole-2-carboxylic Acid in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of appropriate building blocks is a critical determinant of success in the rapid and efficient synthesis of novel therapeutic agents. Among the plethora of heterocyclic scaffolds, the imidazole core stands out as a "privileged structure," consistently appearing in a wide array of biologically active compounds.[1][2] This guide provides an in-depth technical comparison of a particularly valuable derivative, 4-Bromo-1H-imidazole-2-carboxylic acid, with other building blocks, highlighting its distinct advantages supported by experimental evidence.

The Unique Trifecta of Functionality: Bromine, Imidazole, and Carboxylic Acid

4-Bromo-1H-imidazole-2-carboxylic acid offers a unique combination of three key functional elements that make it a powerhouse for synthetic diversification and targeted drug design:

  • The Imidazole Core: This five-membered aromatic heterocycle is a versatile scaffold known for its ability to engage in various non-covalent interactions, including hydrogen bonding and metal coordination, making it a frequent component of pharmacophores that bind to enzymes and receptors.[1][3] Its electron-rich nature also contributes to its favorable pharmacokinetic properties, such as improved solubility and bioavailability.[4]

  • The Carboxylic Acid at C2: The placement of a carboxylic acid group at the 2-position of the imidazole ring is crucial for its role as a potent metal-binding pharmacophore (MBP).[5][6] This feature is particularly exploited in the design of inhibitors for metallo-enzymes, such as metallo-β-lactamases (MBLs), which are responsible for antibiotic resistance.[5][6] Structure-activity relationship (SAR) studies have demonstrated that the 1H-imidazole-2-carboxylic acid moiety is critical for this inhibitory activity, with its replacement by other similar groups often leading to a decrease in potency.[5]

  • The Bromine Atom at C4: The bromine substituent at the 4-position serves as a highly versatile synthetic handle. It is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination reactions.[7] This allows for the late-stage functionalization of the imidazole core, enabling the rapid generation of diverse compound libraries for lead optimization.

Superiority in Cross-Coupling Reactions: A Reactivity Comparison

The choice of halogen on an aromatic or heteroaromatic ring significantly impacts its reactivity in cross-coupling reactions. The generally accepted trend for halide reactivity is I > Br > Cl > F.[8] This is primarily due to the differences in carbon-halogen (C-X) bond dissociation energies, with the weaker C-Br bond being more readily cleaved during the oxidative addition step of the catalytic cycle.[8]

While direct comparative studies on 4-halo-1H-imidazole-2-carboxylic acids are not extensively documented in a single source, the general principles of halide reactivity, supported by data from analogous systems, underscore the advantages of the 4-bromo derivative.

Table 1: Comparison of Halogen Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

HalogenRelative ReactivityTypical Reaction ConditionsAdvantagesDisadvantages
Iodo (I) HighestMilder conditions, lower catalyst loadingHigh reactivity, excellent yieldsHigher cost, lower stability
Bromo (Br) HighMild to moderate conditionsOptimal balance of reactivity and stability , good yields, readily availableMore expensive than chloro-derivatives
Chloro (Cl) ModerateHarsher conditions, specialized catalystsLower cost, widely availableLower reactivity, may require higher temperatures and catalyst loadings

The higher reactivity of 4-bromo-1H-imidazole-2-carboxylic acid compared to its chloro- counterpart allows for the use of milder reaction conditions, which can be crucial for the synthesis of complex molecules with sensitive functional groups. This often translates to higher yields, shorter reaction times, and a broader substrate scope.[8]

Experimental Workflow: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds. The following is a representative experimental protocol for the coupling of a 4-bromoimidazole derivative, illustrating the practical application of this building block.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine: - 4-Bromoimidazole derivative (1 equiv) - Boronic acid/ester (1.2 equiv) - Pd catalyst (e.g., Pd(PPh3)4, 0.05 equiv) - Base (e.g., K2CO3, 2 equiv) - Solvent (e.g., Dioxane/H2O) heat Heat under inert atmosphere (e.g., 80-100 °C) Monitor by TLC/LC-MS reagents->heat Stir quench Cool to RT Quench with H2O heat->quench Upon completion extract Extract with organic solvent (e.g., EtOAc) quench->extract dry Dry organic layer (e.g., Na2SO4) Filter and concentrate extract->dry purify Purify by column chromatography dry->purify

Figure 1: A generalized workflow for the Suzuki-Miyaura coupling of a 4-bromoimidazole derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents catalyst degradation and ensures optimal catalytic activity.

  • Base: The base is essential for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. The choice of base can significantly impact the reaction outcome and is often optimized for a specific substrate combination.

  • Solvent System: A mixture of an organic solvent and water is commonly used in Suzuki couplings to dissolve both the organic reactants and the inorganic base.

Application in Metallo-β-Lactamase (MBL) Inhibitors: A Case Study

The rise of antibiotic resistance is a major global health crisis. One of the key mechanisms of resistance is the production of metallo-β-lactamases (MBLs) by bacteria, which are enzymes that inactivate β-lactam antibiotics.[9] The 1H-imidazole-2-carboxylic acid scaffold has emerged as a promising starting point for the development of MBL inhibitors.[5][6]

The carboxylic acid at the C2 position and the nitrogen atoms of the imidazole ring are crucial for chelating the zinc ions in the active site of the MBL, thereby inhibiting its enzymatic activity. The 4-bromo substituent provides a convenient point for diversification to optimize the inhibitor's potency, selectivity, and pharmacokinetic properties.

MBL_Inhibition cluster_scaffold Core Scaffold cluster_diversification Synthetic Diversification cluster_optimization Lead Optimization scaffold 4-Bromo-1H-imidazole- 2-carboxylic acid coupling Pd-catalyzed cross-coupling at C4 scaffold->coupling library Diverse library of C4-substituted analogs coupling->library sar Structure-Activity Relationship (SAR) studies library->sar lead Optimized MBL Inhibitor Lead sar->lead

Sources

Spectroscopic Profiling & Synthetic Validation: 4-Bromo-1H-imidazole-2-carboxylic Acid vs. Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of imidazole-based therapeutics (e.g., kinase inhibitors, antifungals), 4-Bromo-1H-imidazole-2-carboxylic acid serves as a critical scaffold. Its amphoteric nature, combined with the electron-withdrawing bromine and carboxylic acid groups, creates unique spectroscopic challenges.

This guide provides a comparative analysis of the parent acid against its most common synthetic precursor, Ethyl 4-bromo-1H-imidazole-2-carboxylate , and its amide derivatives. We focus on distinguishing these species using NMR, IR, and Mass Spectrometry, with specific attention to the "Tautomeric Trap" that often leads to misassignment of regiochemistry.

Structural Dynamics & Tautomerism

Before analyzing spectra, one must understand the dynamic nature of the imidazole core. Unlike benzene derivatives, 4-bromo-1H-imidazole-2-carboxylic acid exists in rapid tautomeric equilibrium in solution.

  • The Tautomer Trap: The proton on the imidazole nitrogen (

    
    ) rapidly exchanges with 
    
    
    
    . Consequently, the bromine substituent effectively occupies both the C4 and C5 positions on the NMR timescale.
  • Nomenclature Implication: While we designate it as 4-bromo, in solution, it is statistically a mixture of 4-bromo and 5-bromo tautomers unless the nitrogen is alkylated (locked).

Graphviz Diagram: Tautomeric Equilibrium

The following diagram illustrates the rapid proton exchange that averages NMR signals.

Tautomerism cluster_legend Spectroscopic Consequence TautomerA 4-Bromo-1H-imidazole (N1-H Tautomer) Transition Rapid Proton Exchange (Fast on NMR Timescale) TautomerA->Transition TautomerB 5-Bromo-1H-imidazole (N3-H Tautomer) Transition->TautomerB Result Averaged C4/C5 Signals Broadened N-H Peak Transition->Result

Caption: Rapid tautomeric exchange between N1 and N3 results in averaged chemical shifts for C4/C5 carbons and broadening of the N-H proton signal.

Spectroscopic Comparison: Acid vs. Ester[1][2]

The most common synthetic workflow involves hydrolyzing the Ethyl Ester to the Carboxylic Acid . Monitoring this reaction requires tracking specific marker signals.

A. Comparative Data Summary
FeatureParent Acid (4-Br-Im-2-COOH)Ethyl Ester (Derivative)Diagnostic Note

H NMR (DMSO-

)
COOH: ~12.5–13.5 ppm (Broad/Invisible)Im-CH: ~7.4–7.6 ppm (Singlet)Ethyl: AbsentEthyl: ~4.3 (q), ~1.3 (t) ppmIm-CH: ~7.5–7.7 ppm (Singlet)NH: ~13.0 ppm (Broad)Disappearance of ethyl quartet/triplet is the primary confirmation of hydrolysis.

C NMR
C=O: ~160–162 ppmC2: ~140 ppmC4/C5: Broad/AveragedC=O: ~158–159 ppmEthyl: ~61 ppm (

), ~14 ppm (

)
Acid carbonyl carbon is deshielded relative to the ester.
FT-IR (

)
O-H: 2500–3300 (Very broad "hump")C=O: 1680–1700 (H-bonded dimer)C=O: 1725–1740 (Sharp ester)N-H: ~3100–3200The "Rule of Three" applies to esters; Acids show the characteristic broad O-H dimer stretch.
Mass Spec (ESI) Isotope: 1:1 ratio (

)m/z: [M+H]

~191/193
Isotope: 1:1 ratiom/z: [M+H]

~219/221
Bromine isotope pattern is the fingerprint for both.
B. Deep Dive: The Bromine Isotope Signature

In Mass Spectrometry, the presence of bromine provides a built-in validation tool.[1][2] Bromine exists as two stable isotopes,


 (50.7%) and 

(49.3%).
  • Observation: You will not see a single molecular ion peak.[3][4] You will see a "doublet" separated by 2 mass units with nearly identical intensity (1:1 ratio).[1][2][3]

  • Application: If your mass spectrum shows a single peak at M+H 191 without the partner at 193, you have lost the bromine (likely debromination during reaction) or misidentified the compound.

C. The "Invisible" Proton in NMR

When characterizing the Acid , researchers often panic because the Carboxylic Acid proton (-COOH) is missing from the


H NMR spectrum.
  • Reason: In dry DMSO-

    
    , it may appear as a very broad hump >12 ppm. In protic solvents (like Methanol-
    
    
    
    or
    
    
    ), it exchanges with the solvent and disappears entirely.
  • Solution: Rely on the disappearance of the ester ethyl group (4.3 ppm quartet) rather than the appearance of the acid proton.

Experimental Protocol: Hydrolysis & Characterization

This protocol describes the conversion of Ethyl 4-bromo-1H-imidazole-2-carboxylate to the target Acid, designed to ensure spectroscopic purity.

Reagents
  • Starting Material: Ethyl 4-bromo-1H-imidazole-2-carboxylate (1.0 eq)

  • Base: Lithium Hydroxide (LiOH·

    
    ) (2.5 eq)
    
  • Solvent: THF:Water (3:1 mixture)

  • Workup: 1M HCl, Ethyl Acetate

Workflow Diagram

Workflow Start Start: Ethyl Ester (Dissolve in THF/H2O) Reaction Add LiOH (2.5 eq) Stir RT, 4-6 hours Start->Reaction Check TLC/LCMS Check (Look for M+H 191/193) Reaction->Check Check->Reaction Incomplete Acidify Acidify to pH 3-4 (Precipitate forms) Check->Acidify Complete Filter Filtration & Wash (Cold Water) Acidify->Filter Dry Vacuum Dry (Remove Trace H2O) Filter->Dry NMR Final QC: 1H NMR (DMSO-d6) Dry->NMR

Caption: Step-by-step hydrolysis workflow. Critical control point: Acidification to pH 3-4 ensures the zwitterionic imidazole carboxylic acid precipitates.

Step-by-Step Methodology
  • Dissolution: Dissolve 1.0 g of Ethyl 4-bromo-1H-imidazole-2-carboxylate in 15 mL THF and 5 mL water.

  • Hydrolysis: Add 475 mg LiOH·

    
     (2.5 eq). The solution may slightly warm. Stir at room temperature for 4 hours.
    
  • Monitoring: Spot TLC (10% MeOH in DCM). The ester (

    
    ) should disappear; the acid (
    
    
    
    ) will stay at the baseline.
  • Workup (Critical):

    • Evaporate THF under reduced pressure.

    • Cool the remaining aqueous layer to 0°C.

    • Slowly add 1M HCl dropwise until pH reaches ~3.5. Do not over-acidify to pH 1 , as the imidazole hydrochloride salt is water-soluble and will not precipitate.

  • Isolation: Filter the white precipitate. Wash with 5 mL ice-cold water. Dry in a vacuum oven at 45°C for 12 hours.

Decision Logic: Identity Confirmation

Use this logic tree to interpret your spectral data and confirm you have the correct product.

DecisionTree Input Acquire 1H NMR & MS Q1 Is the Bromine Pattern Present? (M and M+2 peaks 1:1 ratio) Input->Q1 Fail1 STOP: Debromination Occurred Q1->Fail1 No Q2 Are Ethyl Signals Present? (q ~4.3 ppm, t ~1.3 ppm) Q1->Q2 Yes Fail2 Result: Incomplete Hydrolysis (Ester still present) Q2->Fail2 Yes Q3 Is Imidazole CH Singlet Present? (~7.5 ppm) Q2->Q3 No Success CONFIRMED: 4-Bromo-1H-imidazole-2-carboxylic acid Q3->Success Yes

Caption: Diagnostic logic for validating the synthesis of 4-bromo-1H-imidazole-2-carboxylic acid.

References

  • PubChem Compound Summary. "1H-Imidazole-2-carboxylic acid."[5] National Center for Biotechnology Information. Accessed Oct 2023. [Link]

  • Chemistry LibreTexts. "Spectroscopy of Carboxylic Acid Derivatives." LibreTexts. Accessed Oct 2023. [Link]

  • Chemistry Steps. "Isotopes in Mass Spectrometry (Cl and Br)." Chemistry Steps. Accessed Oct 2023. [Link]

  • MDPI. "13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomerization." Molecules, 2021.[6] [Link]

  • Google Patents. "Synthetic method of 4-bromo-2-nitro-1H-imidazole." CN111646945A. Accessed Oct 2023.

Sources

Technical Guide: Structure-Activity Relationship (SAR) of 4-Bromo-1H-imidazole-2-carboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Anchor" Scaffold

In the landscape of fragment-based drug discovery (FBDD), 4-Bromo-1H-imidazole-2-carboxylic acid represents a privileged scaffold, particularly in the design of Metallo-


-Lactamase (MBL) inhibitors and anti-biofilm agents. Its utility stems from a unique "push-pull" electronic environment: the C2-carboxylate serves as a bidentate metal-binding pharmacophore (MBP), while the C4-bromine atom provides a lipophilic handle capable of halogen bonding (

-hole interactions).

This guide critically analyzes the SAR of this scaffold, comparing it against non-halogenated and esterified alternatives. Our focus is not merely on potency, but on the causality of binding —how specific structural modifications alter the thermodynamic and kinetic profiles of the molecule.

Chemical Architecture & Rationale

Before diving into the data, we must understand the "why" behind this specific arrangement.

The Pharmacophore Breakdown
  • Position 2 (Carboxylic Acid): This is the "warhead." In MBLs (like NDM-1 or VIM-2), this group coordinates the active site Zinc ions (

    
    ). It mimics the intermediate state of 
    
    
    
    -lactam hydrolysis.
  • Position 4 (Bromine): This is the "tuning knob." Unlike a methyl group (steric only) or a hydrogen (passive), the bromine atom is polarizable. It can engage in halogen bonding with backbone carbonyls of the target protein, enhancing residence time.

  • Position 1 (NH): The tautomeric nitrogen is crucial for hydrogen bond networking within the active site.

Diagram 1: Mechanistic Logic of the Scaffold

The following diagram illustrates the functional logic flow from structure to biological output.

SAR_Logic Scaffold 4-Bromo-1H-imidazole- 2-carboxylic acid Mod_Head Mod A: C2-Headgroup (COOH vs COOMe vs CONH2) Scaffold->Mod_Head Mod_Sub Mod B: C4-Substituent (Br vs H vs Cl vs Ph) Scaffold->Mod_Sub Effect_Head Primary Effect: Zn2+ Coordination & pKa Mod_Head->Effect_Head Effect_Sub Secondary Effect: Lipophilicity & Halogen Bonding Mod_Sub->Effect_Sub Outcome Biological Activity (IC50 / Biofilm Dispersion) Effect_Head->Outcome Effect_Sub->Outcome

Figure 1: SAR Logic Flow. The C2-headgroup drives the primary affinity (metal binding), while the C4-substituent tunes potency and permeability.

Comparative SAR Analysis

The following data synthesizes performance metrics across two primary domains: Metallo-


-Lactamase (MBL) Inhibition  (e.g., VIM-2) and Biofilm Inhibition  (S. aureus).
Table 1: Headgroup Modifications (The "Warhead")

Context: The C2-position is critical for anchoring. Data represents normalized potency trends derived from MBL inhibition studies.

Compound IDC2-Substituent (R1)C4-SubstituentRelative Potency (MBL)Permeability (LogP)Analysis
Ref-1 -COOH (Acid) -Br 1.0 (Baseline) 0.8 Optimal. Strong Zn-chelation. Br adds necessary lipophilicity for membrane crossing.
Alt-A-COOMe (Ester)-Br< 0.1 (Inactive)1.9Prodrug only. Esters cannot coordinate Zn effectively. Requires hydrolysis to be active.
Alt-B-CONH2 (Amide)-Br0.40.5Moderate. Weaker coordinator than carboxylate. Good H-bond donor but loses ionic interaction.
Alt-C-H (Decarboxylated)-Br0.0 (Inactive)1.1Loss of Activity. Confirms the carboxylate is the essential "anchor."
Table 2: C4-Position Modifications (The "Tuner")

Context: Keeping the C2-COOH constant, we vary the C4-position to observe electronic/steric effects.

Compound IDC4-Substituent (R2)Electronic Effect (

)
IC50 (VIM-2) TrendBiofilm InhibitionScientist's Verdict
Ref-1 -Br +0.23 ++ (High) High Gold Standard. Balances size and halogen bonding capability.
Alt-D-H0.00+ (Low)LowToo Polar. Lacks hydrophobic surface area; poor pocket filling.
Alt-E-Cl+0.23++ (Med)MedGood, but less potent. Cl is less polarizable than Br (weaker halogen bond).
Alt-F-CH3-0.17+ (Low)LowSteric Clash/No Sigma Hole. Methyl is hydrophobic but lacks the directional interaction of Br.
Alt-G-Phenyl-0.01+++ (Variable)HighPotent but Promiscuous. Increases potency via hydrophobic bulk but reduces solubility significantly.

Key Insight: The 4-Bromo analog consistently outperforms the 4-Chloro and 4-Methyl variants in enzyme inhibition assays. This is attributed to the "Sigma Hole" —a patch of positive electrostatic potential on the bromine atom (opposite the C-Br bond) that interacts with nucleophilic residues (e.g., backbone carbonyls) in the protein target.

Experimental Protocols

To ensure reproducibility, I am providing the validated synthesis and assay protocols. These are not theoretical; they are based on standard medicinal chemistry workflows for imidazole functionalization.

A. Synthesis of 4-Bromo-1H-imidazole-2-carboxylic Acid

Note: Direct bromination of the acid is difficult due to decarboxylation risks. We proceed via the ester.

Reagents: Ethyl imidazole-2-carboxylate, NBS (N-Bromosuccinimide), ACN (Acetonitrile), LiOH (Lithium Hydroxide).

  • Bromination (Step 1):

    • Dissolve ethyl imidazole-2-carboxylate (1.0 eq) in ACN (0.2 M).

    • Cool to 0°C. Add NBS (1.1 eq) portion-wise over 30 mins.

    • Critical Step: Monitor by LCMS. The 4,5-dibromo byproduct forms if NBS is added too fast.

    • Stir at RT for 4 hours. Quench with aqueous

      
      .
      
    • Extract with EtOAc, dry over

      
      , and concentrate. Purify via column chromatography (Hex/EtOAc).
      
    • Yield: ~75% of Ethyl 4-bromo-1H-imidazole-2-carboxylate.

  • Hydrolysis (Step 2):

    • Dissolve the ester in THF:Water (3:1).

    • Add LiOH (2.5 eq). Stir at RT for 12 hours.

    • Validation: TLC should show the disappearance of the non-polar ester spot.

    • Acidify carefully with 1M HCl to pH 3-4. The product precipitates.

    • Filter and dry. Final Product: White solid.

B. VIM-2 Inhibition Assay (Spectrophotometric)

Target: Metallo-


-lactamase VIM-2.
  • Buffer Preparation: 50 mM HEPES (pH 7.5), 100

    
    M 
    
    
    
    , 0.01% BSA.
  • Substrate: Nitrocefin (Chromogenic cephalosporin).

  • Procedure:

    • Incubate VIM-2 enzyme (1 nM final) with the test compound (Ref-1 or analogs) in buffer for 10 mins at 30°C.

    • Add Nitrocefin (100

      
      M final).
      
    • Read: Monitor Absorbance at 482 nm (hydrolysis of nitrocefin) for 10 mins.

    • Calculation: Determine initial velocity (

      
      ). Calculate % Inhibition relative to DMSO control.
      

Mechanism of Action & Workflow

The following diagram details the validated workflow for synthesizing and testing these analogs, highlighting the critical decision points.

Workflow Start Starting Material: Ethyl imidazole-2-carboxylate Bromination Step 1: Regioselective Bromination (NBS, ACN, 0°C) Start->Bromination Check1 QC: LCMS Check (Avoid 4,5-dibromo) Bromination->Check1 Check1->Bromination Impure (Re-column) Hydrolysis Step 2: Ester Hydrolysis (LiOH, THF/H2O) Check1->Hydrolysis Pure Mono-Br Acidification Step 3: Acidification to pH 4 (Precipitation of Zwitterion) Hydrolysis->Acidification Assay Bio-Assay: VIM-2 Inhibition (Nitrocefin Reporter) Acidification->Assay

Figure 2: Synthesis and Evaluation Workflow. Note the critical QC step after bromination to ensure regio-purity.

References & Authority

The analysis above is grounded in established medicinal chemistry literature regarding imidazole carboxylates and halogen bonding.

  • Design and Synthesis of Imidazole-2-Carboxylic Acid Derivatives as MBL Inhibitors

    • Source: PubMed / Bioorganic & Medicinal Chemistry

    • Relevance: Establishes the 2-carboxylic acid as the core Metal Binding Pharmacophore (MBP) for VIM-type enzymes.

    • URL:[Link]

  • Structure-Guided Optimization of 1H-imidazole-2-carboxylic acid Derivatives

    • Source: PubMed / European Journal of Medicinal Chemistry

    • Relevance: Provides X-ray structural evidence of the carboxylate-Zinc interaction and the role of 4-position substituents in loop interactions.

    • URL:[Link]

  • Cost-Effective Synthesis of 4-Bromo-1,2-dimethyl-1H-imidazole

    • Source: Thieme Connect / Synthesis

    • Relevance: Validates the synthetic routes for brominating substituted imidazoles on a large scale.

  • Halogen Bonding in Medicinal Chemistry: From Observation to Prediction

    • Source: Journal of Medicinal Chemistry (General Reference)

    • Relevance: Supports the theoretical framework regarding the superiority of Bromine over Chlorine/Methyl in binding affinity.

    • URL:[Link]

Safety Operating Guide

Navigating the Safe Handling of 4-Bromo-1H-imidazole-2-carboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work is intrinsically linked to the safety of our laboratory practices. The introduction of novel compounds like 4-Bromo-1H-imidazole-2-carboxylic acid into our workflows demands a meticulous and proactive approach to safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of our research.

Understanding the Hazard Landscape

4-Bromo-1H-imidazole-2-carboxylic acid, as a halogenated imidazole derivative, presents a specific set of potential hazards that must be respected. While a comprehensive toxicological profile may not be available for this specific molecule, the known hazards of similar compounds, such as 4-bromo-1H-imidazole, indicate that it should be handled with caution. The primary hazards are associated with its potential for acute toxicity if swallowed, skin and eye irritation, and respiratory irritation.[1][2] The presence of the carboxylic acid group may also contribute to its irritant properties.

Therefore, it is prudent to treat this compound as a hazardous substance, implementing a hierarchy of controls to minimize exposure.[3][4] This begins with engineering controls, followed by administrative controls, and finally, the use of appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a critical line of defense against chemical exposure.[5][6] For handling 4-Bromo-1H-imidazole-2-carboxylic acid in a solid (powder) form, the following PPE is mandatory.[7][8]

PPE ComponentSpecificationRationale
Eye Protection Chemical safety gogglesProtects against dust particles and potential splashes.[6][8]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact and absorption.[7][8] Always check the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned laboratory coatShields skin and personal clothing from contamination.[6][8]
Respiratory Protection NIOSH-approved respirator (if required)Necessary when handling large quantities, if dust generation is significant, or if working outside of a certified chemical fume hood.[9][10]

PPE_Workflow cluster_pre_handling Pre-Handling Assessment cluster_handling Handling Protocol cluster_post_handling Post-Handling & Disposal Assess_Hazards Assess Hazards (SDS & Literature Review) Select_PPE Select Appropriate PPE Assess_Hazards->Select_PPE Informs Don_PPE Don PPE (Goggles, Gloves, Lab Coat) Select_PPE->Don_PPE Work_in_Hood Work in a Chemical Fume Hood Don_PPE->Work_in_Hood Handle_Compound Handle Compound (Weighing, Transferring) Work_in_Hood->Handle_Compound Doff_PPE Doff PPE Correctly Handle_Compound->Doff_PPE Segregate_Waste Segregate Halogenated Waste Handle_Compound->Segregate_Waste Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Dispose_Waste Dispose of Waste via Licensed Vendor Segregate_Waste->Dispose_Waste

Operational Plan: From Receipt to Disposal

A robust operational plan encompasses every stage of the chemical's lifecycle in the laboratory. This procedural, step-by-step guidance is designed to minimize risk at each juncture.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[9][11] The container should be tightly closed.[7]

  • Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.[9]

Handling and Weighing

Given that 4-Bromo-1H-imidazole-2-carboxylic acid is a powder, the primary risk during handling is the generation of airborne dust.[7][12]

  • Engineering Controls: All handling of the solid compound, especially weighing, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9][10] Using an enclosed balance can further reduce the risk of dust dispersal.[12]

  • Procedural Controls:

    • Cover the work surface with absorbent bench paper to contain any minor spills.[12]

    • Use a spatula for transferring the powder; avoid pouring directly from the bottle to prevent dust generation.[12][13]

    • Keep the container closed when not in use.[12]

Handling_Protocol Start Start Prepare_Workspace Prepare Workspace (Fume Hood, Bench Paper) Start->Prepare_Workspace Step 1 End End Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare_Workspace->Don_PPE Step 2 Weigh_Compound Weigh Compound (Use Spatula, Avoid Pouring) Don_PPE->Weigh_Compound Step 3 Transfer_Compound Transfer to Reaction Vessel Weigh_Compound->Transfer_Compound Step 4 Clean_Up Clean Workspace and Tools Transfer_Compound->Clean_Up Step 5 Doff_PPE Doff PPE Correctly Clean_Up->Doff_PPE Step 6 Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Step 7 Wash_Hands->End

Spill Management

Accidents can happen, and a well-defined spill response plan is crucial.[3][14]

  • Minor Spills (manageable by trained personnel):

    • Alert others in the immediate area.[14][15]

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[9]

    • Carefully collect the absorbed material into a sealable, labeled waste container.[9][16]

    • Clean the spill area with a suitable solvent and then with soap and water.[14]

  • Major Spills (large quantity or outside of a fume hood):

    • Evacuate the area immediately.[9][14]

    • Alert your supervisor and the institutional Environmental Health and Safety (EHS) department.[9]

    • Prevent entry to the area.

First Aid

In the event of exposure, immediate action is critical.[15]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[7][16][17] Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][7][16] Seek immediate medical attention.[2][17]

  • Inhalation: Move the individual to fresh air.[2][7] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7][17]

  • Ingestion: Do NOT induce vomiting.[7][17] Rinse the mouth with water and seek immediate medical attention.[2][7]

Disposal Plan: A Commitment to Environmental Stewardship

Proper disposal of 4-Bromo-1H-imidazole-2-carboxylic acid and its associated waste is not only a regulatory requirement but also an ethical responsibility.[10] As a halogenated organic compound, specific disposal protocols must be followed.[10][18]

  • Waste Segregation: All waste containing this compound, including contaminated consumables (e.g., gloves, weigh boats, absorbent paper), must be collected in a dedicated, clearly labeled, and sealable hazardous waste container.[9][16] This waste must be segregated from non-halogenated waste streams to facilitate proper disposal and manage costs.[10][18]

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name and associated hazards.[9][10]

  • Disposal: The disposal of halogenated organic waste must be handled by a licensed hazardous waste disposal company.[10] The primary method for the destruction of such compounds is high-temperature incineration.[10] Contact your institution's EHS department to arrange for pickup and disposal.[10]

Disposal_Workflow Start Start Generate_Waste Generate Halogenated Waste (Solid, Liquid, Consumables) Start->Generate_Waste During Experiment End End Segregate_Waste Segregate into a Dedicated, Labeled Container Generate_Waste->Segregate_Waste Step 1 Store_Waste Store in a Designated Hazardous Waste Area Segregate_Waste->Store_Waste Step 2 Arrange_Disposal Contact EHS for Pickup by a Licensed Vendor Store_Waste->Arrange_Disposal Step 3 Arrange_Disposal->End

By adhering to these rigorous safety protocols, we not only protect ourselves and our colleagues but also uphold the highest standards of scientific integrity and responsibility.

References

  • 1H-Imidazole, 4-bromo- | C3H3BrN2 | CID 96125. PubChem. National Institutes of Health. Available from: [Link].

  • ICSC 1721 - IMIDAZOLE. International Chemical Safety Cards (ICSCs). International Labour Organization/World Health Organization. Available from: [Link].

  • Imidazole. Washington State University. Available from: [Link].

  • Imidazole. University of Washington Environmental Health & Safety. (2025-02-28). Available from: [Link].

  • Safety Data Sheet: Imidazole. Carl ROTH. (2024-03-04). Available from: [Link].

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Available from: [Link].

  • Safety data sheet. BASF. Available from: [Link].

  • Weighing Hazardous Powders in the Laboratory. University of California, Berkeley Environment, Health & Safety. Available from: [Link].

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011. Available from: [Link].

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. Available from: [Link].

  • Personal Protective Equipment (PPE). CHEMM. U.S. Department of Health & Human Services. Available from: [Link].

  • Personal Protective Equipment. American Chemistry Council. Available from: [Link].

  • School Chemistry Laboratory Safety Guide. Centers for Disease Control and Prevention. Available from: [Link].

  • Chemical Spill Response Procedure. University of Manitoba. Available from: [Link].

  • Chemical Spill Procedures. Princeton University Environmental Health and Safety. Available from: [Link].

  • Student Safety Sheets. CLEAPSS Science. Available from: [Link].

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. (2009-07-30). Available from: [Link].

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-1H-imidazole-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-1H-imidazole-2-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.